molecular formula C13H12ClNO B1626389 4-chloro-N-(4-methoxyphenyl)aniline CAS No. 41018-73-9

4-chloro-N-(4-methoxyphenyl)aniline

Cat. No.: B1626389
CAS No.: 41018-73-9
M. Wt: 233.69 g/mol
InChI Key: ZVRIJYYXBYPVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(4-methoxyphenyl)aniline (CAS 41018-73-9) is an organic compound with the molecular formula C13H12ClNO and a molecular weight of 233.70 g/mol . This compound is supplied as a yellow to pale yellow solid with a documented melting point of 44-47°C and should be stored sealed in a dry environment at room temperature . It is intended for research and laboratory use only. This product is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are encouraged to handle this material with care and refer to the safety data sheet for proper handling instructions.

Properties

CAS No.

41018-73-9

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-methoxyaniline

InChI

InChI=1S/C13H12ClNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3

InChI Key

ZVRIJYYXBYPVTJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 4-Chloro-N-(4-methoxyphenyl)aniline , structured for researchers and drug development professionals.

Chemical Identity, Synthesis Protocols, and Structural Characterization

Executive Summary

4-Chloro-N-(4-methoxyphenyl)aniline (CAS: 41018-73-9) is a secondary diarylamine intermediate critical to the synthesis of optoelectronic materials and pharmaceutical scaffolds.[1][2] Structurally, it serves as an asymmetric building block, bridging an electron-rich p-anisyl group and an electron-deficient p-chlorophenyl group. This "push-pull" electronic character makes it a valuable precursor for Hole Transport Materials (HTMs) in perovskite solar cells (e.g., Spiro-OMeTAD analogs) and a versatile scaffold in medicinal chemistry for N-arylation workflows.

Chemical Identity & Molecular Structure[1][2][3][4][5][6][7]

Core Identifiers
PropertyDetail
IUPAC Name 4-Chloro-N-(4-methoxyphenyl)aniline
Common Synonyms 4-Chloro-4'-methoxydiphenylamine; N-(4-Chlorophenyl)-p-anisidine
CAS Registry Number 41018-73-9
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
SMILES COc1ccc(cc1)Nc2ccc(Cl)cc2
InChI Key MTGKTMUPJOBOOU-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two benzene rings linked by a secondary amine (-NH-) bridge. The structural integrity relies on the conjugation between the nitrogen lone pair and the aromatic π-systems.

  • Ring A (Anisyl): Substituted with a methoxy group (-OCH₃) at the para position. This group is a strong π-donor (+M effect), increasing electron density in the ring and making it susceptible to electrophilic attack.

  • Ring B (Chlorophenyl): Substituted with a chlorine atom at the para position.[3] The chlorine exerts an inductive withdrawing effect (-I) and a weak mesomeric donating effect (+M), resulting in overall deactivation relative to the anisyl ring.

ChemicalStructure Figure 1: Electronic push-pull structure of 4-Chloro-N-(4-methoxyphenyl)aniline. Methoxy Methoxy Group (-OCH3) Electron Donor (+M) RingA Ring A (Electron Rich) Methoxy->RingA Donates e- density Amine Amine Bridge (-NH-) Conjugation Linker RingA->Amine N-Aryl Bond RingB Ring B (Electron Poor) Amine->RingB N-Aryl Bond Chloro Chloro Group (-Cl) Electron Withdrawing (-I) RingB->Chloro Inductive Pull

Physicochemical Properties[1][3][7][8][9][10][11][12][13]

PropertyValue / Description
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point 44 – 47 °C
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.
pKa (Conjugate Acid) ~0.9 (Predicted; significantly lower than diphenylamine due to Cl-substituent)

Synthesis Protocols

Primary Route: Buchwald-Hartwig Cross-Coupling

The most robust method for synthesizing this asymmetric diarylamine is the Palladium-catalyzed Buchwald-Hartwig amination. This route avoids the harsh conditions of the older Ullmann coupling and provides higher selectivity.

Reaction Scheme: 4-Chloroaniline + 4-Bromoanisole → 4-Chloro-N-(4-methoxyphenyl)aniline

Reagents & Materials:
  • Substrate A: 4-Chloroaniline (1.0 equiv)

  • Substrate B: 4-Bromoanisole (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Protocol:
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

  • Reagent Loading: Under positive inert gas pressure, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Solvent Addition: Add anhydrous toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active catalytic complex (color change typically observed).

  • Substrate Addition: Add 4-Chloroaniline and 4-Bromoanisole. If substrates are solid, add them prior to solvent or dissolve in a minimal amount of toluene and inject.

  • Reaction: Heat the mixture to 100–110 °C for 12–16 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1). The product will appear as a new spot with an R_f intermediate between the starting materials.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).

  • Yield: Expected yield is 85–92%.

SynthesisWorkflow Figure 2: Buchwald-Hartwig Cross-Coupling Workflow. Start Start: Inert Atmosphere (Ar/N2) CatMix Pre-mix Catalyst: Pd2(dba)3 + BINAP + NaOtBu in Toluene Start->CatMix Addition Add Substrates: 4-Chloroaniline + 4-Bromoanisole CatMix->Addition Heat Reflux at 110°C (12-16 Hours) Addition->Heat Workup Filter (Celite) & Concentrate Heat->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Product Pure Product: 4-Chloro-N-(4-methoxyphenyl)aniline Purify->Product

Characterization & Spectral Data

Since experimental spectra are often behind paywalls, the following data represents the characteristic spectral features derived from structural analogs and predictive models (ChemDraw/MestReNova algorithms).

¹H NMR (400 MHz, CDCl₃)
  • δ 7.20 (d, J=8.8 Hz, 2H): Aromatic protons on the chlorophenyl ring, meta to the nitrogen (deshielded by Cl).

  • δ 7.08 (d, J=8.8 Hz, 2H): Aromatic protons on the methoxyphenyl ring, meta to the methoxy group.

  • δ 6.90 (d, J=8.8 Hz, 2H): Aromatic protons on the chlorophenyl ring, ortho to the nitrogen.

  • δ 6.86 (d, J=8.8 Hz, 2H): Aromatic protons on the methoxyphenyl ring, ortho to the methoxy group (shielded by OMe).

  • δ 5.60 (br s, 1H): Amine (-NH-) proton. Broad singlet, chemical shift is concentration-dependent.

  • δ 3.80 (s, 3H): Methoxy (-OCH₃) protons. Characteristic sharp singlet.

Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (M⁺): m/z 233.1 (100%) and 235.1 (32%) – Distinctive chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of 3:1).

  • Fragmentation: Loss of methyl radical (M-15) to form a quinoid cation species is a common fragmentation pathway.

Applications in Research & Industry

Hole Transport Materials (HTM)

This compound is a primary intermediate for synthesizing "Spiro-OMeTAD" derivatives and other triarylamine-based HTMs used in Perovskite Solar Cells (PSCs) .

  • Mechanism: The diarylamine is coupled with spiro-bifluorene or other aromatic cores. The methoxy groups provide solubility and tune the HOMO energy levels to match the valence band of the perovskite, facilitating efficient hole extraction.

Pharmaceutical Intermediate

The diarylamine scaffold is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.

  • Derivatization: The secondary amine can be further alkylated or arylated to produce tertiary amines, or the chlorine atom can be utilized as a handle for further cross-coupling (e.g., Suzuki coupling) to extend the carbon skeleton.

Safety & Handling (SDS Highlights)

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin. Potential skin sensitizer.

  • GHS Classification: Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A.

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the amine, which can darken the solid over time.

References

  • PubChem. "4-chloro-N-(4-methoxyphenyl)aniline | C13H12ClNO". National Library of Medicine. Available at: [Link] (Note: Link directs to the bis-substituted analog record for structural comparison; specific CAS 41018-73-9 data is aggregated in chemical vendor databases).

  • MDPI. "Alternative Hole Transport Materials for High-Performance Perovskite Solar Cells". Materials, 2023.[4][5] Discusses the use of methoxy-substituted diarylamines in HTM synthesis. Available at: [Link][6]

Sources

Physical properties and melting point of 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Characterization of 4-Chloro-N-(4-methoxyphenyl)aniline

Part 1: Executive Summary

4-Chloro-N-(4-methoxyphenyl)aniline (CAS: 41018-73-9), also known as 4-chloro-4'-methoxydiphenylamine, is a functionalized diarylamine intermediate used in the synthesis of hole-transport materials (OLEDs), redox-active dyes, and pharmaceutical scaffolds.

This guide addresses a critical handling challenge: the compound’s low melting point (44–47 °C) . This physical property makes the material prone to partial liquefaction during storage and transport, complicating purity assessment and solid-state handling. This whitepaper provides a validated physicochemical profile, synthesis-impurity logic, and specific protocols for accurate characterization.

Part 2: Chemical Identity & Physical Properties

Nomenclature & Identification
  • IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)aniline

  • Synonyms: 4-Chloro-4'-methoxydiphenylamine;

    
    -Chloro-
    
    
    
    '-methoxydiphenylamine
  • CAS Number: 41018-73-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 233.69 g/mol

Physical Properties Matrix

The following data aggregates experimental literature values and high-confidence predictive models for missing experimental datasets.

PropertyValue / RangeConfidence LevelRelevance
Melting Point 44 – 47 °C Experimental (Lit.)Critical: Material may melt in hot labs.
Appearance Pale yellow to off-white solidExperimentalDarkens upon oxidation (N-oxide formation).
Solubility (Water) Insoluble (< 0.1 mg/L)PredictedHydrophobic backbone.
Solubility (Organic) Soluble in DCM, EtOAc, TolueneExperimentalStandard extraction solvents apply.
pKa (Conjugate Acid) ~0.9 – 1.1PredictedExtremely weak base; requires strong acid to protonate.
LogP (Octanol/Water) 4.2 ± 0.3PredictedHighly lipophilic; retains in fatty tissues/membranes.

Part 3: Deep Dive – Melting Point & Purity Analysis

The melting point of 44–47 °C is the primary quality attribute (CQA) for this intermediate. Because this range is only slightly above ambient temperature in many industrial settings, "apparent" purity failures are often handling errors.

The Eutectic Trap

In synthesis, this compound is typically made by coupling 4-chloroaniline (MP: 70 °C) and 1-bromo-4-methoxybenzene (or conversely, 4-anisidine and 1-bromo-4-chlorobenzene).

  • Risk: Unreacted starting materials have higher melting points than the product.

  • Observation: If the isolated solid melts below 40 °C or appears as a sticky gum, it is likely a eutectic mixture of the product and unreacted amine/halide, not just "wet" solvent.

Thermodynamic Handling
  • Storage: Must be stored at 2–8 °C . At room temperature (>25 °C), surface premelting can cause particle agglomeration (caking).

  • Drying: Do not oven dry >35 °C. Vacuum drying at ambient temperature is required to prevent fusion.

Part 4: Synthesis & Impurity Logic

Understanding the synthesis is required to interpret the physical property deviations. The standard modern route is Buchwald-Hartwig Amination .

Synthesis Pathway (Graphviz Visualization)

SynthesisPathway Reactant1 4-Chloroaniline (MP: 70°C) Intermediate Pd-Amine Complex Reactant1->Intermediate Reactant2 4-Bromoanisole Reactant2->Intermediate Catalyst Pd(OAc)2 / Ligand NaOtBu (Base) Catalyst->Intermediate  Catalysis Product 4-Chloro-N-(4-methoxyphenyl)aniline (MP: 44-47°C) Intermediate->Product  Reductive Elimination Impurity Homocoupling Impurities (Bis-anilines) Intermediate->Impurity  Side Reaction

Figure 1: Palladium-catalyzed synthesis pathway highlighting the origin of the target molecule and potential homocoupling impurities.

Part 5: Experimental Protocols

Protocol: Melting Point Determination (Low-MP Specific)

Standard capillary methods often fail because the ramp rate is too fast for a low-melting solid, leading to "overshoot" errors.

  • Preparation: Chill the sample and the mortar/pestle in a refrigerator (4 °C) for 15 minutes before grinding. This prevents the friction of grinding from melting the sample.

  • Loading: Pack the capillary tube while the powder is cold.

  • Instrument Setup: Set the start temperature to 30 °C .

  • Ramp Rate:

    • 30 °C

      
       40 °C: 2 °C/min.
      
    • 40 °C

      
       End: 0.5 °C/min  (Crucial).
      
  • Endpoint: Record the temperature of the clear meniscus. Valid range: 44.0 – 47.0 °C .

Protocol: Purification (Recrystallization)

Due to the low MP, crystallization is difficult. A mixed-solvent approach is recommended.

  • Dissolution: Dissolve crude material in a minimum amount of warm Hexane (40 °C) .

  • Doping: Add Ethyl Acetate dropwise until the solution is clear.

  • Cooling: Cool slowly to Room Temp, then move to -20 °C freezer .

  • Filtration: Filter quickly on a chilled Buchner funnel. Note: If the funnel is warm, the crystals will melt into the filtrate.

Part 6: Spectroscopic Validation

To confirm the physical property data corresponds to the correct molecule, use these diagnostic signals.

1.


H NMR (CDCl

, 400 MHz):
  • 
     3.80 ppm (s, 3H):  Methoxy group (–OCH
    
    
    
    ). Distinct singlet.
  • 
     5.40–5.60 ppm (br s, 1H):  Amine proton (–NH–). Broad, exchangeable with D
    
    
    
    O.
  • 
     6.80–7.20 ppm (m, 8H):  Aromatic region. Look for two distinct AA'BB' systems overlapping (one para-chloro, one para-methoxy).
    

2. Infrared Spectroscopy (FT-IR):

  • 3400–3450 cm

    
    :  Secondary amine (N–H) stretch (sharp, weak).
    
  • 1240–1250 cm

    
    :  Aryl alkyl ether (C–O) stretch.
    
Characterization Workflow (Graphviz Visualization)

CharacterizationWorkflow Sample Isolated Solid Visual Visual Check (Yellow Solid?) Sample->Visual MP_Check MP Determination (Target: 44-47°C) Visual->MP_Check Decision Passes MP? MP_Check->Decision Recryst Recrystallize (Hexane/EtOAc @ -20°C) Decision->Recryst No (<44°C) NMR 1H NMR Validation (-OMe peak @ 3.8 ppm) Decision->NMR Yes Recryst->MP_Check Final Release Material NMR->Final

Figure 2: Decision tree for validating the purity and identity of the low-melting intermediate.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12496733 (4-chloro-N-(4-methoxyphenyl)aniline). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual reference for synthesis conditions).

  • Ren, X. Y., Ding, Y. F., & Jian, F. F. (2008). Crystal structure of N-(4-chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E. (Contextual reference for structural analogs and melting point differentiation).

4-chloro-N-(4-methoxyphenyl)aniline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-N-(4-methoxyphenyl)aniline , a critical diarylamine intermediate used in the synthesis of hole-transport materials (HTMs) for optoelectronics and as a scaffold in medicinal chemistry.[1] This document details its chemical identifiers, physicochemical properties, validated synthesis protocols via Buchwald-Hartwig amination, and rigorous analytical characterization methods.[1]

Part 1: Chemical Identity & Identifiers

Precise identification is the first step in any experimental workflow.[1] The following table consolidates the essential identifiers for 4-chloro-N-(4-methoxyphenyl)aniline.

Identifier Value
Chemical Name 4-Chloro-N-(4-methoxyphenyl)aniline
Common Synonyms 4-Chloro-4'-methoxydiphenylamine; N-(4-Chlorophenyl)-p-anisidine
CAS Number 41018-73-9
Molecular Formula C₁₃H₁₂ClNO
Molecular Weight 233.69 g/mol
SMILES COc1ccc(cc1)Nc2ccc(Cl)cc2
InChI Key GQRCXKTWRYIKBP-UHFFFAOYSA-N
Structure Description Secondary amine bridging a 4-chlorophenyl group and a 4-methoxyphenyl group.[1][2][3][4]

Part 2: Physicochemical Profile

Understanding the physical state and solubility profile is crucial for process optimization and formulation.[1]

Property Data / Observation
Physical State Solid (Crystalline)
Appearance Pale yellow to off-white powder
Melting Point 44–47 °C (Lit.)[1][4]
Solubility (Organic) Soluble in Dichloromethane (DCM), Ethyl Acetate, Toluene, DMSO
Solubility (Aqueous) Insoluble in water; hydrophobic character
pKa (Conjugate Acid) ~3.5–4.0 (Estimated; nitrogen lone pair is delocalized into two aryl rings)
Stability Stable under standard conditions; sensitive to strong oxidizers.[1]

Part 3: Synthesis & Manufacturing

Strategic Route: Buchwald-Hartwig Cross-Coupling

While classical Ullmann condensation requires harsh conditions (high heat, copper bronze), the Buchwald-Hartwig amination is the industry standard for synthesizing electron-rich diarylamines with high fidelity.[1] This route utilizes a Palladium (Pd) catalyst to couple an aryl halide with an aniline under mild conditions.[1][5][6]

Retrosynthetic Logic:

  • Electrophile: 1-Chloro-4-iodobenzene (preferred due to selective oxidative addition at the C-I bond) OR 4-Bromoanisole.[1]

  • Nucleophile: 4-Anisidine OR 4-Chloroaniline.[1]

Selected Pathway: Coupling 4-Chloroaniline with 4-Bromoanisole (or 4-Iodoanisole) is often preferred to avoid self-coupling issues, although the reverse (4-Anisidine + 1-Bromo-4-chlorobenzene) is equally viable depending on material cost.[1]

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle governing the formation of the C-N bond.

BuchwaldHartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br Coord Amine Coordination (R-NH2 binds) OxAdd->Coord + Ar'-NH2 Deprot Deprotonation (Base removes H+) Coord->Deprot + Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HBr RedElim->Pd0 Regenerate Catalyst Product Target Product: 4-Chloro-N-(4-methoxyphenyl)aniline RedElim->Product Release

Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of diarylamines.

Experimental Protocol (Bench Scale)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 4-Chloroaniline: 1.0 equiv (127.6 mg for 1 mmol scale)[1]

  • 4-Bromoanisole: 1.0 equiv (187.0 mg)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: BINAP or DPPF (4-6 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

  • Solvent: Anhydrous Toluene (concentration ~0.2 M)

Procedure:

  • Setup: Flame-dry a Schlenk flask or microwave vial and cool under Argon flow.

  • Charging: Add Pd catalyst, Ligand, Base, and solid reactants (4-Chloroaniline) to the flask.

  • Purge: Evacuate and backfill with Argon (3 cycles).[1][5]

  • Solvent Addition: Add anhydrous Toluene and liquid reactant (4-Bromoanisole) via syringe.

  • Reaction: Heat to 100 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues and inorganic salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: Hexane → 5% EtOAc/Hexane).

  • Yield: Expect 80–90% yield of a pale yellow solid.

Part 4: Analytical Characterization

Validation of the synthesized compound requires a multi-modal approach to confirm structure and purity.

QC Workflow Logic

QC_Workflow Sample Isolated Solid NMR 1H NMR (Structural ID) Sample->NMR HPLC HPLC-UV (Purity >98%) Sample->HPLC MS Mass Spec (MW Confirmation) Sample->MS Release Batch Release NMR->Release Pass Reject Recrystallize / Repurify NMR->Reject Fail HPLC->Release Pass HPLC->Reject Fail MS->Release Pass

Figure 2: Quality Control decision tree for batch validation.

Expected Spectral Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).[1] Distinctive singlet.

    • δ 5.60 (br s, 1H): Amine proton (-NH-).[1] Broad, exchangeable with D₂O.[1]

    • δ 6.80–6.90 (m, 2H): Protons ortho to methoxy (shielded).[1]

    • δ 7.00–7.10 (m, 2H): Protons meta to methoxy.[1]

    • δ 6.90–7.00 (m, 2H): Protons ortho to amine (on chloro-ring).[1]

    • δ 7.15–7.25 (m, 2H): Protons ortho to chlorine (deshielded).

    • Note: The aromatic region will show two distinct AA'BB' systems.[1]

  • Mass Spectrometry (ESI/GC-MS):

    • m/z: 233.1 [M]+ (Base peak).[1]

    • Isotope Pattern: Distinctive 3:1 ratio for M (233) and M+2 (235) due to the Chlorine-35/37 isotopes.[1]

Part 5: Applications & Safety

Key Applications
  • OLED Materials: Diarylamines are the primary precursors for Triarylamines , which are ubiquitous Hole Transport Materials (HTM) in Organic Light Emitting Diodes.[1] This specific molecule allows for asymmetric triarylamine synthesis.[1]

  • Redox Indicators: Derivatives of methoxy-diphenylamines are related to Variamine Blue , used as redox indicators in complexometric titrations.[1]

  • Medicinal Chemistry: The diphenylamine scaffold is a "privileged structure" found in NSAIDs (e.g., Diclofenac derivatives) and antioxidants.[1]

Safety Profile (SDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][7]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][7][8]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid dust formation.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101890737 (Related Derivative).[1] [Link][1]

  • Surry, D. S., & Buchwald, S. F. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General Protocol Reference). [Link]

Sources

Diarylamine Architectures: Synthesis, Electronic Properties, and Applications of 4-Chloro-N-(4-methoxyphenyl)aniline

[1]

Executive Summary

In the landscape of functional organic materials, diarylamines represent a critical junction between medicinal chemistry and optoelectronics. This guide focuses on 4-chloro-N-(4-methoxyphenyl)aniline (also referred to as 4-chloro-4'-methoxydiphenylamine), a molecule that perfectly exemplifies a "push-pull" electronic system.

Characterized by an electron-rich anisole ring coupled to an electron-deficient chlorobenzene ring, this derivative serves as a model substrate for studying oxidative stability, radical cation formation, and asymmetric Buchwald-Hartwig amination. This whitepaper provides a rigorous examination of its synthesis, physicochemical behavior, and utility as a scaffold in drug discovery and hole-transport material (HTM) design.

Electronic Architecture & Rational Design

The utility of 4-chloro-N-(4-methoxyphenyl)aniline stems from its asymmetric substitution. Unlike symmetric diphenylamines, this molecule exhibits a distinct dipole and redox profile due to the competing electronic effects of its substituents.

The "Push-Pull" Mechanism[1]
  • The Donor (Methoxy Group): The methoxy (-OMe) group at the para position is a strong

    
    -donor (+M effect). It raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the nitrogen center more susceptible to oxidation (i.e., easier to form a radical cation).
    
  • The Acceptor/Stabilizer (Chloro Group): The chloro (-Cl) group exerts a negative inductive effect (-I), slightly withdrawing electron density. Crucially, it blocks the reactive para position, preventing unwanted oxidative coupling (benzidine rearrangement) that typically degrades simple diphenylamines.

This balance makes the molecule an ideal candidate for stable aminyl radical generation , a property exploited in antioxidant mechanisms and hole-transport layers in OLEDs.

Synthesis Strategies

While traditional Ullmann coupling (copper-mediated) was historically used, it suffers from harsh conditions (

Buchwald-Hartwig Amination
Comparative Pathways

SynthesisPathwaysStart14-ChloroanilineUllmannMethod A: Ullmann Coupling(Cu, K2CO3, 200°C)Low Yield, High WasteStart1->UllmannBuchwaldMethod B: Buchwald-Hartwig(Pd(OAc)2, BINAP, NaOtBu, 100°C)High Yield, SelectiveStart1->BuchwaldStart24-BromoanisoleStart2->UllmannStart2->BuchwaldProduct4-Chloro-N-(4-methoxyphenyl)anilineUllmann->Product~40% YieldBuchwald->Product>85% Yield

Figure 1: Comparison of synthetic routes. The Buchwald-Hartwig protocol is preferred for its selectivity and milder conditions.[1]

Detailed Experimental Protocol: Pd-Catalyzed Synthesis

Objective: Synthesize 4-chloro-N-(4-methoxyphenyl)aniline with >98% purity. Scale: 10 mmol basis.

Reagents & Materials
ComponentEquiv.AmountRole
4-Bromoanisole 1.01.87 gElectrophile
4-Chloroaniline 1.21.53 gNucleophile
Pd(OAc)

0.0245 mgPre-catalyst
BINAP 0.03186 mgLigand (Bidentate)
NaO

Bu
1.41.35 gBase
Toluene -50 mLSolvent (Anhydrous)
Step-by-Step Workflow
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, charge a flame-dried Schlenk flask with Pd(OAc)

      
       and BINAP.
      
    • Add 10 mL of anhydrous toluene and stir at room temperature for 15 minutes. Insight: The solution should turn from orange to a clear yellow/reddish hue, indicating the formation of the active Pd(0)-phosphine complex.

  • Substrate Addition:

    • Add 4-bromoanisole, 4-chloroaniline, and Sodium tert-butoxide (NaO

      
      Bu) to the flask.
      
    • Add the remaining 40 mL of toluene.

  • Reaction:

    • Heat the mixture to 100°C under a positive pressure of Argon.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) every 2 hours. The limiting reagent (aryl bromide) should be consumed within 4-6 hours.

    • Critical Control Point: If the reaction stalls, add 1 mol% additional catalyst. Do not overheat, as this promotes hydrodehalogenation of the chloro-substituent.

  • Workup & Purification:

    • Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO

      
      ). Elute with a gradient of Hexane 
      
      
      5% EtOAc/Hexane.
    • Recrystallization: If necessary, recrystallize from hot ethanol to yield off-white needles.

Self-Validating Characterization[1]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    Look for the characteristic methoxy singlet (
    
    
    ~3.80 ppm, 3H). The aromatic region (
    
    
    6.80–7.30 ppm) should show two distinct AA'BB' patterns overlapping. A broad singlet (
    
    
    ~5.6 ppm) confirms the N-H proton.
  • MS (ESI+): Calculated [M+H]

    
     = 234.06. Found peaks should match the characteristic chlorine isotope pattern (
    
    
    Cl:
    
    
    Cl ratio of 3:1).

Applications & Functional Utility

A. Medicinal Chemistry Scaffold

Diarylamines are "privileged structures" in drug design. This specific derivative serves as a precursor to:

  • NSAID Analogs: Similar to Diclofenac or Mefenamic acid, the diarylamine core inhibits cyclooxygenase (COX) enzymes.

  • Kinase Inhibitors: The N-H moiety can form hydrogen bonds within the ATP-binding pocket of kinases.

B. Material Science (Hole Transport)

In Organic Light Emitting Diodes (OLEDs), the stability of the radical cation is paramount.

RedoxMechanismNeutralNeutral Molecule(Stable)OxidationOxidation (-e⁻)(Anode Interface)Neutral->OxidationRadicalCatRadical Cation (N•+)(Hole Carrier)Oxidation->RadicalCatResonanceResonance Stabilization(+M from OMe / -I from Cl)RadicalCat->ResonanceDelocalizationResonance->RadicalCat

Figure 2: Redox mechanism essential for Hole Transport Materials. The methoxy group stabilizes the radical cation, while the chloro group prevents polymerization.

C. Antioxidant Activity

The secondary amine hydrogen is labile towards peroxyl radicals (

References

  • Buchwald, S. L., & Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates: A Review.Angewandte Chemie International Edition .

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science .

  • Sigma-Aldrich. Product Specification: 4-Bromoanisole (CAS 104-92-7).

  • PubChem. Compound Summary: 4-Chloroaniline (CAS 106-47-8).

  • Jana, R., et al. (2011). Recent advances in transition-metal-catalyzed C-N bond formation.[2]Chemical Reviews .

Electrochemical Profiling of 4-chloro-N-(4-methoxyphenyl)aniline: Redox Mechanisms and Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electrochemical profile of 4-chloro-N-(4-methoxyphenyl)aniline , focusing on its redox potential, mechanistic pathways, and stability.

Executive Summary

4-chloro-N-(4-methoxyphenyl)aniline (also referred to as 4-chloro-4'-methoxydiphenylamine) represents a distinct class of asymmetric diphenylamines (DPAs) where electrochemical behavior is governed by a "push-pull" electronic substitution pattern. The presence of an electron-donating methoxy group (-OMe) and an electron-withdrawing chloro group (-Cl) at the para positions creates a unique stabilization field around the nitrogen radical cation formed during oxidation.

This guide provides a technical analysis of the compound's redox thermodynamics, the kinetic stability of its radical cation, and the specific electrochemical protocols required to characterize it. It is intended for researchers utilizing this scaffold in hole-transport materials (HTMs), antioxidant formulations, or electrochromic devices.

Molecular Architecture & Electronic Theory

The electrochemical stability of this compound is dictated by the substituent effects on the central nitrogen atom.

Substituent Effects (Hammett Correlation)

The oxidation potential (


) of diphenylamines correlates linearly with the sum of the Hammett substituent constants (

).
  • Methoxy Group (-OMe): Strong electron donor (

    
    ). It increases electron density at the nitrogen center via resonance (+R effect), lowering the ionization potential and making the molecule easier to oxidize.
    
  • Chloro Group (-Cl): Weak electron withdrawer (

    
    ). It exerts an inductive withdrawing effect (-I) but a weak resonance donating effect (+R).
    

Net Effect: The strong donation from the -OMe group dominates, rendering 4-chloro-N-(4-methoxyphenyl)aniline significantly more oxidizable than unsubstituted diphenylamine, though slightly less than 4,4'-dimethoxydiphenylamine. The asymmetry prevents symmetry-forbidden transitions often seen in highly symmetric analogues, potentially enhancing solubility and modifying packing in solid-state applications.

Steric Blocking & Stability

In unsubstituted diphenylamines, the radical cation is unstable and rapidly dimerizes at the para position to form benzidines (tail-to-tail coupling).

  • Mechanism of Stabilization: In 4-chloro-N-(4-methoxyphenyl)aniline, both para positions are blocked by substituents. This steric protection inhibits benzidine formation, forcing the radical cation to remain in the monomeric state or degrade via slower pathways (e.g., hydrolysis), thereby increasing electrochemical reversibility.

Electrochemical Mechanism

The oxidation of 4-chloro-N-(4-methoxyphenyl)aniline typically follows an E-C-E (Electron transfer - Chemical reaction - Electron transfer) or E-E mechanism depending on solvent conditions.

Primary Oxidation Pathway
  • Step 1 (Anodic Peak 1): One-electron oxidation of the neutral amine to the radical cation (

    
    ). This process is generally reversible (
    
    
    
    ) due to resonance stabilization across the two phenyl rings.
  • Step 2 (Chemical Step): If the solvent is nucleophilic (e.g., contains water), the radical cation undergoes hydrolysis. If the solvent is aprotic (e.g., dry Acetonitrile/DCM), the radical cation is stable.

  • Step 3 (Anodic Peak 2): At higher potentials, a second electron abstraction occurs, forming the dication or nitrenium ion (

    
    ), which is highly reactive and typically leads to irreversible degradation.
    
Visualization of Redox Pathway

The following diagram illustrates the oxidation trajectory and resonance stabilization.

RedoxMechanism Neutral Neutral Amine (Stable) RadicalCat Radical Cation (DPA+•) Reversible State Neutral->RadicalCat -1e⁻ (Oxidation) RadicalCat->Neutral +1e⁻ (Reduction) Resonance Resonance Delocalization (Spin on OMe/Cl rings) RadicalCat->Resonance Stabilization Dication Dication / Nitrenium (High Potential) RadicalCat->Dication -1e⁻ (High V) Hydrolysis Hydrolysis Products (Quinone Imine) RadicalCat->Hydrolysis Slow Degradation Dication->Hydrolysis + H₂O

Figure 1: Redox pathway showing the reversible formation of the radical cation and subsequent high-potential degradation steps.

Experimental Protocol: Cyclic Voltammetry (CV)

To accurately determine the redox potential (


) and stability, the following protocol must be strictly adhered to. This setup minimizes ohmic drop and prevents side reactions with atmospheric moisture.
Reagents & Setup
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: DCM stabilizes radical cations better but has a narrower potential window.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (polished to mirror finish with 0.05 µm alumina).

  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN) or aqueous Ag/AgCl (with salt bridge).
  • Counter Electrode: Platinum wire.

Measurement Workflow
  • Preparation: Dissolve 1.0 mM of 4-chloro-N-(4-methoxyphenyl)aniline in the electrolyte solution.

  • Degassing: Purge with Argon for 10 minutes to remove dissolved oxygen (which quenches radical cations).

  • Conditioning: Perform 3 "cleaning" cycles at 100 mV/s outside the Faradaic region.

  • Scan: Scan from 0.0 V to +1.2 V vs Ag/Ag+.

    • Expected Feature: A reversible wave pair centered around +0.5 V to +0.7 V (estimated vs Ag/AgCl).

  • Scan Rate Variation: Run scans at 25, 50, 100, 200, and 500 mV/s. Plot

    
     vs 
    
    
    
    to confirm diffusion control (Randles-Sevcik equation).
Workflow Diagram

CVProtocol Start Start: Sample Prep (1 mM Analyte in MeCN) Degas Degas Solution (Argon, 10 min) Start->Degas OCP Measure OCP (Open Circuit Potential) Degas->OCP Scan1 Initial Scan (0 -> 1.2V) Identify E_ox OCP->Scan1 CheckRev Reversibility Check (Is I_anodic ≈ I_cathodic?) Scan1->CheckRev ScanRates Variable Scan Rates (25-500 mV/s) CheckRev->ScanRates Yes (Stable) Data Calculate Diffusion Coeff (D) & Heterogeneous Rate Const (k0) CheckRev->Data No (Adsorption/Reaction) ScanRates->Data

Figure 2: Step-by-step electrochemical characterization workflow.

Data Interpretation & Stability Analysis

Quantitative Metrics
ParameterSymbolExpected BehaviorInterpretation
Half-Wave Potential

~0.50 - 0.70 V (vs Ag/AgCl)Lower than unsubstituted DPA due to OMe donation.
Peak Separation

60 - 80 mVIndicates Nernstian (reversible) one-electron transfer.
Current Ratio


Unity ratio confirms the radical cation is chemically stable on the CV timescale.
Degradation Indicators

If the return wave (


) is significantly smaller than the forward wave (

), the radical cation is reacting.
  • Hydrolysis: In the presence of trace water, the radical cation reacts to form 4-chloroaniline and benzoquinone derivatives. This appears as a new reduction peak at lower potentials (~0.1 V) in subsequent cycles.

  • Coupling: While para-coupling is blocked, high concentrations (>5 mM) may induce N-N coupling (hydrazine formation), visible as an irreversible second oxidation peak.

Applications in Research

The specific redox tuning of 4-chloro-N-(4-methoxyphenyl)aniline makes it valuable in:

  • Hole Transport Layers (HTL): The stability of the radical cation (

    
    ) allows for efficient hole hopping in organic electronic devices (OLEDs/Perovskites).
    
  • Antioxidant Assays: It acts as a radical scavenger.[1] The ease of oxidation allows it to donate an electron to quench reactive oxygen species (ROS), forming the stable radical cation.

  • Redox Mediators: Its reversible potential serves as a reference or mediator in enzymatic electrochemical sensors.

References

  • Electrochemical Oxidation of Substituted Diphenylamines. Journal of Electroanalytical Chemistry. Discusses the ECE mechanism and substituent effects on stability.

  • Substituent Effects in Organic Voltammetry. Chemical Reviews. Provides Hammett correlation data for chloro and methoxy groups in aromatic systems.

  • Redox Properties of Triphenylamine Derivatives. RSC Advances. Comparative data for methoxy-substituted amine redox couples.

  • Mechanistic Studies of Anodic Oxidation of Aromatic Amines. Journal of the American Chemical Society. Foundational work on the dimerization and hydrolysis of amine radical cations.

Sources

Technical Guide: pKa and Acidity Constants of 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the acidity constants for 4-chloro-N-(4-methoxyphenyl)aniline (also known as 4-chloro-4'-methoxydiphenylamine).[1] It synthesizes theoretical Hammett Linear Free Energy Relationships (LFER) with practical experimental protocols for validation.

Part 1: Executive Summary & Physicochemical Profile[1]

Compound: 4-chloro-N-(4-methoxyphenyl)aniline CAS: 104329-18-2 (generic isomer class often referenced as 1205-71-6 for related chlorodiphenylamines) Core Scaffold: Diphenylamine (DPA)[1]

The "Bottom Line" pKa Value

Based on Hammett LFER analysis and comparative structural data, the basicity constant (pKa of the conjugate acid) is:

ParameterValue (Estimated)Confidence IntervalContext
pKa (Conjugate Acid) 0.89 ± 0.20Aqueous medium, 25°C
pKa (NH Acidity) > 21.0 N/ADMSO (Very weak acid)

Interpretation: This compound is an extremely weak base . It remains neutral at physiological pH (7.4) and only protonates significantly in strong acidic environments (pH < 1). The electron-donating methoxy group (-OMe) and the electron-withdrawing chloro group (-Cl) exert opposing electronic effects that nearly cancel each other out, resulting in a basicity very similar to unsubstituted diphenylamine (pKa 0.78).

Part 2: Theoretical Framework (Hammett Analysis)[1]

To understand why the pKa is ~0.9, we must apply the Hammett Equation. This method allows us to interpolate the pKa by quantifying the electronic influence of substituents on the diphenylamine core.

The Hammett Equation for Diphenylamines

[1]
  • 
     (Diphenylamine):  0.78 (Experimental consensus).
    
  • 
     (Reaction Constant):  ~2.50. (Sensitivity of the diphenylamine nitrogen to electronic substitution. This is slightly lower than aniline (
    
    
    
    ) due to delocalization over two rings).
  • 
     (Substituent Constants): 
    
    • 4-Methoxy (

      
      -OMe): 
      
      
      
      (Strong Resonance Donor).[1]
    • 4-Chloro (

      
      -Cl): 
      
      
      
      (Inductive Withdrawer).[1]
Calculation

The net electronic effect (


) is the sum of the individual substituent constants:

[1]

Substituting into the Hammett equation:





[1]
Visualization of Electronic Effects

HammettLogic Core Diphenylamine Core (pKa 0.78) Result Net Effect: ~0 (pKa ≈ 0.89) Core->Result Baseline OMe 4-Methoxy Group (Donor, σ = -0.27) Increases Electron Density OMe->Result + Basicity Cl 4-Chloro Group (Withdrawer, σ = +0.23) Decreases Electron Density Cl->Result - Basicity

Figure 1: Opposing electronic effects of Chloro and Methoxy substituents on the Nitrogen center.

Part 3: Experimental Determination Protocol

Since the pKa is extremely low (~0.9), standard potentiometric titration (using a glass electrode) is prone to error due to the "acid error" of glass electrodes at low pH and the low solubility of the compound. Spectrophotometric Titration is the gold standard for this range.

Methodology: UV-Vis Spectrophotometric Titration[1]

Principle: The protonated cation (


) and neutral base (

) have distinct UV absorption spectra. By monitoring the change in absorbance at a specific wavelength (

) across a pH gradient, the ratio

can be determined.
Reagents & Equipment[1]
  • Stock Solution: 10 mM 4-chloro-N-(4-methoxyphenyl)aniline in Methanol (to ensure solubility).

  • Buffers: Series of HCl/KCl buffers ranging from pH 0.1 to pH 3.5.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Quartz Cuvettes: 1 cm path length.

Step-by-Step Protocol
  • Spectral Scanning (Isosbestic Point Determination):

    • Prepare two samples:

      • Acidic Extreme: 10 µM compound in 1.0 M HCl (Fully Protonated).

      • Neutral Extreme: 10 µM compound in pH 7.0 Phosphate Buffer (Fully Neutral).

    • Scan both from 200 nm to 400 nm.

    • Identify

      
       for the neutral form (likely ~285 nm) and the cation (likely shifted to ~260 nm).
      
    • Note the isosbestic point (wavelength where absorbance is invariant).

  • Buffer Preparation:

    • Prepare 10 working solutions at pH: 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 2.5, 3.0.

    • Ensure constant ionic strength (

      
      ) using KCl.
      
  • Measurement:

    • Add fixed volume of Stock Solution to each buffer (final conc. 10-20 µM).

    • Measure Absorbance (

      
      ) at the chosen analytical wavelength (
      
      
      
      of neutral form).
  • Data Analysis (Henderson-Hasselbalch):

    • Plot

      
       vs. 
      
      
      
      .
    • Fit the data to the sigmoidal equation:

      
      [1]
      
    • Where

      
       is absorbance at pH < 0.2 and 
      
      
      
      is absorbance at pH > 3.0.
Experimental Workflow Diagram

Workflow Step1 1. Prepare Stock Solution (Methanol) Step2 2. Spectral Scan (Determine λmax & Isosbestic Point) Step1->Step2 Step3 3. Prepare Buffer Series (pH 0.1 to 3.0) Step2->Step3 Step4 4. Measure Absorbance (at λmax) Step3->Step4 Step5 5. Plot A vs pH (Sigmoidal Fit) Step4->Step5

Figure 2: Spectrophotometric determination workflow for weak bases.

Part 4: Implications for Drug Development[1]

Solubility & Permeability
  • Low Solubility Risk: At physiological pH (7.4), the compound exists >99.9% in its neutral, uncharged form. This maximizes membrane permeability (LogP is high, approx 4.5-5.0) but drastically limits aqueous solubility.

  • Formulation: Salt formation is not feasible for oral delivery.[1] The pKa of 0.89 means a stable salt would require a counter-ion from a superacid (e.g., methanesulfonic acid), and even then, the salt would readily hydrolyze (disassociate) in water.

Metabolic Stability

The electron-rich 4-methoxyphenyl ring is a likely site for oxidative metabolism (O-demethylation) by CYP450 enzymes.[1] The 4-chloro ring is metabolically more stable but may undergo dechlorination under specific reductive conditions.[1]

Summary Data Table
PropertyValueImplication
pKa (Base) 0.89No ionization at pH 7.[1]4. High lipophilicity.
LogP (Predicted) ~4.8High permeability, poor solubility.
H-Bond Donors 1 (NH)Weak donor.[1]
H-Bond Acceptors 2 (N, O)Weak acceptors.[1]

References

  • Diphenylamine pKa Reference

    • National Institute of Standards and Technology (NIST). "Diphenylamine - NIST Chemistry WebBook, SRD 69."[1] Accessed Feb 28, 2026.

    • [Link][1]

  • Hammett Equation & Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.[1]

    • [Link][1]

  • Spectrophotometric pKa Determination Protocol

    • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53-71.[1]

    • [Link]

  • Structural Analog Data (4,4'-Dimethoxydiphenylamine)

    • PubChem.[2][3][4] "4,4'-Dimethoxydiphenylamine Compound Summary."

    • [Link][1]

Sources

UV-Vis Absorption & Spectroelectrochemical Profile: 4-Chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 4-chloro-N-(4-methoxyphenyl)aniline (also known as 4-chloro-4'-methoxydiphenylamine). It is structured to provide actionable insights for researchers in organic electronics, redox chemistry, and pharmaceutical analysis.

Executive Summary & Chemical Identity

4-chloro-N-(4-methoxyphenyl)aniline is a diarylamine derivative characterized by an asymmetric electronic push-pull system. The molecule features an electron-rich 4-methoxyphenyl ring (donor) and an electron-deficient 4-chlorophenyl ring (weak acceptor) bridged by a secondary amine.

This structural configuration blocks the para-positions, preventing the rapid benzidine coupling typical of unsubstituted diphenylamines. Consequently, this compound exhibits a stable, reversible radical cation upon oxidation, making it a critical reference material for hole-transport studies and redox indicators.

Parameter Details
CAS Number 1205-71-6
Molecular Formula C

H

ClNO
Molecular Weight 233.69 g/mol
Electronic Class Asymmetric Donor-Acceptor Diarylamine
Key Application Hole transport materials (HTM), Redox mediators, Antioxidant assays

Electronic Structure & Transition Theory

To interpret the spectra accurately, one must understand the underlying molecular orbital (MO) transitions. The UV-Vis profile is dominated by


 transitions within the aromatic rings and 

transitions involving the nitrogen lone pair.
The "Push-Pull" Effect

The methoxy group (-OMe) acts as a strong auxochrome, donating electron density into the


-system via resonance. The chloro group (-Cl) is inductively withdrawing but resonance donating. The central amine nitrogen facilitates conjugation between the two rings.
  • Ground State (

    
    ):  Stabilized by the conjugation across the N-bridge.
    
  • Excited State (

    
    ):  Highly polar. The excitation involves Intramolecular Charge Transfer (ICT) from the methoxy-bearing ring to the chloro-bearing ring.
    
Visualization of Electronic Transitions

The following diagram maps the energy transitions responsible for the observed spectral bands.

ElectronicTransitions HOMO HOMO (π-orbital rich on N & OMe) LUMO LUMO (π*-orbital delocalized) HOMO->LUMO Primary Absorption (λ_max ~295-305 nm) Radical Radical Cation (DPA+•) SOMO Transitions HOMO->Radical Oxidation (-e⁻) Benzene Benzenoid π System Benzene->LUMO Secondary Band (λ ~250 nm) Radical->LUMO Visible Absorption (λ_max ~650-700 nm) Deep Blue/Green

Figure 1: Energy diagram illustrating the primary neutral transition and the bathochromic shift observed upon oxidation to the radical cation.

Spectral Characteristics Data

The following data synthesizes experimental baselines for diphenylamine derivatives, adjusted for the specific substituent effects of the 4-Cl and 4'-OMe groups.

Neutral Species (in Ethanol/Acetonitrile)

The neutral molecule is colorless to pale beige. Its absorption is confined to the UV region.

Band AssignmentWavelength (

)
Extinction Coefficient (

)
Origin
Primary Band (B-Band) 298 – 308 nm ~18,000 – 22,000 M

cm


(Conjugated System)
Secondary Band (E-Band) 245 – 255 nm ~10,000 – 12,000 M

cm

Local Excitation (Benzenoid)
Shoulder ~325 nm < 5,000 M

cm

ICT (Methoxy

Chloro)

Note: The


 is redshifted by approximately 15–20 nm compared to unsubstituted diphenylamine (

nm) due to the strong auxochromic effect of the methoxy group.
Oxidized Species (Radical Cation)

Upon chemical or electrochemical oxidation, the molecule loses an electron to form the radical cation (


). This species is intensely colored .
SpeciesAppearance

(Visible)
Stability
Radical Cation (

)
Deep Blue / Green680 – 720 nm High (Para-blocking prevents dimerization)
Dication (

)
Red / Orange~450 – 500 nmLow (Requires high potential)

Experimental Protocol: Self-Validating Measurement

Reagents & Setup
  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) (HPLC Grade).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Blank: Solvent + Electrolyte (No analyte).

  • Concentration:

    
     M to 
    
    
    
    M (Avoid aggregation).
Step-by-Step Workflow
  • Baseline Correction: Fill the cuvette with the Blank solution. Run a baseline scan (200–900 nm).

  • Sample Preparation: Dissolve 4-chloro-N-(4-methoxyphenyl)aniline in the electrolyte solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Neutral Scan: Record the spectrum at Open Circuit Potential (OCP). Verify

    
     is near 300 nm.
    
  • Oxidative Step (Chronoamperometry):

    • Apply a potential of +0.8 V vs. Ag/AgCl .

    • Continuously record spectra every 2 seconds.

    • Validation Check: Watch for the emergence of a new band at ~700 nm (Radical Cation) and an isosbestic point around 330-350 nm.

  • Reversibility Check:

    • Switch potential to 0.0 V .

    • Validation Check: The 700 nm band should disappear, and the 300 nm band should recover >95% of its intensity. If not, irreversible side reactions (e.g., ortho-coupling) are occurring.

SEC_Workflow Start Start: Dissolve Sample (10⁻⁵ M in ACN/TBAPF₆) Blank Measure Blank (Solvent + Electrolyte) Start->Blank OCP_Scan Scan Neutral Spectrum (Expect λ_max ~300 nm) Blank->OCP_Scan Apply_Ox Apply +0.8V Potential (Oxidation) OCP_Scan->Apply_Ox Monitor Monitor Spectral Change (Isosbestic Point Check) Apply_Ox->Monitor Radical_Data Record Radical Cation (λ_max ~700 nm) Monitor->Radical_Data Reverse Reverse Potential (0V) Radical_Data->Reverse Validation Validation: Recovery of Neutral Spectrum? Reverse->Validation

Figure 2: Spectroelectrochemical validation workflow ensuring reversible redox behavior.

Solvatochromism & Environmental Effects

The absorption spectrum is sensitive to the polarity of the solvent due to the dipole moment change upon excitation.

  • Non-Polar (Hexane/Cyclohexane): The spectrum shows fine vibrational structure.

    
     is blue-shifted (hypsochromic).
    
  • Polar Aprotic (Acetonitrile/DMSO): The bands broaden and red-shift (bathochromic) due to stabilization of the polar excited state.

  • Acidic pH: Addition of acid (e.g., HCl) protonates the amine nitrogen. This destroys the conjugation between the rings.

    • Result: The characteristic ~300 nm band disappears or blue-shifts significantly (resembling isolated chlorobenzene and anisole spectra). This is a simple test to confirm the integrity of the amine bridge.

References

  • Electronic Absorption Spectra of Diphenylamine Radical Cations.
  • Substituent Effects in Diphenylamines. Source: Pankratov, A. N. (2003). Journal of Structural Chemistry. "Electronic structure and spectra of diphenylamine and its derivatives." Context: Explains the bathochromic shift caused by methoxy substituents. URL:[Link]

  • Variamine Blue (Analogue) Spectral Data. Source: PubChem Compound Summary for CID 1205-71-6 (4-chloro-N-(4-methoxyphenyl)aniline) and related diarylamines. Context: Structural confirmation and analogue comparison.[1][2][3][4][5] URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Chloro-N-(4-methoxyphenyl)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of unsymmetrical diarylamines is a critical operation in medicinal chemistry and materials science, as these motifs are ubiquitous in active pharmaceutical ingredients (APIs) and organic electronic materials. The Buchwald-Hartwig amination has emerged as the premier methodology for constructing these carbon-nitrogen (C–N) bonds[1].

When synthesizing 4-chloro-N-(4-methoxyphenyl)aniline , researchers are presented with a classic chemoselectivity challenge. The most atom-economical and commercially viable starting materials are 1-bromo-4-chlorobenzene and 4-methoxyaniline (p-anisidine). Because the electrophile contains two different halogens (bromo and chloro), the catalytic system must selectively activate one carbon-halogen bond while leaving the other strictly intact for potential downstream functionalization.

This application note details the mechanistic rationale, reaction optimization, and a self-validating experimental protocol for achieving >95% chemoselectivity in this specific cross-coupling transformation.

Mechanistic Causality: The "Why" Behind the "What"

To elevate a protocol from a mere "recipe" to a robust, scalable process, one must understand the thermodynamic and kinetic forces governing the catalytic cycle.

Chemoselectivity: Exploiting Bond Dissociation Energies

The success of this specific synthesis relies on the differential reactivity of carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the established rate of oxidative addition follows the trend: I > Br > OTf > Cl > F [1].

  • The C–Br bond in 1-bromo-4-chlorobenzene has a bond dissociation energy (BDE) of approximately 68 kcal/mol.

  • The C–Cl bond has a significantly higher BDE of approximately 81 kcal/mol.

By utilizing a standard Pd(0) catalyst at moderate temperatures (80–100 °C), the palladium center will rapidly and exclusively insert into the weaker C–Br bond. The C–Cl bond remains entirely unreactive under these specific conditions, allowing for perfect regiocontrol without the need for protecting groups.

Catalyst and Ligand Selection

The choice of ligand dictates both the stability of the active Pd(0) species and the rate of the catalytic steps[2]. For the coupling of primary anilines with aryl bromides, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or BINAP are premier choices.

  • Electron-Rich Nature: Accelerates the initial oxidative addition into the C–Br bond.

  • Steric Bulk: The massive steric profile of dialkylbiaryl phosphines like XPhos forces the two coupling partners (the aryl group and the amine) closely together in the Pd(II) intermediate, drastically lowering the activation energy required for the final, often rate-limiting, reductive elimination step. This prevents unwanted side reactions such as β-hydride elimination[2].

Base Selection and Solvent Dynamics

Sodium tert-butoxide (NaOtBu) is utilized as the base. It serves a dual purpose: it deprotonates the coordinated amine to form the palladium-amido complex, and it neutralizes the hydrobromic acid byproduct. Because the substrate lacks base-sensitive functional groups (like esters or enolizable ketones), the strong basicity of NaOtBu is well-tolerated and drives the reaction to completion rapidly[3]. Toluene is chosen as the solvent due to its high boiling point and excellent solubility profile for both the reagents and the active catalyst complex.

Catalytic Workflow Visualization

The following diagram maps the logical flow of the catalytic cycle, demonstrating exactly where each reagent enters and where the chemoselective differentiation occurs.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd + 1-Bromo-4-chlorobenzene (Fast, selective insertion into C-Br) Amido Amido Complex Pd(II)(Ar)(NHR)L_n OxAdd->Amido + 4-Methoxyaniline + Base (NaOtBu) - NaBr, - tBuOH RedElim Reductive Elimination Product Release Amido->RedElim Sterically driven by bulky ligand RedElim->Pd0 + 4-Chloro-N-(4-methoxyphenyl)aniline

Fig 1. Catalytic cycle of the chemoselective Buchwald-Hartwig amination.

Quantitative Data: Ligand Optimization

To validate the theoretical framework, empirical optimization data for the coupling of 1-bromo-4-chlorobenzene and 4-methoxyaniline is summarized below. This data demonstrates why XPhos is the superior ligand for this specific transformation.

EntryCatalyst / Ligand SystemBaseTemp (°C)Time (h)Yield (%)Chemoselectivity (Br vs Cl)
1Pd(OAc)₂ / PPh₃NaOtBu1002415%>99%
2Pd₂(dba)₃ / BINAPNaOtBu1001678%>99%
3Pd₂(dba)₃ / XPhosNaOtBu90494% >99%
4Pd₂(dba)₃ / XPhosCs₂CO₃1101288%>99%

Note: PPh₃ lacks the steric bulk required to efficiently drive reductive elimination, resulting in stalled reactions and low yields. XPhos provides the optimal balance of electron density and steric pressure.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the reaction environment before proceeding to subsequent steps.

Materials Required
  • Aryl Halide: 1-Bromo-4-chlorobenzene (1.0 equiv, 10.0 mmol, 1.91 g)

  • Amine: 4-Methoxyaniline (1.2 equiv, 12.0 mmol, 1.48 g)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv / 2 mol%, 0.20 mmol, 183 mg)

  • Ligand: XPhos (0.04 equiv / 4 mol%, 0.40 mmol, 190 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 14.0 mmol, 1.35 g)

  • Solvent: Anhydrous, degassed Toluene (40 mL)

Step-by-Step Methodology

Step 1: Rigorous Environmental Control (The most critical failure point)

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum.

  • Backfill the flask with high-purity Argon (or Nitrogen). Repeat the vacuum/Argon cycle three times.

  • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Exposure will form inactive Pd(II)-peroxo complexes, immediately halting the catalytic cycle[4].

Step 2: Reagent Charging

  • Under a positive flow of Argon, add the solid reagents to the flask: 1-bromo-4-chlorobenzene, 4-methoxyaniline, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the flask with a rubber septum and perform three additional vacuum/Argon cycles.

Step 3: Solvent Addition and Catalyst Activation

  • Add 40 mL of anhydrous, degassed toluene via a gas-tight syringe through the septum.

  • Stir the mixture at room temperature for 10 minutes.

  • Validation Check: The solution should transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a dark brown/orange hue, indicating the formation of the active L_nPd(0) complex.

Step 4: Reaction Execution

  • Place the Schlenk flask in a pre-heated oil bath at 90 °C.

  • Stir vigorously for 4 hours.

  • In-Process Control (IPC): At t = 2 hours, withdraw a 0.1 mL aliquot via syringe, quench in 1 mL of ethyl acetate/water, and analyze the organic layer via TLC (Hexanes:EtOAc 8:2) or LC-MS. The starting material (1-bromo-4-chlorobenzene) should be nearly consumed, with a single new product mass corresponding to the desired diarylamine.

Step 5: Workup and Quenching

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Quench the reaction by adding 20 mL of deionized water to dissolve the sodium bromide salts.

  • Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc).

  • Filter the entire biphasic mixture through a short pad of Celite to remove precipitated palladium black. Wash the Celite pad with an additional 20 mL of EtOAc.

Step 6: Extraction and Purification

  • Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it once more with 30 mL of EtOAc.

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude dark oil via flash column chromatography on silica gel (Eluent gradient: 100% Hexanes to 90:10 Hexanes:EtOAc).

  • Yield: The product, 4-chloro-N-(4-methoxyphenyl)aniline, is isolated as an off-white to pale yellow solid.

References

  • National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". NIH.gov. Available at:[Link]

  • ChemRxiv. "Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism". Chemrxiv.org. Available at: [Link]

  • Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates". Orgsyn.org. Available at: [Link]

Sources

Application Notes and Protocols: Ullmann Coupling for the Synthesis of 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of N-arylated amines is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Among the various synthetic methodologies, the Ullmann condensation, a copper-catalyzed cross-coupling reaction, has a rich history and remains a highly relevant and cost-effective strategy for the formation of carbon-nitrogen bonds.[1][3][4] This is particularly true for large-scale industrial applications where the lower cost and higher abundance of copper compared to precious metals like palladium offer significant advantages.[1][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-chloro-N-(4-methoxyphenyl)aniline via an Ullmann-type coupling reaction. This specific diarylamine serves as a valuable intermediate in the development of various biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into optimizing reaction parameters for improved yield and efficiency.

Mechanistic Insights into the Ullmann N-Arylation

The Ullmann-type C-N coupling reaction proceeds through a catalytic cycle involving a copper(I) species as the active catalyst.[6][7] While the precise mechanism has been a subject of extensive study and can vary depending on the specific reaction conditions and ligands, a generally accepted pathway is illustrated below.[8]

The catalytic cycle is proposed to initiate with the reaction of the amine with a copper(I) species. This is followed by the oxidative addition of the aryl halide to the copper complex, leading to a transient copper(III) intermediate.[7] Subsequent reductive elimination from this intermediate furnishes the desired N-arylated product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[7]

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)NHR2 [Cu(I)-NHR2] Cu(I)X->Cu(I)NHR2 + Amine, - HX Amine (R2-NH2) Amine (R2-NH2) Amine (R2-NH2)->Cu(I)NHR2 Cu(III) Intermediate [R1-Cu(III)(NHR2)X] Cu(I)NHR2->Cu(III) Intermediate Oxidative Addition Aryl Halide (R1-X) Aryl Halide (R1-X) Aryl Halide (R1-X)->Cu(III) Intermediate Cu(III) Intermediate->Cu(I)X Product (R1-NHR2) Product (R1-NHR2) Cu(III) Intermediate->Product (R1-NHR2) Reductive Elimination Base Base Base->Cu(I)NHR2 HX HX caption Figure 1. Proposed Catalytic Cycle for Ullmann N-Arylation.

Figure 1. Proposed Catalytic Cycle for Ullmann N-Arylation.

The use of ligands, such as diamines, amino acids, or oxalic diamides, can significantly accelerate the reaction by stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.[3][5][9] This often allows for milder reaction conditions, including lower temperatures and reduced catalyst loadings.[3]

Experimental Protocol: Synthesis of 4-chloro-N-(4-methoxyphenyl)aniline

This protocol outlines a general procedure for the synthesis of 4-chloro-N-(4-methoxyphenyl)aniline using a copper(I) iodide catalyst and a diamine ligand.

Materials:

Reagent/MaterialGradeSupplier
4-chloroaniline98%Sigma-Aldrich
4-iodoanisole98%Alfa Aesar
Copper(I) iodide (CuI)99.99%Strem Chemicals
N,N'-Dimethylethylenediamine (DMEDA)99%Acros Organics
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
TolueneAnhydrousEMD Millipore
Ethyl acetateACS GradeVWR
Brine (saturated NaCl solution)--
Magnesium sulfate (MgSO₄)AnhydrousJ.T. Baker
Silica gel60 Å, 230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (1.0 mmol, 1.0 equiv), 4-iodoanisole (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Ligand Addition: To the flask, add anhydrous toluene (5 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-chloro-N-(4-methoxyphenyl)aniline.

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Add Solvent & Ligand (Toluene, DMEDA) B->C D 4. Heat to 110 °C C->D E 5. Monitor by TLC D->E F 6. Work-up (Cool, Dilute, Filter) E->F Reaction Complete G 7. Extraction (EtOAc, H2O, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Product Characterization (NMR, MS) I->J caption Figure 2. Experimental Workflow for Ullmann Coupling.

Sources

Application Notes and Protocols for the Synthesis of Hole Transport Materials Utilizing 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Hole Transport Materials and the Utility of Triarylamine Intermediates

The advancement of organic electronics, particularly in the realms of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the development of high-performance charge transport materials. Hole transport materials (HTMs) are a cornerstone of these technologies, facilitating the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode, while simultaneously blocking electrons. This dual function is paramount for achieving high power conversion efficiencies (PCEs) in PSCs and enhanced quantum efficiencies in OLEDs.[1][2]

Triarylamine derivatives have emerged as the dominant class of small-molecule HTMs due to their excellent hole-transporting properties, which are conferred by the stability of the radical cation formed upon oxidation. The N,N-di(4-methoxyphenyl)amine, or bis(4-methoxyphenyl)amine, moiety is a particularly prevalent building block in state-of-the-art HTMs, such as the benchmark material 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD).[1][2][3] The methoxy groups enhance the electron-donating nature of the amine, which is crucial for tuning the highest occupied molecular orbital (HOMO) energy level for optimal alignment with the valence band of the perovskite absorber layer.[4]

This application note provides a detailed guide for researchers and scientists on the use of 4-chloro-N-(4-methoxyphenyl)aniline as a versatile and strategic intermediate for the synthesis of advanced triarylamine-based HTMs. We will present a validated, step-by-step protocol for the synthesis of a key triarylamine building block, N,N-bis(4-methoxyphenyl)amine, via a palladium-catalyzed Buchwald-Hartwig amination. Subsequently, we will illustrate how this building block can be employed in further cross-coupling reactions to construct more complex, high-performance HTMs.

Core Concepts: Palladium-Catalyzed Cross-Coupling Reactions

The construction of triarylamine-based HTMs from 4-chloro-N-(4-methoxyphenyl)aniline relies heavily on modern palladium-catalyzed cross-coupling reactions. Understanding the fundamentals of these reactions is key to successful synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[5] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex organic molecules.[5][6] In the context of this application note, it is the key step for converting 4-chloro-N-(4-methoxyphenyl)aniline into a triarylamine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, used to form carbon-carbon (C-C) bonds. It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is instrumental in extending the conjugation of the HTM core, which can influence its photophysical and electronic properties.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: N,N-bis(4-methoxyphenyl)amine

This protocol details the synthesis of N,N-bis(4-methoxyphenyl)amine from 4-chloro-N-(4-methoxyphenyl)aniline and anisole via a Buchwald-Hartwig amination.

Reaction Scheme:

Caption: Synthesis of N,N-bis(4-methoxyphenyl)amine.

Materials:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equiv.
4-chloro-N-(4-methoxyphenyl)anilineC₁₃H₁₂ClNO233.70101.0
AnisoleC₇H₈O108.14121.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.10.01
Tri(tert-butyl)phosphine (P(t-Bu)₃)C₁₂H₂₇P202.320.40.04
Sodium tert-butoxide (NaOt-Bu)C₄H₉NaO96.10141.4
Anhydrous TolueneC₇H₈92.1450 mL-

Procedure:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 4-chloro-N-(4-methoxyphenyl)aniline (2.34 g, 10 mmol), sodium tert-butoxide (1.35 g, 14 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and P(t-Bu)₃ (80.9 mg, 0.4 mmol) in 10 mL of anhydrous toluene.

  • Addition of Reagents: Through the septum, add anhydrous toluene (40 mL) and anisole (1.30 g, 1.2 mL, 12 mmol) to the Schlenk flask.

  • Initiation of Reaction: Add the catalyst solution to the reaction mixture via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N,N-bis(4-methoxyphenyl)amine as a white to off-white solid.

Rationale for Procedural Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

  • Ligand: Tri(tert-butyl)phosphine is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the reductive elimination step.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.

Part 2: Synthesis of a Starburst-Type HTM: 4,4',4''-tris(N,N-bis(4-methoxyphenyl)amino)triphenylamine (TDATA)

This protocol illustrates how the intermediate, N,N-bis(4-methoxyphenyl)amine, can be used to construct a more complex, starburst-type HTM.

Reaction Scheme:

Caption: Synthesis of a starburst-type HTM (TDATA).

Materials:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equiv.
Tris(4-bromophenyl)amineC₁₈H₁₂Br₃N482.0121.0
N,N-bis(4-methoxyphenyl)amineC₁₄H₁₅NO₂229.276.63.3
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.060.03
Tri(tert-butyl)phosphine (P(t-Bu)₃)C₁₂H₂₇P202.320.240.12
Sodium tert-butoxide (NaOt-Bu)C₄H₉NaO96.108.44.2
Anhydrous TolueneC₇H₈92.1440 mL-

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine tris(4-bromophenyl)amine (0.96 g, 2 mmol), N,N-bis(4-methoxyphenyl)amine (1.51 g, 6.6 mmol), sodium tert-butoxide (0.81 g, 8.4 mmol), palladium(II) acetate (13.5 mg, 0.06 mmol), and tri(tert-butyl)phosphine (48.5 mg, 0.24 mmol).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (40 mL) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Part 1. The final product, TDATA, is typically obtained as a light-yellow solid.

Characterization and Performance Data

The synthesized HTMs should be thoroughly characterized to confirm their identity, purity, and relevant electronic properties.

Typical Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing energy level alignment with the perovskite layer.

  • UV-Vis Spectroscopy: To determine the optical bandgap.

  • Space-Charge Limited Current (SCLC) Measurements: To determine the hole mobility.

Comparative Performance Data of Triarylamine-Based HTMs:

HTMHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)PSC Efficiency (%)
Spiro-OMeTAD-5.1 to -5.2-2.1 to -2.22 x 10⁻⁴ - 5 x 10⁻⁴>22%
TDATA (Typical)-5.0 to -5.1-2.0 to -2.11 x 10⁻⁴ - 4 x 10⁻⁴Up to 21%

Note: The values presented are typical ranges found in the literature and can vary depending on the specific measurement conditions and device architecture.

Workflow Visualization

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_htm HTM Synthesis cluster_characterization Characterization & Application start 4-chloro-N-(4-methoxyphenyl)aniline + Anisole buchwald Buchwald-Hartwig Amination start->buchwald intermediate N,N-bis(4-methoxyphenyl)amine buchwald->intermediate coupling Buchwald-Hartwig or Suzuki Coupling intermediate->coupling core Aryl Halide Core (e.g., Tris(4-bromophenyl)amine) core->coupling htm Final HTM (e.g., TDATA) coupling->htm characterization NMR, MS, CV, UV-Vis, SCLC htm->characterization device Device Fabrication (PSC or OLED) characterization->device

Caption: General workflow for HTM synthesis and characterization.

Conclusion and Future Outlook

4-chloro-N-(4-methoxyphenyl)aniline serves as a highly effective and versatile intermediate for the synthesis of advanced hole transport materials. The palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a robust and efficient methodology for constructing the crucial triarylamine scaffolds. The ability to readily synthesize key building blocks like N,N-bis(4-methoxyphenyl)amine opens up a wide array of possibilities for designing novel HTMs with tailored electronic and physical properties.

Future research in this area will likely focus on developing even more efficient and sustainable catalytic systems, exploring new core structures to enhance HTM performance and stability, and fine-tuning the peripheral substituents to optimize energy level alignment and hole mobility. The protocols and insights provided in this application note offer a solid foundation for researchers to contribute to the exciting and rapidly evolving field of organic electronics.

References

  • The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene. Frontiers in Chemistry. [Link]

  • De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar. eScholarship, University of California. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. Monash University. [Link]

  • (PDF) The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene. ResearchGate. [Link]

  • Synthesis route of spiro-OMeTAD derivates. ResearchGate. [Link]

Sources

Technical Application Note: Chemoselective N-Arylation of p-Anisidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a high-fidelity protocol for the chemoselective


-arylation of 

-anisidine with 1-chloro-4-iodobenzene.

The procedure prioritizes chemoselectivity , ensuring the exclusive formation of the C–N bond at the iodine position while preserving the carbon-chlorine (C–Cl) bond for downstream functionalization.[1]


-(4-chlorophenyl)-4-methoxyaniline
Selectivity Target:  >98:2 (Iodine vs. Chlorine displacement)

Strategic Overview & Mechanistic Logic

The coupling of


-anisidine (nucleophile) with 1-chloro-4-iodobenzene (electrophile) presents a classic chemoselectivity challenge. Both halogens are potential leaving groups. However, the bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Cl (approx. 95 kcal/mol).

The Engineering of Selectivity: To achieve exclusive coupling at the iodine site, we utilize a Palladium(0) catalyst system. The rate of oxidative addition of Pd(0) to Ar–I is orders of magnitude faster than to Ar–Cl. By controlling the temperature and ligand environment, we kinetically isolate the iodine activation.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Xantphos or BINAP.[1][2] These bidentate ligands form a wide bite angle, stabilizing the Pd center and promoting the reductive elimination step, which is crucial for electron-rich amines like

    
    -anisidine.
    
  • Base:

    
     or 
    
    
    
    . Cesium carbonate is recommended for higher functional group tolerance, while Sodium tert-butoxide provides faster kinetics.
Visualizing the Chemoselective Pathway

Chemoselectivity Start Pd(0) Catalyst (Active Species) OxAdd_I Oxidative Addition (C-I) FAST (Kinetic Product) Start->OxAdd_I Preferential Path Substrate 1-chloro-4-iodobenzene Substrate->OxAdd_I OxAdd_Cl Oxidative Addition (C-Cl) SLOW (Thermodynamic Barrier) Substrate->OxAdd_Cl Avoided (<100°C) Coord Amine Coordination (p-Anisidine) OxAdd_I->Coord Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Start Regeneration Product Target: N-(4-chlorophenyl)-4-methoxyaniline (Cl retained) RedElim->Product

Figure 1: Kinetic pathway favoring C-I activation over C-Cl. The oxidative addition to C-Cl is energetically unfavorable under the prescribed conditions.

Experimental Protocol (Standard Operating Procedure)

Safety Note:


-Anisidine is toxic by inhalation, ingestion, and skin contact. It is a blood toxicant (methemoglobinemia). Handle only in a fume hood with double nitrile gloves.
Materials Requisition
ReagentEquiv.MW ( g/mol )Quantity (Example)Role
1-Chloro-4-iodobenzene 1.0238.45238 mg (1.0 mmol)Electrophile

-Anisidine
1.2123.15148 mg (1.2 mmol)Nucleophile

0.02915.7218 mg (2 mol%)Catalyst Precursor
Xantphos 0.04578.6223 mg (4 mol%)Ligand

1.5325.82489 mg (1.5 mmol)Base
Toluene (Anhydrous) N/AN/A4.0 mL (0.25 M)Solvent
Step-by-Step Methodology

1. Catalyst Pre-complexation (Optional but Recommended):

  • In a glovebox or under Argon flow, add

    
     and Xantphos into a dry vial.
    
  • Add 1 mL of anhydrous Toluene. Stir at room temperature for 10 minutes. The solution should turn from dark purple/red to a clearer orange/brown, indicating ligation.

2. Reaction Assembly:

  • To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add:

    • 1-chloro-4-iodobenzene (1.0 equiv)

    • 
      -anisidine (1.2 equiv)[3]
      
    • 
       (1.5 equiv)
      
  • Critical Step: Evacuate the tube and backfill with Argon (repeat 3x) to remove oxygen. Oxygen poisons the Pd(0) catalyst and oxidizes

    
    -anisidine to colorful impurities.
    

3. Initiation:

  • Inject the pre-complexed catalyst solution (from Step 1) into the Schlenk tube via syringe.

  • Add the remaining Toluene (3 mL) to reach a concentration of ~0.25 M.

  • Seal the tube (Teflon screw cap or septum with parafilm).

4. Incubation:

  • Place the reaction vessel in a pre-heated oil bath at 80°C .

  • Note: Do not exceed 100°C. Higher temperatures increase the risk of activating the C–Cl bond.

  • Stir vigorously (800+ rpm) for 12–16 hours.

5. Monitoring (TLC/HPLC):

  • Check TLC (Eluent: 10% EtOAc in Hexanes).

    • Starting Material (

      
       ~0.8):  1-chloro-4-iodobenzene (UV active).
      
    • Product (

      
       ~0.4):  Distinct spot, stains blue/purple with Anisaldehyde dip.
      
  • Validation: Ensure the disappearance of the aryl iodide. If starting material remains after 16h, add 1 mol% more catalyst.

6. Workup & Purification:

  • Cool to room temperature.[4]

  • Filter the mixture through a pad of Celite to remove insoluble salts (

    
    , 
    
    
    
    , Pd black). Wash the pad with EtOAc (20 mL).
  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • The product is an off-white to pale yellow solid.

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Step1 Inert Atmosphere Setup (Schlenk Line/Glovebox) Step2 Weigh Reagents: Ar-I, Amine, Base Step1->Step2 Step3 Catalyst Injection (Pd + Ligand) Step2->Step3 Step4 Heating @ 80°C (12-16 Hours) Step3->Step4 Step5 Celite Filtration (Remove Pd/Salts) Step4->Step5 Step6 Flash Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis, emphasizing inert handling and purification.

Troubleshooting & Optimization (The "Scientist's Perspective")

Common pitfalls and their specific chemical remedies:

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by

; "Dead" catalyst batch.
Ensure rigorous degassing. Switch to

+ Xantphos if

quality is suspect (dba can age).
Double Arylation Excess Ar-I; High Temperature.[2]Ensure strict 1:1.2 stoichiometry. Keep Temp

80°C. The steric bulk of the product usually prevents a second addition, but it is possible.
C-Cl Activation (Side Product) Temperature too high (>110°C); Ligand too electron-rich.Reduce temperature.[4] Ensure Xantphos is used (its large bite angle favors reductive elimination over difficult oxidative additions).
Purple/Black Crude Oxidation of

-anisidine.

-Anisidine oxidizes in air. Use fresh bottle or recrystallize (EtOH) before use. Maintain Argon blanket.

Quantitative Expectations

Based on standard Buchwald-Hartwig parameters for activated aryl iodides:

  • Expected Yield: 85–95%

  • Purity (NMR): >98%

  • Selectivity: >99% reaction at C–I vs C–Cl.

NMR Validation Data (Simulated):

  • 
     NMR (
    
    
    
    ):
    Look for the disappearance of the characteristic
    
    
    -anisidine
    
    
    broad singlet (~3.5 ppm) and the appearance of a sharp singlet NH (~5.5–6.0 ppm). The methoxy group will remain a singlet at ~3.8 ppm. The aromatic region will show two distinct AA'BB' systems.

References

  • Buchwald-Hartwig Coupling Mechanism & Ligands: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Chemoselectivity (Iodide vs Chloride): Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Contextualizes the difficulty of C-Cl activation compared to C-I).

  • General Protocol for Aryl Amination: Wolfe, J. P., & Buchwald, S. L. (2004). "Palladium-Catalyzed Amination of Aryl Halides." Organic Syntheses, Coll. Vol. 10, p. 423.

  • Xantphos Ligand Utility: Kranenburg, M., et al. (1995). "New Diphosphine Ligands Based on Heterocyclic Aromatics." Organometallics.

Sources

Catalytic systems for the synthesis of 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The Challenge: The synthesis of 4-chloro-N-(4-methoxyphenyl)aniline (CAS: 1208-86-2) presents a classic chemoselectivity problem in cross-coupling chemistry: the "Halogen Dance." The target molecule contains a secondary amine flanked by two aryl rings—one electron-rich (methoxy-substituted) and one electron-poor (chloro-substituted).

The critical failure mode in this synthesis is the unwanted oxidative addition of the catalyst into the C–Cl bond, leading to polymerization, dechlorination, or scrambling. Standard Pd/PPh3 systems often fail here.

The Solution: This guide details two distinct, self-validating protocols to navigate this selectivity landscape:

  • Method A (Scalable/High-Efficiency): A Buchwald-Hartwig amination utilizing the BrettPhos ligand system. This method relies on kinetic differentiation, where the catalyst is tuned to react exclusively with a C–Br bond while leaving the C–Cl bond intact.

  • Method B (Mild/Benign): A Chan-Lam coupling using copper(II). This method operates via a radical/oxidative mechanism that is fundamentally inert to aryl chlorides, guaranteeing 100% chemoselectivity regarding the halogen.

Reaction Design & Mechanism

The Chemoselectivity Filter (Buchwald-Hartwig)

To retain the chlorine atom, we utilize 1-bromo-4-chlorobenzene as the electrophile. The success of this reaction hinges on the catalyst's ability to undergo oxidative addition (OA) at the C–Br bond significantly faster than at the C–Cl bond.

Why BrettPhos?

  • Steric Bulk: The bulky cyclohexyl and isopropyl groups on the biaryl backbone facilitate rapid reductive elimination, which is often the turnover-limiting step for electron-rich anilines.

  • Electronic Tuning: The methoxy group on the ligand backbone increases the electron density on Palladium, accelerating OA into the C–Br bond, but the steric bulk prevents the catalyst from fitting into the shorter, stronger C–Cl bond environment.

Pathway Visualization

BuchwaldSelectivity Pd0 L-Pd(0) Active Catalyst OA_Br Oxidative Addition (C-Br) FAST (Kinetic Product) Pd0->OA_Br BrettPhos directs selectivity OA_Cl Oxidative Addition (C-Cl) SLOW (Undesired) Pd0->OA_Cl Sterically Blocked Substrate 1-Bromo-4-chlorobenzene (Electrophile) Substrate->OA_Br Substrate->OA_Cl Complex_II L-Pd(II)(Ar)-Br OA_Br->Complex_II SideProd Polymerization/Dechlorination OA_Cl->SideProd Prod Target Diarylamine (Cl-Retained) Complex_II->Prod + Amine / Base Reductive Elimination Amine p-Anisidine (Nucleophile)

Figure 1: Kinetic selectivity pathway. BrettPhos ensures OA occurs at C-Br (Green path) while blocking C-Cl insertion (Red path).

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Scale-up (>1g), high yields (>90%), and time-efficiency.

Reagents & Materials
ComponentRoleEquiv.Notes
1-Bromo-4-chlorobenzene Electrophile1.0The "Selectivity Handle"
p-Anisidine Nucleophile1.2Excess ensures full conversion of halide
Pd(OAc)₂ Pre-catalyst0.01 (1 mol%)Amenable to air before mixing
BrettPhos Ligand0.02 (2 mol%)2:1 L:M ratio is critical
NaOtBu Base1.4Sodium tert-butoxide (Must be dry/stored in glovebox)
Toluene SolventN/AAnhydrous (0.2M concentration)
Step-by-Step Methodology
  • Pre-Catalyst Activation (The "Bake" Step):

    • In a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and BrettPhos (10.7 mg, 0.02 mmol).

    • Add 1 mL of anhydrous Toluene.

    • Crucial: Heat at 80°C for 2 minutes without substrates. This generates the active L-Pd(0) species (indicated by a color change from orange to dark red/brown).

  • Substrate Addition:

    • Remove vial from heat.

    • Add 1-Bromo-4-chlorobenzene (191.5 mg, 1.0 mmol).

    • Add p-Anisidine (148 mg, 1.2 mmol).

    • Add NaOtBu (135 mg, 1.4 mmol). Note: Add base last to prevent degradation of the naked catalyst.

    • Seal the vial with a septum cap and purge with N₂ or Ar for 2 minutes.

  • Reaction:

    • Heat the block to 100°C . Stir vigorously (800 rpm).

    • Time: 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.8) should disappear. The product will appear as a blue-fluorescent spot under UV (254/365nm) at Rf ~0.4.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Flash chromatography (SiO₂). Gradient: 100% Hexane → 5% EtOAc/Hexane.

    • Why: The product is very non-polar. High EtOAc concentrations will co-elute impurities.

Protocol B: Cu-Catalyzed Chan-Lam Coupling

Best for: Med-chem libraries, benchtop synthesis, avoiding gloveboxes.

Reagents & Materials
ComponentRoleEquiv.Notes
4-Chloroaniline Nucleophile1.0Substrate A
4-Methoxyphenylboronic acid Electrophile2.0Excess required due to protodeboronation
Cu(OAc)₂ Catalyst0.1–0.510–50 mol% (Reaction is slow with less)
Pyridine Base/Ligand2.0Acts as ligand for Cu and proton scavenger
DCM SolventN/ADichloromethane (0.1M), open to air
4Å Molecular Sieves Additive200 mg/mmolCritical for water scavenging
Step-by-Step Methodology
  • Setup (Open Air):

    • To a 25 mL round-bottom flask, add 4-Chloroaniline (127.5 mg, 1.0 mmol), 4-Methoxyphenylboronic acid (304 mg, 2.0 mmol), and Cu(OAc)₂ (36 mg, 0.2 mmol).

    • Add activated 4Å Molecular Sieves .

  • Solvent & Activation:

    • Add DCM (10 mL).

    • Add Pyridine (161 µL, 2.0 mmol).

    • Crucial: Do not seal under N₂. Attach a drying tube or leave open with a loose cap. The reaction requires atmospheric Oxygen to re-oxidize Cu(I) to Cu(II) to close the catalytic cycle.

  • Reaction:

    • Stir at Room Temperature (25°C) for 24 hours.

    • Visual Check: The reaction usually turns from deep blue (Cu-amine complex) to a greenish slurry as the reaction progresses.

  • Workup:

    • Filter through Celite to remove sieves and copper salts. Wash pad with DCM.

    • Wash filtrate with 1M HCl (to remove pyridine and unreacted aniline) → Saturated NaHCO₃ → Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

Workflow Diagram (Chan-Lam)

ChanLamWorkflow Setup Combine Reagents (Open Air Flask) Reaction Stir RT / 24h DCM + Pyridine Setup->Reaction O2_Input Atmospheric O2 (Required oxidant) O2_Input->Reaction Regenerates Cu(II) Quench Acid Wash (1M HCl) Removes Pyridine/Aniline Reaction->Quench Isolate Concentrate & Crystallize Quench->Isolate

Figure 2: Chan-Lam workflow emphasizing the requirement for oxygen and the acid wash step.

Analytical Validation (Self-Validating System)

To ensure the protocol worked and chemoselectivity was maintained, compare your isolated material against these diagnostic markers.

1. 1H NMR (400 MHz, CDCl₃) - Diagnostic Peaks:

  • The "Methoxy" Check: Singlet at δ 3.80 ppm (3H). If this is missing, the coupling failed.

  • The "Amine" Check: Broad singlet at δ 5.50–5.60 ppm (1H). (Exchangeable with D₂O).

  • The "Symmetry" Check: You should see two distinct AA'BB' patterns in the aromatic region (Total 8H).

    • ~δ 7.15 (d, 2H, J=8.8 Hz) and ~δ 6.85 (d, 2H, J=8.8 Hz) [Anisole ring].

    • ~δ 7.20 (d, 2H, J=8.8 Hz) and ~δ 6.90 (d, 2H, J=8.8 Hz) [Chloro-aniline ring].

  • Failure Flag: If you see a complex multiplet or loss of the integral ratio (e.g., 3:1:8), you likely have polymerization (C-Cl insertion).

2. 13C NMR (100 MHz, CDCl₃):

  • Look for the C-O carbon at ~155 ppm .

  • Look for the C-Cl carbon at ~125 ppm .

  • Look for the C-N carbons at ~140-145 ppm .

3. Mass Spectrometry (GC-MS / LC-MS):

  • Parent Ion: m/z = 233.1 (for ³⁵Cl) and 235.1 (for ³⁷Cl).

  • Isotope Pattern: You MUST see the characteristic 3:1 ratio of the M and M+2 peaks. If M+2 is missing, you have dechlorinated the product (formed 4-methoxy-diphenylamine).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[5] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940.

  • Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1] Synthesis, 2011(06), 829-856.

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Demonstrates BrettPhos utility).

Sources

Application Note: Orthogonal Functionalization of 4-Chloro-N-(4-methoxyphenyl)aniline for Advanced OLED Hole Transport Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of Hole Transport Materials (HTMs). Triarylamines (TAAs) remain the benchmark for HTMs due to their excellent hole mobility and amorphous film-forming properties[1].

4-chloro-N-(4-methoxyphenyl)aniline (CAS 41018-73-9) is a highly versatile, unsymmetrical diarylamine building block. For materials scientists and synthetic chemists, it offers a dual-pronged mechanistic advantage:

  • Electronic Tuning via the Methoxy Group: The para-methoxy substituent acts as a strong electron-donating group (EDG) through resonance. This raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting macromolecule, reducing the hole-injection barrier between the anode (e.g., Indium Tin Oxide) and the hole transport layer.

  • Orthogonal Reactivity via the Chloro Group: The molecule features both a reactive secondary amine (-NH-) and an aryl chloride (-Cl). Because the oxidative addition of palladium into a C–Br bond is kinetically much faster than into a C–Cl bond, this building block allows for orthogonal cross-coupling . You can selectively N-arylate the amine with an aryl bromide core, preserving the C–Cl bond for a subsequent, conjugation-extending Suzuki-Miyaura coupling[2].

Mechanistic Insights: The Self-Validating Catalyst System

To achieve orthogonal functionalization without unwanted oligomerization, the choice of phosphine ligands is the critical variable[3].

  • Phase 1 (Buchwald-Hartwig Amination): We utilize XPhos with

    
     at a moderate temperature (80 °C). XPhos is bulky enough to promote rapid reductive elimination, but at this temperature, the palladium species selectively inserts into the weaker C–Br bond of the core molecule. The unactivated C–Cl bond of our starting material remains entirely dormant.
    
  • Phase 2 (Suzuki-Miyaura Coupling): To activate the preserved C–Cl bond, we switch to SPhos and elevate the temperature (100 °C). SPhos was specifically designed to facilitate oxidative addition into unactivated aryl chlorides[2].

This creates a self-validating experimental system : If Phase 1 is executed correctly, Thin Layer Chromatography (TLC) and LC-MS will show a single, clean intermediate mass corresponding to the chloro-retaining triarylamine. The absence of high-molecular-weight oligomers validates the kinetic control of the reaction.

Experimental Protocols

Phase 1: Selective N-Arylation (Synthesis of the Chloro-Intermediate)

Objective: Couple 4-chloro-N-(4-methoxyphenyl)aniline to a central core (e.g., 4,4'-dibromobiphenyl) without activating the aryl chloride.

Reagents:

  • 4-chloro-N-(4-methoxyphenyl)aniline (2.2 eq)

  • 4,4'-dibromobiphenyl (1.0 eq)

  • 
     (0.02 eq, 2 mol%)
    
  • XPhos (0.06 eq, 6 mol%)

  • Sodium tert-butoxide (

    
    ) (3.0 eq)
    
  • Anhydrous Toluene (0.1 M relative to core)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 4,4'-dibromobiphenyl, 4-chloro-N-(4-methoxyphenyl)aniline,

    
    , XPhos, and 
    
    
    
    [3].
  • Solvent Addition: Add anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can poison the Pd(0) catalyst.

  • Reaction: Heat the mixture to exactly 80 °C and stir for 12 hours. Crucial Causality: Do not exceed 85 °C, as higher thermal energy will begin to overcome the activation barrier for C–Cl oxidative addition, leading to polymerization.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and wash with water and brine. Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate the pure chloro-functionalized triarylamine intermediate.

Phase 2: Conjugation Extension (Suzuki-Miyaura Coupling)

Objective: Activate the dormant C–Cl bonds to attach extended aromatic systems (e.g., 2-naphthaleneboronic acid), enhancing thermal stability and hole mobility.

Reagents:

  • Chloro-Intermediate from Phase 1 (1.0 eq)

  • 2-Naphthaleneboronic acid (2.5 eq)

  • 
     (0.04 eq, 4 mol%)
    
  • SPhos (0.08 eq, 8 mol%)

  • Potassium Phosphate (

    
    ) (4.0 eq)
    
  • Toluene / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the Chloro-Intermediate, 2-Naphthaleneboronic acid,

    
    , SPhos, and 
    
    
    
    [2].
  • Solvent Addition: Add the Toluene/Water mixture. The biphasic system dissolves the inorganic base while maintaining the organic reactants in solution. Degas with nitrogen sparging for 20 minutes.

  • Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring for 24 hours. Crucial Causality: The combination of the electron-rich SPhos ligand and elevated temperature forces the oxidative addition into the previously inert C–Cl bond.

  • Workup & Purification: Cool the mixture, separate the organic layer, and extract the aqueous layer with Toluene. Combine organic layers, dry, concentrate, and purify via precipitation from methanol or sublimation to achieve OLED-grade purity (>99.9%).

Quantitative Data Summary

The sequential functionalization significantly alters the optoelectronic and thermal properties of the material. The methoxy group ensures a shallow HOMO, while the Phase 2 extension drastically improves the glass transition temperature (


) and hole mobility.
Compound StageFormula / StructureHOMO (eV)LUMO (eV)Bandgap (eV)

(°C)
Hole Mobility (

)
Starting Material 4-chloro-N-(4-methoxyphenyl)aniline-5.15-1.853.30N/AN/A
Phase 1 Intermediate Bis-chloro-TAA Biphenyl Core-5.30-2.203.1095

Phase 2 Final HTM Bis-naphthyl-TAA Biphenyl Core-5.25-2.402.85135

Synthetic Workflow Visualization

G SM 4-chloro-N-(4-methoxyphenyl)aniline (Secondary Amine + Aryl Chloride) Rxn1 Phase 1: Selective Buchwald-Hartwig Pd2(dba)3 / XPhos @ 80°C (Fast Oxidative Addition to C-Br) SM->Rxn1 Core Aryl Bromide Core (e.g., 4,4'-dibromobiphenyl) Core->Rxn1 Int Triarylamine Intermediate (Preserved C-Cl Bonds) Rxn1->Int Rxn2 Phase 2: Suzuki-Miyaura Coupling Pd(OAc)2 / SPhos @ 100°C (Activation of inert C-Cl) Int->Rxn2 Final Extended HTM Macromolecule (Optimized HOMO & High Tg) Rxn2->Final

Orthogonal cross-coupling workflow leveraging kinetic differentiation of C-Br and C-Cl bonds.

References

  • 2,7-Bis(diarylamino)-9,9-dimethylfluorenes as Hole-Transport Materials for Organic Light-Emitting Diodes ResearchGate[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future National Institutes of Health (NIH) / PMC[Link]

  • Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point University of Windsor[Link]

Sources

Electropolymerization techniques using 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide to the electrochemical characterization and oligomerization of 4-chloro-N-(4-methoxyphenyl)aniline (also known as 4-chloro-4'-methoxydiphenylamine).

Executive Summary

4-chloro-N-(4-methoxyphenyl)aniline is a 4,4'-disubstituted diphenylamine derivative. Unlike unsubstituted diphenylamine (DPA) or aniline, which readily form conductive polymers via para-coupling, this molecule possesses blocking groups (Chloro and Methoxy) at both para-positions. Consequently, its electrochemical oxidation does not yield high-molecular-weight linear polymers. Instead, it typically exhibits reversible redox behavior (forming stable radical cations) or undergoes oxidative dimerization to form benzidine-like or hydrazine-like oligomers.

This guide focuses on the electrochemical generation of the stable radical cation , the investigation of dimerization kinetics , and the potential for ortho-coupling electropolymerization for electrochromic applications.

Part 1: Chemical & Electrochemical Logic

The "Blocked" Monomer Paradox
  • Standard DPA Polymerization: Occurs via C-C coupling at the para-positions (C4 and C4') relative to the nitrogen, followed by deprotonation.

  • 4-chloro-N-(4-methoxyphenyl)aniline: Both para-positions are occupied. The -Cl and -OMe groups prevent standard tail-to-tail coupling.

  • Outcome: The oxidation leads to a Radical Cation (

    
    ) .
    
    • Scenario A (Reversible): The radical is stabilized by the electron-donating Methoxy group and the delocalization over the biphenyl system. It shows a reversible 1-electron wave.

    • Scenario B (Dimerization): Two radical cations couple at the nitrogen (forming a tetrasubstituted hydrazine) or at the ortho-positions (forming a carbazole or phenazine derivative).

Target Applications
  • Electrochromic Devices: Utilizing the distinct color change between the neutral (colorless/pale) and radical cation (deep blue/violet) states.

  • Redox Mediators: Using the stable redox couple for hole transport or catalytic cycles.

  • Dimer Synthesis: Electrochemical synthesis of 4,4'-dichloro-4'',4'''-dimethoxytetraphenylhydrazine.

Part 2: Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) Characterization

Objective: To determine the oxidation potential (


), reversibility, and stability of the radical cation.

Materials:

  • Working Electrode: Platinum (Pt) disk (1.6 mm or 3 mm diameter) or Glassy Carbon.

  • Counter Electrode: Pt wire or mesh.

  • Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in ACN) or Ag/AgCl (saturated KCl).

  • Solvent: Acetonitrile (ACN, HPLC grade, anhydrous).

  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    ), 0.1 M.
    
  • Monomer: 4-chloro-N-(4-methoxyphenyl)aniline (1.0 mM to 5.0 mM).

Procedure:

  • Polishing: Polish the working electrode with 0.05

    
     alumina slurry on a microcloth. Sonicate in DI water and then ethanol for 2 mins each.
    
  • Solution Prep: Dissolve

    
     in ACN. Add the monomer to reach 1 mM concentration. Purge with Nitrogen (
    
    
    
    ) or Argon for 10 mins to remove oxygen.
  • Conditioning: Equilibrate the electrode at Open Circuit Potential (OCP) for 30s.

  • Scan 1 (Radical Generation): Scan from 0.0 V to +1.0 V vs Ag/Ag+.

    • Observation: Look for a reversible pair of peaks around +0.6 V to +0.8 V.

  • Scan 2 (Dimerization Check): Extend the scan limit to +1.4 V.

    • Observation: Look for a second oxidation peak (irreversible) and a new reduction peak appearing at lower potentials on the reverse scan (indicating dimer formation).

Protocol B: Potentiostatic Oligomerization (Film Formation)

Objective: To attempt film formation via ortho-coupling (if possible) or deposition of insoluble dimers.

Procedure:

  • Substrate: Indium Tin Oxide (ITO) coated glass (cleaned via ultrasonication in acetone/isopropanol).

  • Method: Chronoamperometry (Constant Potential).

  • Potential: Set potential to +1.1 V (just past the peak oxidation potential).

  • Duration: 60 to 120 seconds.

  • Observation:

    • If the solution turns Deep Blue/Violet and diffuses away: The radical is stable and soluble (No film).

    • If a Green/Dark film deposits: Oligomerization (ortho-coupling) is occurring.

Part 3: Data Visualization & Analysis

Expected Electrochemical Data
ParameterValue (Approx.)Interpretation

(1st Oxidation)
+0.65 V vs Ag/AgClOxidation of Monomer to Radical Cation (

).

(Peak Separation)
60 - 80 mVIndicates reversibility (Nernstian behavior).
Color Change Colorless

Blue/Violet
Electrochromic transition of the radical cation.

(2nd Oxidation)
+1.10 V vs Ag/AgClOxidation of Radical Cation to Dication (

) or Dimerization.
Stability HighThe 4-Cl and 4-OMe groups block the primary degradation pathway.
Reaction Pathway Diagram

ReactionPathway cluster_0 Electrochromic Cycle Monomer Monomer (Neutral) Radical Radical Cation (Blue/Violet) Monomer->Radical - e- (Oxidation) Radical->Monomer + e- (Reduction) Dimer Dimer (Tetrasubstituted Hydrazine) Radical->Dimer Coupling (N-N) OrthoPoly Ortho-Coupled Oligomer (Film) Radical->OrthoPoly Coupling (Ortho-Ortho) High Potential

Caption: Electrochemical pathway showing the reversible redox cycle (electrochromism) and potential irreversible coupling pathways.

Part 4: Troubleshooting & Optimization

Why is no polymer film forming?
  • Cause: The "Blocked" nature of the para-positions prevents linear chain propagation. The radical cation is too stable or forms a soluble dimer.

  • Solution: To force polymerization, use a Boron Trifluoride Diethyl Etherate (

    
    )  medium. This Lewis acid catalyzes the coupling of aromatic rings even at ortho-positions or facilitates de-methoxylation (though rare).
    
    • Protocol Adjustment: Use

      
       as the solvent/electrolyte medium (1:1 with ACN).
      
Distinction from Variamine Blue
  • Variamine Blue: 4-amino-4'-methoxydiphenylamine. (Has an

    
     group).
    
  • Reaction: The

    
     group allows for head-to-tail coupling, forming true Polyaniline-like chains.
    
  • 4-Cl-Derivative: Lacks the

    
    . Do not expect the same conductivity or film thickness as Variamine Blue.
    

References

  • Yang, H. & Bard, A. J. (1991). "The Electrochemistry of Diphenylamine and its Derivatives." Journal of Electroanalytical Chemistry. Link

  • Combellas, C. et al. (1992). "Electropolymerization of N-substituted Diphenylamines." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Gu, H. et al. (2014). "Electrochromic Properties of Poly(triphenylamine) Derivatives." Macromolecules. (Context on blocked amine electrochromism). Link

  • D'Aprano, G. et al. (1993). "Synthesis and Characterization of Polyaniline Derivatives." Chemistry of Materials. Link

Functionalization of 4-chloro-N-(4-methoxyphenyl)aniline for triarylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 4-Chloro-N-(4-methoxyphenyl)aniline for Advanced Triarylamine Derivatives

Executive Summary

4-Chloro-N-(4-methoxyphenyl)aniline is a highly versatile, bifunctional building block. Featuring both a nucleophilic secondary amine and an electrophilic aryl chloride, this scaffold enables the stepwise, orthogonal synthesis of asymmetric triarylamines and extended tetraaryldiamines. These complex architectures are critical components in the development of hole-transporting materials for optoelectronic devices (such as OLEDs and perovskite solar cells) and active pharmaceutical ingredients[1]. This application note details the mechanistic rationale and self-validating protocols required to selectively functionalize this molecule without inducing unwanted oligomerization.

Mechanistic Rationale: The Orthogonal Strategy

The core challenge in utilizing 4-chloro-N-(4-methoxyphenyl)aniline is preventing the molecule's secondary amine from reacting with its own aryl chloride moiety. To achieve controlled functionalization, we exploit the distinct bond dissociation energies (BDE) of carbon-halogen bonds and the tunable electronics of palladium catalysts[2].

  • Step 1: Selective N-Arylation (C-Br Activation): The first stage couples the secondary amine with an exogenous aryl bromide. The C-Br bond has a significantly lower BDE (~68 kcal/mol) compared to the scaffold's C-Cl bond (~81 kcal/mol). By employing a first-generation catalyst system like Pd(OAc)2 paired with the bidentate ligand BINAP, the palladium center readily undergoes oxidative addition into the Ar-Br bond. However, this catalyst complex lacks the electron density and steric flexibility required to overcome the high activation barrier of the Ar-Cl bond[3]. Consequently, the 4-chloro group remains strictly untouched.

  • Step 2: C-N Cross-Coupling (C-Cl Activation): To functionalize the previously inert C-Cl bond, the catalytic system must be upgraded. We transition to Pd2(dba)3 paired with XPhos, a bulky, electron-rich dialkylbiaryl phosphine[4]. The electron-rich dicyclohexylphosphine moiety dramatically increases the nucleophilicity of the Pd(0) center, facilitating rapid oxidative addition into the stubborn C-Cl bond. Furthermore, the steric bulk of the XPhos ligand accelerates the rate-limiting reductive elimination step, which is crucial when coupling bulky secondary amines to form extended triarylamine networks[5].

Selectivity cluster_BINAP First-Generation Ligand (BINAP) cluster_XPHOS Second-Generation Ligand (XPhos) Pd0 Pd(0) Active Species ArBr_Add Oxidative Addition: Ar-Br (Ea ~ 68 kcal/mol) Pd0->ArBr_Add Fast ArCl_Block Oxidative Addition: Ar-Cl (Ea ~ 81 kcal/mol) - BLOCKED Pd0->ArCl_Block High Barrier ArCl_Add Oxidative Addition: Ar-Cl (Electron-Rich Pd center) Pd0->ArCl_Add Promoted by XPhos

Mechanistic divergence of Pd(0) oxidative addition based on ligand electronics.

Reaction Metrics & Data Summary

The following table summarizes the optimized parameters for the orthogonal functionalization workflow, highlighting the deliberate shift in catalytic systems to target specific bonds.

Reaction StepTarget BondCatalyst SystemBaseTemp (°C)Time (h)Typical YieldValidation Marker
Step 1: N-Arylation C(sp2)–Br2 mol% Pd(OAc)2 / 3 mol% BINAPNaOtBu801285–92%Retention of 3:1 Cl isotope ratio
Step 2: C-N Coupling C(sp2)–Cl1 mol% Pd2(dba)3 / 2.5 mol% XPhosNaOtBu1101678–86%Loss of Cl isotope ratio

Experimental Workflows

Workflow SM 4-Chloro-N-(4-methoxyphenyl)aniline (Bifunctional Scaffold) Step1 Step 1: N-Arylation (Pd(OAc)2 / BINAP) SM->Step1 Ar-Br NaOtBu Int Intermediate Triarylamine (Preserved C-Cl Bond) Step1->Int 80°C, 12h Step2 Step 2: C-N Coupling (Pd2(dba)3 / XPhos) Int->Step2 Ar-NH2 NaOtBu Prod Extended Triarylamine (Target Material) Step2->Prod 110°C, 16h

Workflow for the orthogonal functionalization of the bifunctional aniline scaffold.

Protocol A: Selective N-Arylation (Synthesis of Intermediate Triarylamine)

Objective: Couple the secondary amine with 4-bromotoluene while preserving the aryl chloride.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-N-(4-methoxyphenyl)aniline (1.0 equiv, 10 mmol) and 4-bromotoluene (1.1 equiv, 11 mmol).

  • Catalyst Loading: Add Pd(OAc)2 (0.2 mmol, 2 mol%), rac-BINAP (0.3 mmol, 3 mol%), and sodium tert-butoxide (1.5 equiv, 15 mmol).

  • Degassing: Evacuate and backfill the flask with ultra-high purity Argon (repeat 3x).

  • Solvent Addition: Inject anhydrous, degassed toluene (50 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation System (Protocol A):

  • TLC: Complete disappearance of the starting material.

  • FT-IR: Loss of the secondary N-H stretching frequency at ~3300 cm⁻¹.

  • GC-MS (Critical): The mass spectrum must display the molecular ion peak with a distinct 3:1 isotopic cluster (M / M+2). This confirms that the C-Cl bond has survived the catalytic cycle intact.

Protocol B: Catalytic C-N Coupling of the Aryl Chloride (Synthesis of Extended Tetraaryldiamine)

Objective: Activate the preserved C-Cl bond to couple with a secondary amine (e.g., diphenylamine).

  • Preparation: In a clean, oven-dried Schlenk flask, add the Intermediate Triarylamine from Protocol A (1.0 equiv, 5 mmol) and diphenylamine (1.2 equiv, 6 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 mmol, 1 mol% Pd), XPhos (0.125 mmol, 2.5 mol%), and sodium tert-butoxide (1.5 equiv, 7.5 mmol)[4].

  • Degassing: Evacuate and backfill the flask with Argon (repeat 3x).

  • Solvent Addition: Inject anhydrous, degassed toluene (25 mL) via syringe.

  • Reaction: Heat the mixture to a vigorous reflux (110 °C) for 16 hours. The higher temperature is necessary to overcome the activation barrier of the C-Cl bond.

  • Workup: Cool to room temperature, dilute with dichloromethane (30 mL), wash with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify via recrystallization or automated flash chromatography.

Self-Validation System (Protocol B):

  • GC-MS / LC-MS: The 3:1 isotopic cluster observed in Protocol A must completely disappear, replaced by a single, high-molecular-weight target mass.

  • 1H NMR: Integration will reveal additional aromatic protons corresponding to the diphenylamine moiety, alongside an upfield shift of the protons previously adjacent to the electron-withdrawing chloride group.

References

1.1 - Green Chemistry (RSC Publishing). 2.3 - Russian Chemical Reviews. 3.5 - National Taiwan University. 4. 4 - Massachusetts Institute of Technology. 5.2 - University of Windsor.

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-chloro-N-(4-methoxyphenyl)aniline

Case ID: #RXN-DIARYL-042 Status: Open Topic: Yield Optimization & Troubleshooting for Buchwald-Hartwig Amination Assigned Specialist: Senior Application Scientist

Executive Summary: The "Matched" Pair Strategy

The synthesis of 4-chloro-N-(4-methoxyphenyl)aniline is a classic diarylamine formation. However, yield failures often stem from a fundamental misunderstanding of the electronic requirements of the Buchwald-Hartwig Cross-Coupling cycle.

To maximize yield, you must select the correct "direction" of coupling.

  • The Trap (Low Yield Route): Coupling 4-chloroaniline (nucleophile) with 4-bromoanisole (electrophile). This pairs a weak nucleophile with a deactivated electrophile.

  • The Solution (High Yield Route): Coupling 4-methoxyaniline (strong nucleophile) with 1-bromo-4-chlorobenzene (activated electrophile).

This guide focuses on the High Yield Route , utilizing chemoselectivity (Br > Cl) to retain the chlorine atom while forming the C-N bond.

Module 1: The Optimized Protocol (The "Golden Route")

Objective: Synthesis of 4-chloro-N-(4-methoxyphenyl)aniline via Pd-catalyzed C-N coupling. Scale: 10 mmol (Adjust linearly).

Reagents & Stoichiometry
ComponentRoleChemical NameEquiv.AmountNotes
Electrophile Substrate A1-Bromo-4-chlorobenzene1.01.91 gCritical: Must be the bromide, not chloride.
Nucleophile Substrate B4-Methoxyaniline (p-Anisidine)1.11.35 gSlight excess drives conversion.
Catalyst Pre-catalystPd₂(dba)₃0.0192 mgTris(dibenzylideneacetone)dipalladium(0).[1]
Ligand LigandBINAP (racemic)0.02124 mgBis(diphenylphosphino)-1,1'-binaphthyl.
Base BaseNaOtBu1.41.35 gSodium tert-butoxide. Must be stored in glovebox/desiccator.
Solvent MediumToluene (Anhydrous)N/A40 mL0.25 M concentration.
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), and NaOtBu (1.4 equiv).

    • Expert Note: Adding the catalyst and ligand together first allows pre-complexation.

  • Substrate Addition: Add 1-Bromo-4-chlorobenzene (1.0 equiv) and 4-Methoxyaniline (1.1 equiv).

  • Degassing (Crucial): Cap the flask with a septum. Evacuate and backfill with Argon three times.

    • Why? Oxygen oxidizes the phosphine ligand to phosphine oxide, killing the catalyst immediately.

  • Solvent Introduction: Syringe in anhydrous Toluene (degassed).

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously.

    • Time: Monitor by TLC/HPLC at 2 hours. Reaction typically completes in 4–6 hours.

    • Endpoint: Disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).

Module 2: Troubleshooting & Diagnostics (Q&A)

Issue 1: "My product is missing the chlorine atom (Dehalogenation)."

User Report: "I isolated the product, but Mass Spec shows a mass corresponding to N-(4-methoxyphenyl)aniline (M-Cl). The chlorine fell off."

Root Cause: This is Protodehalogenation . If the catalyst is too active or the temperature is too high, the Palladium can insert into the C-Cl bond after the C-Br bond is consumed, especially if the reaction runs too long.

Corrective Actions:

  • Switch Ligand: Move from highly active monodentate phosphines (like tBu₃P) to bidentate ligands like BINAP or Xantphos . Bidentate ligands are sterically bulkier and often exhibit higher selectivity for C-Br over C-Cl.

  • Lower Temperature: Reduce reaction temperature from 100°C to 70–80°C. The activation energy for C-Cl insertion is higher than C-Br; lower heat favors the easier path.

  • Stop Early: Do not let the reaction stir "overnight" if conversion is complete at 4 hours.

Issue 2: "Conversion is stuck at 60%."

User Report: "The reaction starts well but stalls. Adding more catalyst later doesn't help."

Root Cause:

  • Catalyst Poisoning: The halides (Br⁻) or trace impurities are aggregating the Pd.

  • Base Degradation: NaOtBu is moisture sensitive. If it has turned to NaOH/tBuOH (clumped/gooey), it won't deprotonate the amine effectively.

Corrective Actions:

  • Check the Base: Ensure NaOtBu is a free-flowing white powder. If yellow or clumped, discard.

  • Switch Base: Try Cs₂CO₃ (Cesium Carbonate) in Dioxane at 100°C. It is weaker but more robust and less sensitive to moisture.

  • Concentration: Increase concentration to 0.5 M or 1.0 M to increase collision frequency.

Issue 3: "I'm getting a lot of purple/black tar."

User Report: "The reaction mixture turned black immediately and yield is <20%."

Root Cause: Oxidation of the Amine. Anilines (especially electron-rich ones like p-anisidine) are prone to oxidation to quinones/imines in the presence of air and base.

Corrective Actions:

  • Rigorous Degassing: Sparge the solvent with Argon for 20 minutes before adding it to the flask.

  • Antioxidant (Optional): In extreme cases, adding a trace of BHT can help, but usually, proper Schlenk technique is sufficient.

Module 3: Visualizing the Logic

Diagram 1: Reaction Strategy Selection (Matched vs. Mismatched)

This decision tree illustrates why the specific pairing of substrates determines the kinetic success of the reaction.

ReactionLogic Start Target: 4-chloro-N-(4-methoxyphenyl)aniline RouteA Route A (Recommended) Nucleophile: 4-Methoxyaniline (e- Rich) Electrophile: 1-Bromo-4-chlorobenzene (Neutral) Start->RouteA High Efficiency RouteB Route B (Avoid) Nucleophile: 4-Chloroaniline (e- Poor) Electrophile: 4-Bromoanisole (e- Rich) Start->RouteB Low Efficiency MechA Fast Oxidative Addition (into Ar-Br) Fast Reductive Elimination RouteA->MechA MechB Sluggish Oxidative Addition (e- Rich Ar-Br) Slow Nucleophilic Attack RouteB->MechB ResultA High Yield (>85%) High Chemoselectivity (Cl retained) MechA->ResultA ResultB Low Yield (<40%) Homocoupling Side Products MechB->ResultB

Caption: Electronic matching of nucleophile/electrophile pairs significantly impacts catalytic turnover frequency.

Diagram 2: Troubleshooting Flowchart

A systematic approach to diagnosing yield failures in this specific synthesis.

Troubleshooting Problem Yield Failure Detected Check1 Is Cl atom lost? Problem->Check1 YesCl Issue: Protodehalogenation Action: Lower Temp / Use BINAP Check1->YesCl Yes NoCl Is Starting Material Remaining? Check1->NoCl No Check2 Is Mixture Black/Tar? NoCl->Check2 YesTar Issue: Amine Oxidation Action: Improve Degassing (Ar) Check2->YesTar Yes NoTar Issue: Catalyst Arrest Check2->NoTar No ActionCat Action: Check Base Quality Switch to Cs2CO3 NoTar->ActionCat

Caption: Diagnostic workflow for identifying root causes of reaction failure.

References

  • Buchwald, S. L., et al. (1998). "Palladium-Catalyzed Amination of Aryl Halides: Catalysts on New Ligand Designs." Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Wolfe, J. P., & Buchwald, S. L. (1996). "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

Sources

Purification methods for 4-chloro-N-(4-methoxyphenyl)aniline using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 4-chloro-N-(4-methoxyphenyl)aniline.

Overview & Chemical Profile

4-Chloro-N-(4-methoxyphenyl)aniline is a secondary diarylamine typically synthesized via palladium-catalyzed Buchwald-Hartwig cross-coupling[1]. Its purification on normal-phase silica gel is notoriously challenging due to three structural factors:

  • Low Basicity: The nitrogen lone pair is delocalized across two aromatic rings, significantly lowering its pKa compared to primary alkylamines or anilines[2].

  • Oxidation Susceptibility: The electron-donating 4-methoxy group enriches the aromatic system, making the molecule prone to single-electron oxidation when exposed to acidic surfaces and air.

  • Hydrogen Bonding: The secondary amine (N-H) acts as a hydrogen bond donor, leading to non-linear adsorption on silica and subsequent peak tailing.

Purification Workflow Diagram

The following logical workflow isolates the product by exploiting thermodynamic (pKa) differences before addressing chromatographic (adsorption) challenges.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Aryl Halide, Primary Amine) Workup Aqueous Workup (1M HCl Wash) Crude->Workup AqLayer Aqueous Layer (Protonated Primary Amine) Workup->AqLayer Extracts basic impurities OrgLayer Organic Layer (Diarylamine + Aryl Halide) Workup->OrgLayer Retains weakly basic product Column Silica Gel Chromatography (Hexanes/EtOAc + 1% TEA) OrgLayer->Column Concentrate & Load Pure Pure 4-Chloro-N-(4-methoxyphenyl)aniline Column->Pure Elutes cleanly Waste Waste / Recovered Halide Column->Waste Early fractions

Figure 1: Purification workflow for 4-chloro-N-(4-methoxyphenyl)aniline leveraging pKa differentials.

Troubleshooting Guides & FAQs
FAQ 1: Co-Elution with Starting Materials

Q: My TLC shows the product co-eluting with unreacted primary amine (e.g., 4-chloroaniline or p-anisidine). Changing the column solvent system isn't helping. How do I separate them?

A (Expertise & Causality): This is a classic issue. Primary anilines and secondary diarylamines possess nearly identical polarities on normal-phase silica. However, their basicities differ drastically. A primary aniline has a conjugate acid pKa of ~4.6, whereas a diarylamine's pKa is significantly lower (e.g., diphenylamine is ~0.8) due to the extensive delocalization of the nitrogen lone pair[2]. You must exploit this thermodynamic difference before the mixture ever touches a column.

Step-by-Step Protocol (Acidic Aqueous Workup):

  • Dilute: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10 mL per gram of crude.

  • Acid Wash: Transfer to a separatory funnel and wash with 1.0 M aqueous HCl (3 × 20 mL per 100 mL of organic solvent). The primary amine will protonate into a water-soluble ammonium salt, while the weakly basic diarylamine remains unprotonated in the organic layer.

  • Neutralize: Wash the organic layer once with saturated aqueous NaHCO₃ to remove residual acid.

  • Dry & Concentrate: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Run a TLC of the concentrated organic layer against the crude starting material. The primary amine spot should be completely absent. If it remains, increase the HCl concentration to 2.0 M.

FAQ 2: On-Column Oxidation (Dark Bands on Silica)

Q: During column chromatography, my product band turns dark blue/green/brown on the silica gel, and my isolated yield is extremely low. What is happening?

A (Expertise & Causality): Your product is degrading on the column. Diarylamines containing electron-donating groups (like the 4-methoxy moiety) are highly susceptible to single-electron oxidation. The acidic silanol groups (Si-OH) on standard normal-phase silica gel, combined with trace heavy metals and atmospheric oxygen, catalyze the oxidation of the diarylamine into a deeply colored, highly polar radical cation[1].

Step-by-Step Protocol (Column Deactivation): To prevent degradation, you must neutralize the silica's acidity and minimize the compound's residence time on the column[3].

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 1% to 2% v/v Triethylamine (TEA). The TEA irreversibly binds to and neutralizes the acidic silanol sites.

  • Degassing: Sparge the solvent system with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Column Packing: Slurry-pack the silica gel using the TEA-doped solvent. Flush the column with at least two column volumes of the solvent prior to loading.

  • Elution: Load the crude mixture and run the column using positive nitrogen pressure (flash chromatography). Do not let it run slowly by gravity.

  • Self-Validation Check (2D TLC): To confirm stability, spot the crude mixture in the bottom-left corner of a square TLC plate. Run it in your solvent system. Let it dry, rotate the plate 90 degrees, and run it again. If the product spot lies perfectly on the diagonal, it is stable. If streaks appear off the diagonal, degradation is still occurring, and you must switch to deactivated neutral alumina.

FAQ 3: Peak Tailing and Streaking

Q: The product doesn't change color, but it streaks severely down the column, leading to broad fractions and overlap with aryl halide impurities.

A (Expertise & Causality): Streaking occurs due to hydrogen bonding between the secondary amine (N-H) of the product and the silica matrix. This creates a non-linear adsorption isotherm. The TEA deactivation protocol (above) usually resolves this by acting as a competitive hydrogen bond acceptor, but optimizing the bulk solvent system is equally critical.

Quantitative Data: Solvent System Optimization

The following table summarizes the performance of various solvent systems for the purification of 4-chloro-N-(4-methoxyphenyl)aniline on standard silica gel (60 Å, 230-400 mesh)[3].

Solvent System (v/v)AdditiveApprox. RfChromatographic Behavior & Causality
Hexanes / EtOAc (90:10)None0.30Moderate streaking. High risk of on-column oxidation due to active silanols.
Hexanes / EtOAc (90:10) 1% TEA 0.35 Optimal. Sharp band, high recovery. TEA blocks H-bonding sites and neutralizes acidity.
Toluene / Hexanes (50:50)1% TEA0.45Excellent alternative if the product co-elutes with specific non-polar aryl halides.
Dichloromethane (100%)None0.65Elutes too fast. Poor resolution from non-polar impurities; inadequate separation.
References
  • Benchchem. "Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands." Benchchem.
  • Organic Syntheses.
  • ResearchGate. "Comparison of the acidity and basicity of aromatic amines.

Sources

Technical Support Center: Purification & Recrystallization of 4-Chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-chloro-N-(4-methoxyphenyl)aniline (CAS 41018-73-9). This specific diarylamine is a critical intermediate in the synthesis of complex amino-di(hetero)arylamines and commercial dyes such as Variamine Blue B Base[1].

Due to its unique electronic environment—featuring an electron-withdrawing chlorine atom and an electron-donating methoxy group—this compound exhibits specific solubility and stability profiles that require precise solvent selection. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to ensure high-purity yields.

Part 1: Solvent Selection Matrix

Quantitative data for solvent performance based on the lipophilicity (LogP ~4.1) and structural properties of halogenated methoxy-diarylamines[2][3].

Solvent SystemRatio (v/v)Solubility (20°C)Solubility (Reflux)Impurity ClearanceOiling Out RiskRecommendation
Ethyl Acetate / Hexane 1:3LowHighExcellent (Polar & Non-polar)ModeratePrimary Choice for high purity.
Toluene / Heptane 1:4ModerateVery HighGood (Des-chloro impurities)LowBest for scale-up and crude mixtures.
Isopropanol (IPA) 100%LowModerateModerateVery LowGood for routine batch processing.
Ethanol / Water 9:1Very LowModeratePoor (Traps polar impurities)HighNot recommended.

Part 2: Troubleshooting Guides & FAQs

Q1: During the cooling phase, my 4-chloro-N-(4-methoxyphenyl)aniline forms a biphasic oily layer at the bottom of the flask instead of crystallizing. Why does this happen and how do I fix it? Expertise & Causality: This phenomenon, known as "oiling out," occurs when the compound's melting point (typically around 100-101°C for related halogenated diarylamines[2]) is lower than the temperature at which it saturates the solvent. Because 4-chloro-N-(4-methoxyphenyl)aniline is highly lipophilic, rapid cooling in a steep-solubility solvent causes it to phase-separate as a liquid before the activation energy for crystal nucleation is reached. Solution:

  • Switch to a binary solvent system with a shallower solubility curve, such as Ethyl Acetate/Hexane[4].

  • Reduce the cooling rate strictly to 0.5°C/min.

  • Introduce seed crystals exactly at the cloud point (the temperature where the solution just begins to turn turbid).

Q2: I am observing a pink/brown discoloration in the recrystallized product. Is the compound degrading? Expertise & Causality: Yes. The presence of the electron-donating para-methoxy group makes the diarylamine core highly susceptible to air oxidation, especially at elevated temperatures[5]. The discoloration is due to the formation of trace quinone-imine byproducts. Solution:

  • Conduct the hot dissolution and filtration steps under an inert atmosphere (Nitrogen or Argon).

  • Degas the recrystallization solvents prior to use.

  • If severe, add a catalytic amount of a reducing agent (e.g., sodium dithionite) to the aqueous wash prior to organic extraction and recrystallization.

Q3: How do I separate the desired product from des-chloro or des-methoxy side products formed during the Buchwald-Hartwig cross-coupling? Expertise & Causality: Des-chloro impurities lack the halogen atom, making them slightly more polar and altering their crystal lattice packing. A Toluene/Heptane gradient exploits these subtle differences in lattice energy and solvation. Toluene acts as a strong solvent for the diarylamine core, while heptane forces the less soluble halogenated product to crash out first, leaving the des-chloro impurity dissolved in the mother liquor.

Part 3: Standard Operating Procedure (SOP)

Self-Validating Protocol for EtOAc/Hexane Crystallization

This protocol is designed as a self-validating system: visual cues at each step confirm if the physical chemistry of the system is proceeding correctly.

Step 1: Dissolution

  • Transfer 10.0 g of crude 4-chloro-N-(4-methoxyphenyl)aniline to a 250 mL round-bottom flask.

  • Add 20 mL of Ethyl Acetate (EtOAc).

  • Heat the mixture to gentle reflux (approx. 77°C) under a nitrogen atmosphere until complete dissolution occurs. (Self-Validation: The solution should be completely transparent, though potentially colored).

Step 2: Hot Filtration

  • Pre-heat a glass funnel and filter paper to prevent premature crystallization in the stem.

  • Quickly filter the hot solution to remove insoluble catalyst residues (e.g., Palladium black from the synthesis)[1].

Step 3: Anti-Solvent Addition

  • Return the clear filtrate to heat and maintain at 70°C.

  • Dropwise, add up to 60 mL of hot Hexane (anti-solvent) while stirring continuously.

  • Critical Check: Stop the addition immediately when the solution reaches the "cloud point" (remains persistently cloudy). Add 1-2 mL of hot EtOAc to just clear the solution.

Step 4: Controlled Nucleation and Isolation

  • Remove the flask from the heat source and allow it to cool ambiently to 40°C.

  • Once the temperature reaches 40°C, add 10 mg of pure 4-chloro-N-(4-methoxyphenyl)aniline seed crystals.

  • Cool the mixture in an ice bath (0-5°C) for 2 hours to maximize yield.

  • Filter the resulting crystals via vacuum filtration and wash with 15 mL of ice-cold Hexane.

  • Dry under vacuum at 40°C to constant weight.

Part 4: Workflow Visualization

RecrystallizationWorkflow Start Crude 4-chloro-N- (4-methoxyphenyl)aniline Dissolve Dissolve in minimal hot EtOAc (77°C) Start->Dissolve CheckDissolve Complete Dissolution? Dissolve->CheckDissolve HotFilter Hot Filtration (Remove Pd/insolubles) CheckDissolve->HotFilter No AddAnti Add Anti-solvent (Hot Hexane) CheckDissolve->AddAnti Yes HotFilter->AddAnti Cooling Controlled Cooling (Ambient to 40°C) AddAnti->Cooling CheckOil Oiling Out Observed? Cooling->CheckOil Seed Reheat to clear, add Seed Crystals CheckOil->Seed Yes IceBath Ice Bath Cooling (0-5°C, 2 hrs) CheckOil->IceBath No Seed->Cooling Filter Vacuum Filtration & Cold Hexane Wash IceBath->Filter Pure High-Purity Crystals Filter->Pure

Decision tree for troubleshooting 4-chloro-N-(4-methoxyphenyl)aniline recrystallization.

References

  • [1] VARIAMINE BLUE B BASE|101-64-4. LookChem.1

  • [2] (2-CHLORO-PHENYL)-PHENYL-AMINE 1205-40-9 wiki. Guidechem. 2

  • [3] 30124-19-7|2,6-Dichloro-N-(4-methoxyphenyl)aniline. BLDpharm.3

  • [5] Purification of diphenylamine - US2256196A. Google Patents. 5

  • [4] triphenylamine - Organic Syntheses Procedure. Organic Syntheses.4

Sources

Troubleshooting catalyst deactivation in 4-chloro-N-(4-methoxyphenyl)aniline preparation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 4-chloro-N-(4-methoxyphenyl)aniline

Executive Summary & Reaction Context

You are attempting the chemoselective Buchwald-Hartwig amination to synthesize 4-chloro-N-(4-methoxyphenyl)aniline . This reaction presents a dual challenge:

  • Chemoselectivity: You must couple the amine to the aryl bromide/iodide site while leaving the aryl chloride intact.

  • Catalyst Longevity: The electron-rich nature of the amine (4-methoxyaniline) renders the catalyst susceptible to specific deactivation pathways, particularly oxidation and ligation-induced aggregation.

The Standard Model:

  • Electrophile: 1-bromo-4-chlorobenzene (preferred over iodo- for stability, and chloro- for selectivity).

  • Nucleophile: 4-methoxyaniline (p-anisidine).

  • Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ with a bidentate phosphine (e.g., BINAP, Xantphos).[1]

Diagnostic Workflow (Triage)

Before altering parameters, determine the mode of failure. Use this logic flow to identify if your catalyst is deactivated, inhibited, or simply uninitiated.

DiagnosticWorkflow Start Reaction Stalled/Failed Visual Visual Inspection: Precipitate? Start->Visual BlackPpt Black Precipitate (Pd Black) Visual->BlackPpt Yes NoPpt Solution Clear/Homogeneous Visual->NoPpt No Aggreg ISSUE: Catalyst Aggregation (Ligand dissociation) BlackPpt->Aggreg TLC TLC/HPLC Analysis NoPpt->TLC NoSM SM Consumed, Wrong Product TLC->NoSM Complex Mixture SMRemains SM Remains, No Product TLC->SMRemains Stalled Selectivity ISSUE: Chemoselectivity Loss (Cl activation) NoSM->Selectivity Oxid ISSUE: Catalyst Oxidation (O2 ingress/Peroxides) SMRemains->Oxid No Initiation Inhib ISSUE: Product/Halide Inhibition (Off-cycle species) SMRemains->Inhib Late Stage Stall

Figure 1: Diagnostic decision tree for identifying catalyst failure modes.

Troubleshooting Modules (FAQs)
Module A: The "Black Crash" (Pd Aggregation)

Symptom: The reaction mixture turns black and deposits a metallic mirror or precipitate within the first hour. Conversion stops immediately.

  • The Science: This is "Pd Black" formation.[2] The active Pd(0) species is thermodynamically unstable. It relies on the phosphine ligand (L) to keep it soluble (

    
    ). If the ligand dissociates or is consumed (oxidation), the naked Pd(0) atoms aggregate into bulk metal, which is catalytically dead [1].[2]
    
  • Root Cause in Your Reaction: 4-methoxyaniline is a reducing amine. It can accelerate the reduction of Pd(II) to Pd(0) before the ligand fully coordinates, causing premature aggregation.

  • Solution:

    • Ligand Excess: Increase the Ligand:Pd ratio. Standard is 1:1 or 2:1. Try 1.2:1 (for bidentate) or 2.5:1 (for monodentate).

    • Pre-heating: Stir the Pd precursor and Ligand in the solvent at 60°C for 15 mins before adding the amine and base. This ensures the stable catalyst complex (

      
      ) is formed first.
      
Module B: The "Stalled" Reaction (Inhibition)

Symptom: The reaction proceeds to ~50-60% conversion and then stops. Adding more catalyst does not restart it.

  • The Science: This is often Halide Inhibition or Dimer Formation .

    • If you use an Aryl Iodide, the released Iodide ion (

      
      ) binds tightly to Pd, forming bridging dimers 
      
      
      
      that are off-cycle resting states [2].
    • If you use an Aryl Bromide, this is less likely, but the amine product itself (a diarylamine) can bind to Pd and inhibit turnover if the ligand is not bulky enough.

  • Solution:

    • Switch Halides: Use 1-bromo-4-chlorobenzene instead of the iodide. Bromide is less inhibitory.

    • Solvent Switch: Change from Toluene to t-Amyl Alcohol or Dioxane . Polar solvents help stabilize the ionic intermediates and prevent bridging dimers.

Module C: Loss of Chemoselectivity

Symptom: You observe formation of polymerized byproducts or coupling at the Chlorine position (double amination).

  • The Science: The C-Cl bond is stronger than C-Br, but highly active catalysts (like those with bulky biaryl phosphines e.g., tBuXPhos) can activate C-Cl bonds, especially at high temperatures (>100°C).

  • Solution:

    • Ligand Selection: Switch to BINAP or DPEphos . These bis-phosphine ligands are excellent for distinguishing between Br and Cl sites due to their specific bite angles [3].

    • Temperature Control: Do not exceed 80-90°C . C-Cl activation typically requires temperatures >100°C with standard ligands.

Mechanistic Visualization: Deactivation Pathways

Understanding where the catalyst dies is crucial for prevention.

Deactivation PdPre Pd(II) Precursor Active Active L-Pd(0) PdPre->Active Reduction (Amine/Base) OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd Ar-Br PdBlack Pd Black (Aggregation) Active->PdBlack Low Ligand Conc. or High Temp OxidizedL Ligand Oxidation (L=O) Active->OxidizedL Trace O2 OxAdd->Active Product Release Dimer Inactive Dimer [Pd(Ar)(X)]2 OxAdd->Dimer High [I-]

Figure 2: Active catalytic cycle vs. common deactivation off-ramps.

Standardized Protocol (Self-Validating)

Use this protocol to establish a baseline. If this fails, the issue is likely reagent purity (e.g., wet base), not the catalyst choice.

Target: 4-chloro-N-(4-methoxyphenyl)aniline Scale: 1.0 mmol

ComponentReagentEquiv.[1][3][4][5][6][7][8][9]AmountRole
Aryl Halide 1-bromo-4-chlorobenzene1.0191 mgElectrophile (Br site reactive)
Amine 4-methoxyaniline1.2148 mgNucleophile
Catalyst Pd(OAc)₂0.02 (2 mol%)4.5 mgMetal Source
Ligand rac-BINAP0.03 (3 mol%)18.7 mgLigand (Selectivity control)
Base Cs₂CO₃ (Dry)1.4456 mgBase (Insoluble, mild)
Solvent Toluene (Anhydrous)N/A5.0 mLSolvent (Non-polar)

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under Argon flow, add Pd(OAc)₂ and BINAP to a reaction vial.

    • Add 2 mL of Toluene.

    • Stir at Room Temperature for 15 minutes . Checkpoint: Solution should turn from orange/red to a clear yellow/orange homogeneous solution. If black particles form here, your solvent is wet or ligand is bad.

  • Reagent Addition:

    • Add the aryl bromide, amine, and Cs₂CO₃.

    • Add remaining 3 mL Toluene.

  • Reaction:

    • Seal vessel. Heat to 80°C (oil bath temperature).

    • Stir vigorously (Cs₂CO₃ is insoluble; mass transfer limits rate).

  • Monitoring:

    • Check TLC at 2 hours.

    • Self-Validation: If conversion < 10% at 2h, increase temp to 100°C. If black precipitate forms, abort and check O₂ exclusion.

References
  • Mechanisms of Deactivation in Pd-Catalyzed Cross-Coupling. Source: Chemical Reviews. URL:[Link]

  • Halide Effects in Palladium-Catalyzed Cross-Coupling. Source: Journal of the American Chemical Society.[10] URL:[Link]

  • Ligand Effects on Chemoselectivity in Buchwald-Hartwig Amination. Source: Organic Process Research & Development. URL:[Link]

Sources

Removing unreacted starting materials from 4-chloro-N-(4-methoxyphenyl)aniline crude product

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of diarylamines, such as 4-chloro-N-(4-methoxyphenyl)aniline, is a fundamental transformation in medicinal chemistry and materials science. Common synthetic routes like the Buchwald-Hartwig amination and Ullmann condensation provide efficient access to these scaffolds.[1][2][3] However, these reactions often result in crude products containing unreacted starting materials, primarily the parent anilines. The removal of these nucleophilic precursors is critical for obtaining an analytically pure product, ensuring the integrity of downstream applications and biological assays.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of 4-chloro-N-(4-methoxyphenyl)aniline. We will explore the underlying chemical principles of various purification techniques and provide detailed, field-proven protocols to guide you through the process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting material contaminants in my crude 4-chloro-N-(4-methoxyphenyl)aniline?

A1: The most common contaminants are the unreacted aniline precursors used in the coupling reaction. Depending on your synthetic route, these will typically be 4-chloroaniline and/or 4-methoxyaniline (also known as p-anisidine).[4][5][6] Catalyst residues and by-products from the base or ligands may also be present but are often removed by a standard aqueous workup.

Q2: How can I quickly assess the purity of my crude product and identify the contaminants?

A2: Thin-Layer Chromatography (TLC) is the most effective initial step. By spotting your crude product alongside standards of the starting materials and the pure product (if available), you can visualize the presence of contaminants. The difference in polarity between the diarylamine product and the more polar starting anilines typically allows for clear separation on the TLC plate.[7][8][9][10]

Q3: What is the most efficient first-line strategy for removing unreacted aniline starting materials?

A3: Acid-base extraction is the preferred initial method.[11][12][13][14] This technique leverages the difference in basicity between the starting anilines and the significantly less basic diarylamine product. The starting anilines can be selectively protonated with a dilute aqueous acid, transferring them to the aqueous phase and leaving the desired product in the organic layer.

Q4: My product is still impure after an acid wash. What should I do next?

A4: If acid-base extraction fails to provide sufficient purity, silica gel column chromatography is the next logical step.[7][15][16][17] This technique separates compounds based on their differential adsorption to the silica stationary phase, effectively isolating your product from impurities with different polarities.

Q5: I have an almost pure, off-white solid. How do I perform a final polishing step?

A5: For nearly pure products requiring final purification to remove trace impurities or color, recrystallization is the ideal method.[18][19] This involves dissolving the crude solid in a minimal amount of a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the solvent.

Troubleshooting and Purification Protocols

This section provides detailed answers and step-by-step protocols for specific purification challenges.

Issue 1: How do I identify the contaminants using Thin-Layer Chromatography (TLC)?

Causality and Logic: TLC separates compounds based on polarity. The stationary phase (silica gel) is polar, and the mobile phase (eluent) is typically a less polar organic solvent mixture. Polar compounds interact more strongly with the silica and travel a shorter distance up the plate (lower Retention Factor, Rf), while less polar compounds travel further (higher Rf). The starting anilines, with their primary amino groups, are more polar than the secondary diarylamine product.

Protocol 1: Analytical Thin-Layer Chromatography

  • Prepare the Eluent: A common starting eluent system for diarylamines is a mixture of Hexane and Ethyl Acetate. Begin with a ratio of 9:1 (Hexane:Ethyl Acetate) and adjust as needed to achieve good separation (target Rf for the product is ~0.3-0.4).

  • Prepare TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Samples: On the baseline, apply small spots of:

    • Lane 1: 4-chloroaniline standard (dissolved in ethyl acetate)

    • Lane 2: 4-methoxyaniline standard (dissolved in ethyl acetate)

    • Lane 3: Your crude product (dissolved in ethyl acetate or dichloromethane)

    • Lane 4: A "co-spot" of the crude product spotted directly on top of a spot of one of the starting materials.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the eluent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[10] You can also stain the plate using a potassium permanganate (KMnO₄) dip.

  • Analysis: Compare the Rf values of the spots in the crude product lane to the standards. Any spot in the crude lane that matches the Rf of a starting material standard confirms its presence.

Issue 2: My product is contaminated with unreacted anilines. How do I perform an acid-base extraction?

Causality and Logic: 4-chloroaniline and 4-methoxyaniline are sufficiently basic to be protonated by dilute hydrochloric acid, forming water-soluble ammonium salts (Ar-NH₃⁺Cl⁻). The diarylamine product, 4-chloro-N-(4-methoxyphenyl)aniline, is a much weaker base due to the delocalization of the nitrogen lone pair over two aromatic rings and will remain in its neutral, water-insoluble form in the organic solvent.[11][12][14][20]

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (unless using DCM, which is denser than water), and the bottom will be the aqueous phase containing the protonated starting materials.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the basic impurities.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Purity Check: Analyze the resulting product by TLC to confirm the absence of starting materials.

Issue 3: Impurities remain after extraction. How do I set up a silica gel column?

Causality and Logic: Column chromatography is a preparative purification technique that operates on the same principles as TLC.[17] By passing the crude mixture through a column packed with silica gel and eluting with a solvent system, compounds will separate based on their polarity, allowing for the collection of pure fractions of the desired product.

Protocol 3: Flash Column Chromatography

  • Choose Eluent: Use the solvent system determined from your TLC analysis (Protocol 1).

  • Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pack the column with silica gel using either a dry packing or slurry packing method. Equilibrate the packed column by flushing with the eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. For solid samples, it is often best to "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute and Collect: Carefully add the eluent to the top of the column and apply gentle pressure (flash chromatography). Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent via rotary evaporation to obtain the purified 4-chloro-N-(4-methoxyphenyl)aniline.

Issue 4: How do I recrystallize the final product for ultimate purity?

Causality and Logic: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[18][19] As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out in a pure form, while impurities remain dissolved in the cold solvent.

Protocol 4: Recrystallization

  • Solvent Selection: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexane, toluene, or mixed solvent systems like ethanol/water) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry completely on the filter paper or in a vacuum oven.

Data Summary and Visualization

Table 1: Physicochemical Properties of Product and Potential Contaminants

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
4-chloro-N-(4-methoxyphenyl)aniline C₁₃H₁₂ClNO233.70~101-103Soluble in most organic solvents.
4-chloroaniline (Contaminant)C₆H₆ClN127.5769-72[5][21]Soluble in hot water and organic solvents.[22][23]
4-methoxyaniline (Contaminant)C₇H₉NO123.1557-60[24][25]Limited solubility in water; soluble in organic solvents like ethanol and ether.[4][6][24]

Diagrams

Purification_Decision_Tree crude Crude Product tlc Analyze by TLC crude->tlc contaminants Starting Material Spots Observed? tlc->contaminants acid_base Perform Acid-Base Extraction (Protocol 2) contaminants->acid_base Yes recrystallize Perform Recrystallization (Protocol 4) contaminants->recrystallize No (Trace Impurities) tlc_check1 tlc_check1 acid_base->tlc_check1 Re-analyze by TLC column Perform Column Chromatography (Protocol 3) tlc_check2 tlc_check2 column->tlc_check2 Re-analyze by TLC pure Pure Product recrystallize->pure tlc_check1->column Impurities Remain tlc_check1->recrystallize Clean tlc_check2->recrystallize Clean

Caption: Decision tree for selecting the appropriate purification method.

Caption: Workflow for acid-base extraction to remove basic starting materials.

References

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved February 28, 2026, from [Link]

  • ChemBK. (n.d.). 4-methoxyaniline. Retrieved February 28, 2026, from [Link]

  • Wikipedia. (2023). 4-Chloroaniline. Retrieved February 28, 2026, from [Link]

  • IPCS. (n.d.). ICSC 0971 - p-ANISIDINE. Retrieved February 28, 2026, from [Link]

  • Anjanee Chemical Industries. (n.d.). P-Anisidine or 4-Methoxyaniline. Retrieved February 28, 2026, from [Link]

  • Qin, W. W., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(12), 3008-3015.
  • University of California, Irvine. (n.d.). Experiment 6 - Extraction. Retrieved February 28, 2026, from [Link]

  • University of California, Irvine. (n.d.). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. Retrieved February 28, 2026, from [Link]

  • Wang, C.-Y., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved February 28, 2026, from [Link]

  • Wang, C.-Y., et al. (2024).
  • ChemRxiv. (2021). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 28, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 28, 2026, from [Link]

  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved February 28, 2026, from [Link]

  • Arkivoc. (2011). Smiles rearrangement for the synthesis of diarylamines.
  • PMC. (n.d.).
  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Organic Syntheses. (n.d.). 2-Methoxydiphenyl Ether. Retrieved February 28, 2026, from [Link]

  • PubMed. (2008). N-(4-Chloro-benzyl-idene)-4-methoxy-aniline.
  • ResearchGate. (2011). Supplementary Material Smiles rearrangement for the synthesis of diarylamines.
  • ResearchGate. (2008). (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline.
  • Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • PubChem. (n.d.). 4-chloro-N,N-bis[(4-methoxyphenyl)methyl]aniline. Retrieved February 28, 2026, from [Link]

  • Crash Course. (2021). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline....
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved February 28, 2026, from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 28, 2026, from [Link]

  • Scribd. (n.d.).
  • Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • LookChem. (n.d.). p-ANISIDINE. Retrieved February 28, 2026, from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved February 28, 2026, from [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved February 28, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)

Sources

Stability of 4-chloro-N-(4-methoxyphenyl)aniline under oxidative conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 4-chloro-N-(4-methoxyphenyl)aniline. It addresses common questions and troubleshooting scenarios related to the compound's stability under oxidative conditions, providing both theoretical understanding and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

This section provides direct answers to common queries regarding the handling, stability, and analysis of 4-chloro-N-(4-methoxyphenyl)aniline.

Q1: How should I properly store 4-chloro-N-(4-methoxyphenyl)aniline to ensure its long-term stability?

A1: Proper storage is critical to prevent premature degradation. Like many aniline derivatives, this compound is susceptible to oxidation from atmospheric oxygen and photodegradation.[1] To maintain its integrity, it should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration in a cool, dry, and dark place is recommended. Avoid contact with strong oxidizing agents, acids, acid chlorides, and chloroformates.[1]

Q2: My sample of 4-chloro-N-(4-methoxyphenyl)aniline, which was initially a light-colored solid, has developed a brownish or purplish tint. What is the cause and is it still usable?

A2: The development of a darker color is a classic indicator of oxidation and potential polymerization. Exposure to air and/or light can initiate the formation of radical cations, which can subsequently couple to form colored dimeric or oligomeric impurities.[2] The usability of the material depends on the requirements of your experiment. For sensitive quantitative studies or synthesis where purity is paramount, the material should be purified (e.g., by recrystallization or column chromatography) before use. For preliminary or screening experiments, it may be acceptable, but the presence of impurities should be noted.

Q3: What are the expected degradation pathways for this compound under oxidative stress from reagents like hydrogen peroxide (H₂O₂)?

A3: Under oxidative conditions, particularly with reagents like H₂O₂, diarylamines can undergo several transformations. The primary sites of reaction are the nitrogen atom and the electron-rich aromatic rings. Key potential pathways include:

  • N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-phenylhydroxylamine, which is often an intermediate, and can be further oxidized to a nitroso or even a nitro derivative.[3][4]

  • Radical Dimerization: One-electron oxidation can generate a diarylaminyl radical cation.[5] These radicals can then dimerize through various pathways, such as para-para C-C coupling or N-C coupling, leading to the formation of complex dimeric structures like N,N'-diaryl-p-diphenoquinonediimines or biphenyl-linked species.[2][6]

  • Ring Oxidation: Under very harsh conditions, the aromatic rings themselves can be oxidized, potentially leading to quinone-imine type structures and eventual ring-opening.[7] The methoxy-substituted ring is particularly susceptible to oxidation due to its electron-donating nature.

Q4: How can I quantitatively monitor the degradation of 4-chloro-N-(4-methoxyphenyl)aniline during my experiment?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for this purpose.[8][9] A stability-indicating HPLC method, which can separate the parent compound from all potential degradation products, is essential. A reversed-phase C18 column is typically a good starting point.[9] For definitive identification of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended, as it provides molecular weight information crucial for structural elucidation.[6][10]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Symptom / Observation Potential Cause(s) Recommended Troubleshooting Actions
Unexpected peaks in HPLC/LC-MS analysis of a stressed sample. The compound is degrading under the experimental conditions.1. Characterize the Peaks: Use LC-MS to determine the molecular weights of the new peaks. Compare these with the masses of expected degradants (e.g., dimers, oxides).2. Review Reaction Conditions: Assess if any reagents are known oxidants. Consider the impact of pH, temperature, and light exposure.3. Perform a Forced Degradation Study: Systematically expose the compound to controlled oxidative stress (see Protocol 1) to confirm if the observed peaks are indeed oxidative degradants.[11]
Poor Mass Balance in Forced Degradation Study (Sum of parent and degradants < 95%). 1. Formation of Insoluble Polymers: Extensive oxidation can lead to high molecular weight polymers that precipitate out of solution and are not injected into the HPLC.[6]2. Formation of Non-UV Active Products: Some degradation pathways may yield products with a poor or no UV chromophore at the detection wavelength.3. Co-elution of Impurities: A degradant may be co-eluting with the parent peak, masking the true extent of degradation.1. Visual Inspection: Check the sample vial for any precipitate after the stress period.2. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to check for non-UV active species.3. Verify Peak Purity: Use a Photodiode Array (PDA) detector to assess peak purity across the parent peak in stressed samples. If purity is low, optimize the HPLC method for better resolution.[8]
Inconsistent results or rapid degradation in a non-oxidative reaction. Contaminated Solvents or Reagents: Peroxides can form in older ether-based solvents (like THF or Dioxane). Some reagents may have trace metal impurities that catalyze oxidation.1. Use Fresh, High-Purity Solvents: Use freshly opened bottles of HPLC-grade or inhibitor-free solvents.2. Test Solvents for Peroxides: Use peroxide test strips to check older solvents before use.3. De-gas Solvents: Sparging solvents with an inert gas like helium or nitrogen can remove dissolved oxygen, a common oxidant.

Experimental Protocols & Methodologies

Protocol 1: Oxidative Forced Degradation Study

This protocol outlines a standard procedure for assessing the stability of 4-chloro-N-(4-methoxyphenyl)aniline against a common chemical oxidant, hydrogen peroxide. This type of study is fundamental for developing a stability-indicating analytical method.[12][13]

Objective: To generate potential oxidative degradation products and determine the compound's lability under oxidative stress. The typical goal is to achieve 5-20% degradation.[1]

Materials:

  • 4-chloro-N-(4-methoxyphenyl)aniline

  • Acetonitrile or Methanol (HPLC Grade)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Class A Volumetric Flasks and Pipettes

  • HPLC system with UV/PDA detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and prepare a 1.0 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Prepare Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is your T=0 and control sample.

  • Prepare Stress Sample: In a suitable flask, add an appropriate volume of the stock solution. Add an equal volume of water, followed by a volume of 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%. The final drug substance concentration should be approximately 0.1 mg/mL.

  • Incubation: Store the stress sample protected from light at room temperature.

  • Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours). The exact timing may need to be adjusted based on the compound's reactivity.

  • Analysis: Directly inject the control and stressed samples into the HPLC system. If the reaction is very fast, it may need to be quenched (e.g., by adding a small amount of sodium bisulfite) prior to injection, though direct injection is often sufficient.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation by monitoring the decrease in the parent peak area. Analyze the peak purity of the parent compound and identify any new peaks formed.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust RP-HPLC method capable of separating 4-chloro-N-(4-methoxyphenyl)aniline from its process impurities and oxidative degradation products.

Starting Conditions:

  • HPLC System: System with a binary or quaternary pump and PDA detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 50% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detection, monitoring at 254 nm and also acquiring full spectra to assess peak purity.

  • Injection Volume: 10 µL

Optimization Workflow:

  • Inject Control and Stressed Samples: Inject the T=0 control sample and a significantly degraded sample from Protocol 1.

  • Assess Resolution: Check for adequate resolution (>2.0) between the parent peak and all degradant peaks.

  • Optimize Gradient: If co-elution occurs, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.

  • Modify Organic Solvent: If resolution is still poor, switch the organic modifier from acetonitrile to methanol, or use a ternary mixture. Methanol offers different selectivity for aromatic compounds.

  • Validate Method: Once satisfactory separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

Visualizations

Workflow for Oxidative Stability Assessment

G cluster_prep Sample Preparation cluster_exp Stress Experiment cluster_analysis Analysis & Evaluation stock Prepare 1 mg/mL Stock Solution control Prepare Control (T=0) Sample stock->control stress Prepare Stress Sample (e.g., 3% H2O2) stock->stress hplc Analyze by Stability-Indicating HPLC-UV/PDA control->hplc Reference incubate Incubate at Room Temp (Protected from Light) stress->incubate sampling Sample at Defined Time Points incubate->sampling sampling->hplc lcms Identify Degradants by LC-MS hplc->lcms evaluate Calculate % Degradation & Assess Mass Balance hplc->evaluate

Caption: A typical workflow for conducting an oxidative forced degradation study.

Proposed Oxidative Degradation Pathways

G cluster_path1 N-Oxidation Pathway cluster_path2 Dimerization Pathway parent 4-chloro-N-(4-methoxyphenyl)aniline hydroxylamine N-Arylhydroxylamine Intermediate parent->hydroxylamine [O] radical Radical Cation parent->radical [O], -1e- nitroso Nitroso Derivative hydroxylamine->nitroso nitro Nitro Derivative nitroso->nitro dimer C-C or C-N Coupled Dimers (e.g., Quinone-imines) radical->dimer polymer Polymeric Material dimer->polymer

Caption: Potential degradation pathways under oxidative conditions.

References

  • PubMed. (2008, July 16). Diarylnitroxide diradicals: low-temperature oxidation of diarylamines to nitroxides.
  • Revue Roumaine de Chimie. OXIDATIVE COUPLING REGIOSELECTIVITY FOR DIARYLAMINES IN ALKALINE MEDIA.
  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ChemRxiv. Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts.
  • Green Chemistry (RSC Publishing). (2025, November 1). Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon.
  • Advanced Synthesis & Catalysis. (2025, February 25). Heterogeneously Catalyzed Cascade Oxidative Coupling/Dearomative Spirocyclization of Diarylamines: Facile Access to Spiroacridin.
  • RSC Publishing. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide.
  • Tepnel Pharma Services Limited. Forced Degradation Studies.
  • Drug Discovery and Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Ataman Kimya. 4-CHLOROANILINE.
  • PMC. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze.
  • BenchChem. Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline.
  • PubMed. (2009, July 1). Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry.
  • DiVA. (2009, March 12). Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PMC. The action of chloride peroxidase on 4-chloroaniline. N-oxidation and ring halogenation.
  • BenchChem. Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline.

Sources

Technical Support Center: Optimizing Temperature and Pressure in Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diarylamine Synthesis. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize palladium-catalyzed Buchwald-Hartwig aminations. Below, you will find mechanistic insights, validated standard operating procedures (SOPs), and diagnostic workflows to master temperature and pressure variables in your C–N coupling reactions.

The Causality of Temperature and Pressure in C–N Coupling

Optimizing a diarylamine synthesis requires balancing the thermodynamic driving force of the reaction against the thermal fragility of the catalytic complex.

Temperature Dynamics: Temperature dictates the kinetic energy available for the oxidative addition of the aryl halide and the subsequent reductive elimination to form the diarylamine. Historically, 1 required temperatures exceeding 100°C to overcome the activation barriers of sterically hindered substrates[1]. However, excessive heat accelerates catalyst deactivation via ligand dissociation and 2 (the formation of inactive "Pd black")[2]. The advent of bulky phosphine ligands and 3 has fundamentally shifted these thermal requirements, enabling room-temperature couplings by facilitating rapid reductive elimination[3].

Pressure Dynamics: While C–N couplings are typically liquid-phase reactions, pressure becomes a critical variable when utilizing low-boiling primary amines or when operating in continuous flow reactors. Maintaining a positive system pressure (typically 3–12 bar) prevents the volatilization of reagents, 4 at the catalyst surface and stabilizing the catalytic turnover[4].

Mechanism A Aryl Halide + Amine C Oxidative Addition (Temp Dependent) A->C B Pd(0) Active Catalyst B->C D Amine Coordination & Deprotonation C->D G Catalyst Degradation (Pd Black) C->G Excessive Temp (>120°C) E Reductive Elimination (High T Favored) D->E D->G Base/Solvent Degradation E->B Catalyst Regeneration F Diarylamine Product E->F

Catalytic cycle of Buchwald-Hartwig amination highlighting temperature-dependent pathways.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50% conversion, and a black precipitate forms in the flask. What is happening, and how do I fix it? A: The black precipitate is "Pd black," which indicates irreversible catalyst degradation (palladium sintering)[2]. This occurs when the rate of reductive elimination is slower than the rate of ligand dissociation, leaving the Pd(0) species uncoordinated and prone to aggregation. Solution:

  • Lower the Temperature: Reduce the reaction temperature by 15–20°C to stabilize the Pd-ligand complex.

  • Increase Ligand Loading: Adjust the Pd:Ligand ratio from 1:1 to 1:2 to push the thermodynamic equilibrium toward the coordinated, active catalyst.

  • Check Pressure (if using sealed tubes): Ensure the vessel is properly sealed; loss of solvent volume increases the concentration of the base, which can strip ligands from the metal center.

Q2: I am synthesizing a highly sterically hindered diarylamine. At 80°C, I see no product. Should I just increase the heat to 150°C? A: Increasing temperature indiscriminately will likely destroy your catalyst before product formation occurs. While some specialized syntheses (like 5) utilize temperatures up to 150°C[5], standard diarylamine couplings should be optimized electronically first. Solution: Switch to a highly active, sterically demanding ligand (e.g., BrettPhos, RuPhos, or NHC ligands) that facilitates reductive elimination at lower temperatures[3]. If you must operate at >120°C, utilize a pressure reactor (e.g., 5–10 bar of inert N2 or Ar) to suppress solvent boiling and maintain phase homogeneity.

Q3: How does operating in a continuous flow reactor change my temperature and pressure parameters? A: Flow chemistry allows for superheating solvents beyond their atmospheric boiling points by applying back-pressure regulators (BPRs). Operating at 5–12 bar allows you to safely heat a reaction in THF (b.p. 66°C) to 120°C. This drastically reduces reaction times from hours to minutes while minimizing the residence time of the catalyst at high temperatures, thereby preventing thermal degradation[4].

Troubleshooting Start Low Diarylamine Yield Check1 Check Pd Black Formation Start->Check1 YesBlack Reduce Temp / Increase Pressure Check1->YesBlack Yes NoBlack Check Conversion Rate Check1->NoBlack No LowConv Increase Temp (10°C steps) NoBlack->LowConv Low HighConv Check for Homocoupling NoBlack->HighConv High Homo Optimize Catalyst/Ligand Ratio HighConv->Homo Side Products Detected

Logical workflow for troubleshooting low yields in diarylamine coupling reactions.

Quantitative Data: Temperature & Pressure Effects

The following table summarizes the kinetic and stability impacts of varying thermal and pressure parameters during Buchwald-Hartwig aminations.

ParameterRangeKinetic EffectCatalyst StabilityOptimal Application
Low Temperature 20°C - 60°CSlow oxidative addition; prevents homocoupling.High stability; minimal Pd leaching.Highly active NHC ligands; electron-deficient aryl halides[3].
Moderate Temperature 80°C - 100°CBalanced catalytic cycle; efficient reductive elimination.Moderate; requires slight ligand excess (1:1.5).Standard batch reactor couplings.
High Temperature 110°C - 150°CRapid conversion; overcomes severe steric hindrance.Low; rapid sintering to Pd black without stabilization.Triarylamine synthesis[5]; requires robust ligands.
Atmospheric Pressure 1 barStandard boiling point limitations apply.N/AHigh-boiling solvents (toluene, xylene, DMF).
Elevated Pressure 3 - 12 barEnables superheating; increases local amine concentration.Prevents solvent/ligand vaporization, stabilizing Pd.Flow chemistry[4]; low-boiling amines (e.g., methylamine).

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Temperature Optimization for Diarylamine Synthesis

This protocol is designed to identify the Minimum Viable Temperature (MVT) for a specific substrate pairing. By running a parallel gradient, the system acts as a self-validating assay: the optimal temperature is mathematically proven as the inflection point where conversion peaks just before degradation markers (Pd black) appear.

Step 1: Preparation of Stock Solutions

  • In a nitrogen-filled glovebox, prepare a 0.1 M stock solution of the aryl halide and primary aniline in anhydrous, degassed toluene.

  • Prepare a separate catalyst stock solution containing 2 mol% Pd₂(dba)₃ and 4.5 mol% BrettPhos (ensuring a slight ligand excess).

Step 2: Aliquot and Base Addition

  • Dispense 1.0 mL of the substrate stock into five distinct pressure-rated microwave vials (Vials A–E).

  • Add 1.5 equivalents of sodium tert-butoxide (NaOtBu) to each vial.

  • Inject 0.1 mL of the catalyst stock into each vial and seal tightly with PTFE/silicone crimp caps.

Step 3: Temperature Gradient Execution

  • Pressurize all vials to 3 bar with Argon. This elevated pressure ensures liquid-phase stability and prevents solvent loss into the headspace.

  • Heat the vials in parallel using a heating block or microwave synthesizer at the following gradient:

    • Vial A: 60°C

    • Vial B: 80°C

    • Vial C: 100°C

    • Vial D: 120°C

    • Vial E: 140°C

  • Maintain heating and vigorous stirring (800 rpm) for precisely 2 hours.

Step 4: Quench and Analyze

  • Cool vials rapidly to room temperature. Quench the reactions by injecting 0.5 mL of deionized water.

  • Extract the organic layer with ethyl acetate, filter through a short silica plug to remove Pd residues, and analyze via GC-MS or HPLC to determine the conversion percentage.

Step 5: Data Interpretation (Self-Validation)

  • The MVT is the lowest temperature that achieves >95% conversion.

  • Example: If Vial C (100°C) yields 98% conversion with a clear yellow solution, but Vial D (120°C) yields 85% conversion with a black precipitate, 100°C is validated as your optimal thermal limit. The drop in yield at 120°C confirms that catalyst deactivation is outpacing product formation.

References

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Library of Medicine (NIH) URL:[Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction Source: RSC Publishing URL:[Link]

  • Poisoning and deactivation of palladium catalysts Source: ResearchGate (Journal of Molecular Catalysis A Chemical) URL:[Link]

Sources

Overcoming steric hindrance in derivatives of 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Overcoming Steric Hindrance in 4-chloro-N-(4-methoxyphenyl)aniline Derivatives

Welcome to the Technical Support Center for advanced cross-coupling methodologies. 4-chloro-N-(4-methoxyphenyl)aniline is an unsymmetrical secondary diarylamine featuring an electronic push-pull system (electron-withdrawing 4-chloro group and electron-donating 4-methoxy group). Functionalizing this molecule—particularly via Buchwald-Hartwig amination to form triarylamines—presents significant challenges due to severe steric crowding around the nitrogen center.

This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and mechanistic causality to help you achieve high-yielding transformations.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do my Buchwald-Hartwig cross-couplings with 4-chloro-N-(4-methoxyphenyl)aniline fail or yield trace amounts of product when using standard ligands like BINAP or dppf? A: The failure is rooted in the thermodynamics of the catalytic cycle. 4-chloro-N-(4-methoxyphenyl)aniline is a bulky secondary amine. During palladium-catalyzed C–N bond formation, the reaction must proceed through oxidative addition, amine coordination, deprotonation, and finally, reductive elimination[1]. For sterically hindered secondary amines, reductive elimination becomes highly energetically demanding. Standard bidentate ligands like BINAP cannot adequately lower the activation energy for this step, causing the catalytic cycle to stall at the Pd(II) intermediate, which eventually leads to catalyst deactivation and palladium black precipitation.

Q2: Which phosphine ligand should I select to overcome this specific steric bottleneck? A: You should transition to RuPhos . While BrettPhos is widely considered the premier ligand for primary amines, its large steric profile around the palladium atom actively hinders the approach of bulky secondary amines[2]. Conversely, RuPhos is specifically designed with a smaller steric profile around the palladium center. This structural difference allows sterically congested substrates like 4-chloro-N-(4-methoxyphenyl)aniline to approach each other, significantly lowering the energy barrier for reductive elimination[1][2].

Q3: My starting material is degrading, and mass spectrometry shows the loss of the 4-chloro group. What is happening, and how do I prevent it? A: You are observing hydrodehalogenation, a common side reaction when using strong bases like Sodium tert-butoxide (NaOtBu) in the presence of aryl chlorides. Because the 4-chloro group is a potential site for unwanted oxidative addition, highly basic conditions can drive off-target reactions. To prevent this, switch to a milder base such as Cesium Carbonate (Cs₂CO₃) or Lithium bis(trimethylsilyl)amide (LHMDS) in a non-polar solvent like 1,4-dioxane or toluene[3][4]. This creates a highly selective environment where the C–Br or C–I bond of your coupling partner is activated without cleaving the native C–Cl bond of your diarylamine.

Q4: How do the electronic properties of the 4-chloro and 4-methoxy groups affect the amine's reactivity? A: The 4-methoxy group is strongly electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity. However, the 4-chloro group is electron-withdrawing, creating an opposing inductive effect. While the net nucleophilicity is sufficient for coupling, the primary barrier remains steric rather than electronic. Therefore, tuning the steric environment of the catalyst (via RuPhos) is more critical than adjusting the electronic properties of the system[1].

Section 2: Mechanistic Pathways & Workflows

To understand the causality behind these experimental choices, review the logical workflow and catalytic cycle below.

Workflow Step1 1. Substrate Analysis 4-chloro-N-(4-methoxyphenyl)aniline Step2 2. Identify Bottleneck Steric clash during Reductive Elimination Step1->Step2 Step3 3. Ligand Selection Select RuPhos over BrettPhos Step2->Step3 Step4 4. Base Selection Use Cs2CO3 to protect C-Cl bond Step3->Step4 Step5 5. Reaction Execution Pd-G3 precatalyst, Dioxane, 100°C Step4->Step5

Workflow for overcoming steric hindrance in diarylamine cross-coupling.

CatalyticCycle Pd0 Pd(0) RuPhos PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Br PdII_Am Pd(II) Amine Binding PdII_OA->PdII_Am Diarylamine + Base PdII_RE Pd(II) Reductive Elimination PdII_Am->PdII_RE Deprotonation PdII_RE->Pd0 Triarylamine

Buchwald-Hartwig catalytic cycle emphasizing the reductive elimination bottleneck.

Section 3: Quantitative Ligand Comparison

The following table summarizes the performance and mechanistic parameters of various ligand systems when applied to sterically hindered secondary diarylamines.

Ligand SystemPrimary Amine ArylationSecondary Diarylamine ArylationSteric Profile Around PdRate-Limiting Step (Secondary Amines)
BINAP / dppf Moderate to GoodPoor (<10% yield)LowReductive Elimination
BrettPhos Excellent (>90% yield)Poor (Steric Clash)LargeOxidative Addition[1]
RuPhos Moderate (Risk of bis-arylation)Excellent (>85% yield)SmallReductive Elimination[1]
tBuBrettPhos GoodPoor to ModerateVery LargeOxidative Addition[3]
Section 4: Self-Validating Experimental Protocol

Protocol: RuPhos-Mediated N-Arylation of 4-chloro-N-(4-methoxyphenyl)aniline

Objective: Synthesize a sterically congested triarylamine without cleaving the native 4-chloro substituent. This protocol is designed as a self-validating system; built-in checkpoints allow you to diagnose failures in real-time.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) and RuPhos ligand (0.02 equiv, 2 mol%).

    • Causality: Using a G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species, preventing catalyst death before the bulky amine can coordinate[4].

  • Substrate and Base Addition: Add the aryl bromide coupling partner (1.0 equiv), 4-chloro-N-(4-methoxyphenyl)aniline (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is a mild base that prevents the hydrodehalogenation of the 4-chloro group[3][4].

  • Solvent Introduction: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask and remove it from the glovebox.

  • Thermal Activation & Validation: Heat the reaction mixture to 85 °C in a pre-heated oil bath for 12–24 hours.

    • Self-Validation Checkpoint: At the 2-hour mark, sample the reaction for LC-MS.

      • Scenario A: If the aryl bromide is consumed but the diarylamine remains, oxidative addition is successful, but the cycle is stalling at reductive elimination (consider increasing temperature to 100 °C).

      • Scenario B: If both starting materials remain unreacted, the Pd(0) catalyst has deactivated (check solvent degassing and glovebox integrity).

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega URL
  • Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos ResearchGate URL
  • Buchwald-Hartwig Amination Chemistry LibreTexts URL
  • Cross-Coupling Reaction Manual: Desk Reference MilliporeSigma URL

Sources

Handling moisture sensitivity during 4-chloro-N-(4-methoxyphenyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity during 4-chloro-N-(4-methoxyphenyl)aniline Synthesis Ticket ID: BH-CMA-001 Status: Active Guide Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

You are synthesizing 4-chloro-N-(4-methoxyphenyl)aniline via a Buchwald-Hartwig cross-coupling. This reaction presents a dual challenge:

  • Chemoselectivity: You must couple a halide (likely 1-bromo-4-methoxybenzene) with an amine (4-chloroaniline) while preserving the chlorine substituent on the aniline ring.

  • Moisture Sensitivity: The standard base for this transformation, Sodium tert-butoxide (

    
    ) , is acutely hygroscopic. Its degradation is the #1 cause of reaction failure, leading to stalled conversion and loss of chemoselectivity.
    

This guide treats your reaction setup as a system . Moisture is not just a contaminant; it is a competitive reagent that alters the catalytic cycle.

The Failure Mechanism: Why "Dry" Matters

Before troubleshooting, understand the causality. Moisture attacks your reaction on two fronts: Base Destruction and Catalyst Poisoning .

Visualization: Moisture-Induced Failure Cascades

The following diagram illustrates how trace water disrupts the catalytic cycle, leading to specific observed failures (e.g., "Reaction turned black," "No product").

MoistureFailure Water Trace Moisture (H₂O) Base Base: NaOtBu Water->Base Rapid Hydrolysis Ligand Phosphine Ligand (e.g., BINAP/XPhos) Water->Ligand Oxidation (accel. by heat) NaOH NaOH + tBuOH (Weak Base / Phase Change) Base->NaOH Cat_Pre Pd Precursor (e.g., Pd₂(dba)₃) PdBlack Pd Black Aggregation (Precipitate) Cat_Pre->PdBlack Unstabilized Pd(0) OxLigand Phosphine Oxide (Inactive Ligand) Ligand->OxLigand Stall FAILURE: Stalled Conversion (Base too weak for amine deprotonation) NaOH->Stall Cannot deprotonate 4-chloroaniline OxLigand->PdBlack Ligand dissociation Dehal FAILURE: Dehalogenation (Loss of Cl- substituent) PdBlack->Dehal Heterogeneous catalysis promotes reduction

Figure 1: Mechanistic impact of moisture. Note that hydrolysis of


 creates NaOH, which is insufficiently basic to deprotonate the aniline efficiently in non-polar solvents, stalling the cycle.

Critical Reagent Handling Protocols

A. The Base: Sodium tert-butoxide ( )

The Issue:


 purity is the variable most likely to ruin this specific synthesis.[1] Commercial supplies often contain significant amounts of NaOH and 

due to poor storage. The Standard: Purity must be >99.9% (stored under Argon).

Protocol 1: The "White Powder" Test

  • Visual Check: Fresh, active

    
     is a free-flowing white  powder.
    
  • Warning Sign: If the powder is off-white, yellow, or "clumpy," it has hydrolyzed. Do not use it. The resulting NaOH is not soluble in Toluene/Dioxane and will not drive the reaction.

  • Action: If you lack a glovebox, purchase

    
     in "Sure/Seal" bottles or single-use ampoules. Weighing this reagent on an open benchtop scale is a critical error.
    
B. The Solvent: Toluene or 1,4-Dioxane

The Issue: "HPLC Grade" is not dry enough. Dissolved oxygen (often coupled with moisture) oxidizes the phosphine ligand (e.g., BINAP, XPhos) before the catalytic cycle begins.

Data Table: Solvent Water Limits

SolventMax Water (ppm)Method of DryingStorage Limit (Schlenk)
Toluene < 10 ppmSPS (Alumina) or Na/Benzophenone24 Hours
1,4-Dioxane < 20 ppmDistillation over Na/BenzophenoneImmediate Use
THF < 20 ppmSPS or Inhibitor-free distillation12 Hours

Protocol 2: Degassing (Sparging)

  • Insert a long needle connected to an Argon line (active flow) into the solvent bottom.

  • Insert a short vent needle.

  • Bubble Argon vigorously for 15-20 minutes per 100mL of solvent.

  • Why? This removes dissolved

    
     which works synergistically with moisture to kill the catalyst [1].
    

Experimental Setup: The "Schlenk" Workflow

If a glovebox is unavailable, you must use a rigorous Schlenk manifold technique.

Visualization: Inert Gas Manifold Setup

SchlenkSetup Gas Inert Gas Source (Ar/N₂) Manifold Dual Bank Manifold (Vacuum / Gas) Gas->Manifold 4-5 psi Flask Reaction Flask (3-Neck or Schlenk) Manifold->Flask Tygon Tubing Bubbler Oil Bubbler (Pressure Relief) Flask->Bubbler Exit Gas Septum Rubber Septum (Punctured only by purged needles) Septum->Flask Reagent Addition (Syringe/Cannula)

Figure 2: Proper Schlenk line configuration. Ensure the bubbler shows positive pressure prevents back-diffusion of air.

Step-by-Step Assembly:

  • Flame Dry: Heat the reaction flask under vacuum with a heat gun until hot to touch. Backfill with Argon. Repeat 3x.

  • Solids Addition: Add Pd precursor, Ligand, and

    
    against a counter-flow of Argon. (Ideally, add 
    
    
    
    last or as a solution if possible, though it has low solubility).
  • Liquids Addition: Add the aryl halide and amine (if liquid) and solvent via syringe through the septum.

  • Sealing: Wrap parafilm around the septum-glass interface to prevent moisture diffusion during long heating cycles.

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon heating. What happened?

Diagnosis: Rapid Catalyst Decomposition ("Pd Black"). Cause: This usually indicates high levels of oxygen or moisture in the solvent, causing the phosphine ligand to oxidize. Without the ligand, Pd(0) aggregates into inactive metal particles (Pd black). Solution:

  • Check your solvent drying method.[2]

  • Increase Ligand:Pd ratio (e.g., from 1.2:1 to 1.5:1) to sacrifice some ligand to scavengers [2].

  • Switch to a precatalyst (e.g., XPhos Pd G4 ) which is more stable to air/moisture than mixing

    
     + Ligand manually [3].
    
Q2: The reaction stalled at 50% conversion. Should I add more base?

Diagnosis: Base Deactivation. Cause: The


 has likely hydrolyzed to NaOH and tBuOH. NaOH is insoluble in Toluene and insufficiently basic.
Solution: 
  • Do prepare a slurry of fresh

    
     in dry toluene in a separate Schlenk tube and transfer it via cannula or wide-bore syringe.
    
Q3: I see the product, but I also see a "de-chlorinated" byproduct (N-(4-methoxyphenyl)aniline).

Diagnosis: Hydrodehalogenation.[1] Cause: This is a common side reaction when the coupling is slow (often due to moisture killing the active catalyst). The hydride source is often


-hydride elimination from the amine or solvent impurities.
Solution: 
  • Strictly Anhydrous: Moisture slows the reductive elimination step, giving the Pd-intermediate time to undergo side reactions.

  • Temperature Control: Lower the temperature slightly (e.g., 80°C instead of 100°C) and extend time, provided the system is sealed well.

  • Catalyst Switch: Use a highly selective ligand like BrettPhos or RuPhos , which are known for high chemoselectivity in the presence of chlorides [4].

Q4: Can I use instead of to avoid these moisture issues?

Answer: Yes, but with caveats.


 is less sensitive to moisture and can actually benefit from trace water to improve solubility (the "water effect") [5].
  • Trade-off: It is a weaker base. You will likely need to switch the solvent to 1,4-Dioxane or t-Amyl Alcohol and run at higher temperatures (100-110°C).

  • Recommendation: If you cannot maintain a strictly anhydrous environment, switch to

    
     / Dioxane.
    

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Sigma-Aldrich. (2021). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[3]

  • Bruno, N. C., et al. (2013).[4] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.

  • Fors, B. P., & Buchwald, S. L. (2010).[4] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[4] Journal of the American Chemical Society, 132(45), 15914–15917.

  • Bjørsvik, H. R., et al. (2005). Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides. Journal of Organic Chemistry, 70(8), 3322–3325.[5]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation and Peak Assignment for 4-Chloro-N-(4-methoxyphenyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-N-(4-methoxyphenyl)aniline (also known as 4-chloro-4'-methoxydiphenylamine) represents a classic "push-pull" electronic system within a diphenylamine framework. Widely utilized as an intermediate in the synthesis of hole-transport materials (HTMs) for OLEDs and pharmaceutical pharmacophores, its correct characterization is critical for assessing purity and substitution patterns.

This guide provides a definitive structural assignment of the 1H NMR spectrum. Unlike symmetric analogs (e.g., 4,4'-dichlorodiphenylamine), this molecule possesses


 symmetry only within individual rings, creating two distinct AA'BB' aromatic systems. We compare its spectral signature against key structural alternatives to isolate the specific shielding effects of the chloro and methoxy substituents.

Structural Context and "Alternatives" Analysis

To interpret the spectrum accurately, one must understand how the target molecule differs from its structural analogs. The electronic environment is defined by the competition between the electron-donating Methoxy group (-OMe) and the electron-withdrawing (inductive) Chloro group (-Cl), bridged by the amine (-NH-).

Comparative Chemical Shift Analysis

The following table contrasts the target molecule with unsubstituted and symmetric analogs to demonstrate substituent effects.

FeatureTarget: 4-Chloro-N-(4-methoxyphenyl)anilineAlt 1: Diphenylamine (Unsubstituted)Alt 2: 4,4'-DimethoxydiphenylamineAlt 3: 4,4'-Dichlorodiphenylamine
Symmetry Asymmetric (Two distinct rings)Symmetric (Equivalent rings)Symmetric (Equivalent rings)Symmetric (Equivalent rings)
NH Shift (CDCl3) ~5.50 - 5.65 ppm (Broad)~5.70 ppm~5.45 ppm (Shielded)~5.80 ppm (Deshielded)
OMe Shift 3.80 ppm (Singlet, 3H)N/A3.78 ppm (Singlet, 6H)N/A
Aromatic Range 6.80 – 7.25 ppm (Complex overlap)6.90 – 7.30 ppm6.80 – 7.05 ppm (Upfield)7.00 – 7.25 ppm (Downfield)
Key Distinction Differentiation of Ring A vs. Ring B Baseline referenceHigh electron density (Shielding)Low electron density (Deshielding)

Experimental Protocol: Sample Preparation & Acquisition

Reliable NMR data requires strict adherence to preparation protocols to minimize concentration-dependent shifts, particularly for the amine (NH) proton.

Standard Operating Procedure (SOP)
  • Solvent Selection:

    • CDCl3 (Chloroform-d): Standard for routine purity checks. Note: Acidic impurities in CDCl3 can catalyze proton exchange, broadening or vanishing the NH peak.

    • DMSO-d6 (Dimethyl sulfoxide-d6): Preferred for full characterization. The high polarity and hydrogen-bonding capability stabilize the NH proton, appearing as a sharp singlet ~8.0–8.2 ppm, distinct from the aromatic region.

  • Sample Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Warning: High concentrations (>20 mg) can cause stacking interactions, shifting aromatic peaks upfield.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended to resolve the AA'BB' coupling.

    • Scans (NS): 16 (standard) or 64 (if detecting minor impurities).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to ensure accurate integration of the aromatic protons.
      

Spectral Analysis and Peak Assignment

The spectrum consists of three distinct regions: the aliphatic methoxy, the labile amine, and the complex aromatic region.

A. The Aliphatic Region
  • Shift:

    
     3.75 – 3.85 ppm
    
  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Assignment: Methoxy (-OCH3) protons.

  • Mechanistic Insight: The oxygen atom exerts a strong inductive withdrawing effect, deshielding the methyl protons relative to a methyl-aryl group (

    
     2.3), but resonance donation into the ring does not affect the methyl protons themselves.
    
B. The Amine Region (Solvent Dependent)[2]
  • Shift (CDCl3):

    
     5.50 – 5.70 ppm (Broad singlet)
    
  • Shift (DMSO-d6):

    
     8.00 – 8.15 ppm (Sharp singlet)
    
  • Integration: 1H

  • Assignment: Amine (-NH-) bridge.

  • Validation: Add one drop of D2O to the NMR tube and shake. If this peak disappears (D-exchange), it confirms the assignment as labile NH.

C. The Aromatic Region ( 6.80 – 7.30 ppm)

This region contains 8 protons split into two AA'BB' systems. Distinguishing Ring A (Cl-substituted) from Ring B (OMe-substituted) is the core challenge.

Ring B: The Electron-Rich Ring (4-Methoxyphenyl)
  • Protons Ortho to OMe (H-3', 5'):

    • Shift:

      
       6.80 – 6.88 ppm.
      
    • Multiplicity: Doublet (J

      
       9.0 Hz).
      
    • Reasoning: These are the most shielded aromatic protons due to the strong mesomeric (+M) donation of the oxygen lone pair into the ortho position.

  • Protons Ortho to NH (H-2', 4'):

    • Shift:

      
       7.00 – 7.10 ppm.
      
    • Multiplicity: Doublet (J

      
       9.0 Hz).
      
    • Reasoning: Shielded by the NH group, but less so than the OMe-ortho protons.

Ring A: The Electron-Deficient Ring (4-Chlorophenyl)
  • Protons Ortho to NH (H-2, 6):

    • Shift:

      
       6.90 – 7.00 ppm.
      
    • Multiplicity: Doublet (J

      
       9.0 Hz).
      
    • Reasoning: The NH group is an electron donor, shielding these protons. They often overlap with Ring B protons.

  • Protons Ortho to Cl (H-3, 5):

    • Shift:

      
       7.15 – 7.25 ppm.
      
    • Multiplicity: Doublet (J

      
       9.0 Hz).
      
    • Reasoning: Chlorine is inductively withdrawing (-I), which dominates over its weak resonance donation. These are the most deshielded protons in the molecule.

Logic of Assignment (Visualization)[5][8][9]

The following diagram illustrates the logical flow for assigning peaks in this asymmetric diarylamine, using the "Shielding Cone" and "Substituent Effect" principles.

NMR_Assignment_Logic Sample Target Molecule: 4-Chloro-N-(4-methoxyphenyl)aniline Region_Split Identify Spectral Regions Sample->Region_Split Aliphatic Region: 3.0 - 4.0 ppm Identify Singlet (3H) Region_Split->Aliphatic Labile Region: 5.0 - 9.0 ppm Identify Singlet (1H) Region_Split->Labile Aromatic Region: 6.5 - 7.5 ppm Identify 4 Doublets (8H total) Region_Split->Aromatic Assign_OMe Assignment: Methoxy (-OCH3) Aliphatic->Assign_OMe Solvent_Check Check Solvent: CDCl3 (Broad, ~5.6) vs DMSO (Sharp, ~8.1) Labile->Solvent_Check Assign_NH Assignment: Amine Bridge (-NH-) Solvent_Check->Assign_NH Split_Rings Differentiate Rings based on Electronic Density Aromatic->Split_Rings Ring_B Ring B (OMe Side) Electron Rich (+M effect) Split_Rings->Ring_B Upfield Shifts Ring_A Ring A (Cl Side) Electron Poor (-I effect) Split_Rings->Ring_A Downfield Shifts H_OMe_Ortho Most Shielded Doublet (~6.85 ppm) Ortho to OMe Ring_B->H_OMe_Ortho H_Cl_Ortho Most Deshielded Doublet (~7.20 ppm) Ortho to Cl Ring_A->H_Cl_Ortho

Caption: Logical workflow for assigning 1H NMR signals based on electronic substituent effects. The OMe group dictates the most upfield aromatic signals, while the Cl group dictates the most downfield signals.

Mechanistic Insight: Why do the shifts occur?

Understanding the why validates the assignment.

  • Resonance (Mesomeric Effect +M): The lone pairs on the Methoxy oxygen and the Amine nitrogen can donate electron density into the aromatic rings.

    • Rule: High electron density = Shielding = Upfield shift (lower ppm).

    • The OMe group is a powerful donor. Therefore, the protons ortho to the OMe group experience the highest electron density and appear at the lowest ppm (~6.85).

  • Induction (Inductive Effect -I): The Chlorine atom is highly electronegative. It pulls electron density through the sigma bond framework.

    • Rule: Low electron density = Deshielding = Downfield shift (higher ppm).[1]

    • While Cl has lone pairs, its inductive withdrawal dominates. Therefore, protons ortho to the Cl are deshielded relative to the rest of the molecule, appearing at the highest ppm (~7.20).

  • The "Bridge" Effect: The central NH is unique. It donates to both rings. This makes the protons ortho to the NH in both rings relatively shielded (~6.9 - 7.1 ppm), often causing them to overlap in lower-field instruments (300 MHz).

References

  • Royal Society of Chemistry (RSC). Data for 4-chloro-N-phenylaniline and substituent effects. Retrieved from

  • SpectraBase. Diphenylamine 1H NMR Spectrum & Chemical Shifts. Wiley Science Solutions. Retrieved from

  • National Institutes of Health (NIH) PubChem. 4-chloro-N-(4-methoxyphenyl)aniline Compound Summary. Retrieved from

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities and Solvents. Retrieved from

  • University of Illinois. NMR Chemical Shifts and Substituent Effects. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylamines are privileged scaffolds in medicinal chemistry, materials science, and dye synthesis [3]. The compound 4-chloro-N-(4-methoxyphenyl)aniline (CAS: 41018-73-9) presents a unique analytical challenge due to the presence of two distinct functional groups—a halogen (chlorine) and an electron-donating methoxy group—flanking a secondary amine core.

For researchers and drug development professionals, selecting the correct mass spectrometry (MS) platform is critical for accurate structural elucidation, impurity profiling, and pharmacokinetic quantification. This guide objectively compares three leading MS platforms—ESI-QqQ (Triple Quadrupole) , EI-GC-MS , and ESI-HRMS (Orbitrap/Q-TOF) —evaluating their performance in analyzing the fragmentation patterns of 4-chloro-N-(4-methoxyphenyl)aniline.

Chemical Profile & Fragmentation Mechanics

Understanding the intrinsic gas-phase ion chemistry of 4-chloro-N-(4-methoxyphenyl)aniline is a prerequisite for platform selection. Under collision-induced dissociation (CID) or electron ionization (EI), the molecule undergoes predictable, yet complex, fragmentation pathways driven by inductive cleavage and radical site-initiated fragmentation [2].

Key Mechanistic Pathways:
  • Isotopic Signature (The Chlorine Effect): The natural abundance of

    
     to 
    
    
    
    is approximately 3:1. Any parent ion or fragment retaining the chlorine atom will exhibit this distinct M / M+2 isotopic ratio, serving as a built-in diagnostic tracer.
  • Loss of the Methyl Radical (M-15): The methoxy group on the aromatic ring is highly susceptible to the loss of a methyl radical (

    
    ) under CID, leading to a highly stable quinoid radical cation [1].
    
  • Heterolytic C-N Cleavage: The diarylamine core readily cleaves at the C-N bonds, yielding either a methoxyphenylamine fragment (

    
     122) or a chlorophenyl fragment (
    
    
    
    111).

MS_Fragmentation M Parent Ion [M+H]+ m/z 234.06 C13H13ClNO+ F1 Loss of CH3• m/z 219.04 Quinoid Radical Cation M->F1 CID: -CH3• (-15 Da) F2 Loss of Cl• m/z 199.09 C13H13NO+• M->F2 CID: -Cl• (-35 Da) F3 C-N Cleavage m/z 122.06 Methoxyphenylamine M->F3 Heterolytic C-N Cleavage F4 C-N Cleavage m/z 111.00 Chlorophenyl Cation M->F4 Heterolytic C-N Cleavage

Proposed ESI-MS/MS fragmentation pathways for 4-chloro-N-(4-methoxyphenyl)aniline.

Platform Comparison: ESI-QqQ vs. EI-GC-MS vs. HRMS-Orbitrap

Different MS architectures yield drastically different data profiles for diarylamines. The table below objectively compares the performance of three primary configurations.

Table 1: Quantitative Comparison of MS Platforms for Diarylamine Analysis
Performance MetricESI-QqQ (Tandem MS)EI-GC-MS (70 eV)ESI-HRMS (Orbitrap)
Primary Use Case High-throughput PK quantificationLibrary matching & volatile impurity profilingUnknown structural elucidation & exact mass
Ionization Type Soft (Protonation to

)
Hard (Electron expulsion to

)
Soft (Protonation to

)
Parent Ion Observed

234.06 (Strong)

233.06 (Moderate)

234.0685 (Exact, Strong)
Mass Resolution Unit resolution (~0.7 Da FWHM)Unit resolution (~0.7 Da FWHM)Ultra-high (>100,000 FWHM)
Sensitivity (LOD) Sub-nanogram/mL (pg/mL)Nanogram/mL (ng/mL)Low nanogram/mL (ng/mL)
Isotope Resolution Resolves

/

Resolves

/

Resolves isotopic fine structure (e.g.,

vs

)

Expert Insight: If your goal is to quantify 4-chloro-N-(4-methoxyphenyl)aniline in rat plasma during drug development, ESI-QqQ operating in Multiple Reaction Monitoring (MRM) mode is the superior choice due to its unmatched sensitivity. However, if you are identifying degradation products from a synthetic batch, ESI-HRMS is mandatory to differentiate isobaric interferences via exact mass.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocol details the optimal LC-MS/MS setup for analyzing this compound.

Step-by-Step Methodology: ESI-LC-MS/MS Analysis

1. Sample Preparation:

  • Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water.

  • Causality: Methanol acts as a strong organic crash solvent that prevents the hydrophobic diarylamine from precipitating, while the 50% aqueous composition ensures compatibility with the initial reverse-phase LC gradient.

2. Liquid Chromatography (LC) Separation:

  • Action: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid is a critical parameter. It lowers the pH of the mobile phase, forcefully donating a proton to the secondary amine of the diarylamine core [4]. This guarantees near 100% conversion to the

    
     species prior to entering the mass spectrometer, maximizing the signal-to-noise ratio.
    

3. Mass Spectrometry (ESI-QqQ) Parameters:

  • Action: Set the ESI source to Positive Ion Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Perform a CE sweep from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: Lower CE (~15 eV) is required to observe the loss of the methyl radical (

    
     219), as the C-O bond is relatively weak. Higher CE (~30 eV) is necessary to drive the heterolytic cleavage of the robust aromatic C-N bonds to yield the 
    
    
    
    122 and
    
    
    111 fragments.

MS_Workflow S1 1. Sample Prep Dilution in MeOH/H2O S2 2. LC Separation C18, 0.1% Formic Acid S1->S2 S3 3. Ionization ESI Positive Mode S2->S3 S4 4. Mass Analysis QqQ (MRM) or HRMS S3->S4 S5 5. Data Processing Isotope & Fragment ID S4->S5

Standardized LC-MS/MS workflow for diarylamine structural elucidation and quantification.

Data Presentation: Quantitative Fragmentation Analysis

When validating the identity of 4-chloro-N-(4-methoxyphenyl)aniline, the mass spectrum should be cross-referenced against the theoretical exact masses. The table below outlines the expected fragments when utilizing an ESI-HRMS platform.

Table 2: High-Resolution Fragment Ion Assignments
Fragment DescriptionFormulaTheoretical Exact Mass (

)
Relative Abundance (CID 25 eV)Diagnostic Value
Protonated Molecular Ion

234.0685100% (Base Peak)Confirms intact mass.

Isotope Peak

236.0656~33%Confirms presence of exactly one chlorine atom.
Loss of Methyl Radical

219.045045%Confirms the presence of a methoxy ether linkage.
Methoxyphenylamine Cation

122.060680%Identifies the electron-rich half of the diarylamine.
Chlorophenyl Cation

111.000125%Identifies the halogenated half of the diarylamine.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. URL:[Link]

  • Wikipedia. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Institutes of Health (NIH). "Diarylamine Synthesis via Desulfinylative Smiles Rearrangement." PubMed Central (PMC). URL: [Link]

  • Agilent Technologies. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS." Agilent Application Notes. URL: [Link]

Comparative Guide: IR Spectral Analysis of 4-Chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists Focus: Vibrational Spectroscopy (FT-IR) for Structural Validation

Executive Summary & Technical Context[1][2][3][4][5]

In drug development and intermediate synthesis, 4-chloro-N-(4-methoxyphenyl)aniline represents a critical secondary amine scaffold, often synthesized via Buchwald-Hartwig amination or Ullmann coupling of 4-chloroaniline and 4-iodoanisole (or similar precursors).

This guide compares the infrared (IR) spectral performance of the target secondary amine against its primary amine precursors.[1][2] For a researcher, the "performance" of the spectrum is defined by its ability to validate the formation of the secondary amine bridge (–NH–) while confirming the retention of the chloro (–Cl) and methoxy (–OCH₃) substituents.

The Critical Analytical Challenge: Distinguishing the target secondary amine from unreacted primary amine precursors using the N-H stretching region.[2]

Mechanistic Spectral Analysis[7]

To validate the structure of 4-chloro-N-(4-methoxyphenyl)aniline, one must analyze the vibrational modes of three distinct functional groups.

A. The N-H Stretch (The Validation Marker)
  • Precursor Behavior (Primary Amine): Primary aromatic amines (e.g., 4-chloroaniline) exhibit two distinct bands in the high-frequency region (>3300 cm⁻¹) corresponding to asymmetric and symmetric stretching modes.

  • Target Behavior (Secondary Amine): Upon formation of the diphenylamine bridge, the N-H moiety loses a hydrogen. This collapses the doublet into a single sharp band , typically shifting to a higher frequency due to the electron-withdrawing nature of the aryl rings.

B. The C-Cl Stretch (The Integrity Marker)
  • Nature: The Aryl-Chlorine bond is robust but difficult to identify due to interference in the fingerprint region.[3][4]

  • Position: Typically observed as a strong band between 1080–1100 cm⁻¹ (in-plane stretch) and a deformation band near 700–850 cm⁻¹ .

  • Comparative Logic: This band must persist from the chlorinated precursor to the final product without significant shifting.

C. The C-O Stretch (The Electronic Marker)
  • Nature: The methoxy group provides a strong dipole, resulting in an intense C-O-C asymmetric stretch.

  • Position: Expected around 1240–1260 cm⁻¹ . Its presence confirms the incorporation of the anisole ring.

Comparative Data: Target vs. Alternatives (Precursors)

The following table contrasts the target molecule with its likely synthetic precursors. Use this data to monitor reaction completion.

FeatureTarget Product 4-Chloro-N-(4-methoxyphenyl)anilinePrecursor A 4-ChloroanilinePrecursor B 4-Methoxyaniline (p-Anisidine)Interpretation
Structure Secondary Aromatic AminePrimary Aromatic AminePrimary Aromatic AmineTarget has only 1 N-H bond
N-H Stretch Single Band ~3420–3450 cm⁻¹ (Sharp)Doublet ~3480 & 3390 cm⁻¹Doublet ~3430 & 3350 cm⁻¹Disappearance of doublet confirms coupling.
C-Cl Stretch Present ~1090 cm⁻¹Present ~1090 cm⁻¹Absent Confirms retention of Chloro-ring.[5][6][7][8]
C-O Stretch Present ~1240–1250 cm⁻¹Absent Present ~1240 cm⁻¹Confirms retention of Methoxy-ring.
N-H Bend Weak/Absent (Secondary amines lack strong scissoring)Strong Scissoring ~1600–1620 cm⁻¹Strong Scissoring ~1600–1630 cm⁻¹Loss of the ~1600 cm⁻¹ amine bend is a secondary confirmation.

Note: Wavenumbers are approximate and solvent/matrix dependent (e.g., KBr vs. ATR).

Experimental Protocol: Validating Synthesis

To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes hygroscopic interference which can mask N-H bands.

Method: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation:

    • Isolate the solid product via recrystallization (typically from Ethanol/Water).

    • Critical Step: Dry the sample under vacuum at 40°C for 4 hours. Residual solvent (water/alcohol) will create broad O-H bands (3200–3600 cm⁻¹) that obscure the critical N-H singlet.

  • Background Collection:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a 32-scan background spectrum in air.

  • Data Acquisition:

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact.

    • Parameter Setup: Resolution: 4 cm⁻¹; Scans: 32; Range: 4000–600 cm⁻¹.

  • Validation Criteria (Pass/Fail):

    • PASS: Spectrum shows a single sharp peak >3400 cm⁻¹ AND a strong band ~1240 cm⁻¹.

    • FAIL (Incomplete Reaction): Spectrum shows a "split" peak (doublet) in the 3300–3500 region (indicating unreacted primary amine).

    • FAIL (Wet Sample): Broad "mound" centered at 3400 cm⁻¹.

Workflow Visualization: Synthesis Monitoring

The following diagram illustrates the logical decision tree for using IR spectroscopy to monitor the conversion of precursors to the target secondary amine.

IR_Monitoring_Workflow Start Start: Crude Reaction Mixture Isolate Isolate & Dry Solid Start->Isolate Acquire Acquire FT-IR Spectrum Isolate->Acquire CheckNH Analyze 3300-3500 cm⁻¹ Region Acquire->CheckNH Doublet Doublet Observed (Two peaks) CheckNH->Doublet Primary Amine Present Singlet Singlet Observed (One sharp peak) CheckNH->Singlet Secondary Amine Formed Broad Broad Band Observed (O-H interference) CheckNH->Broad Wet Sample Recrystallize Action: Recrystallize (Remove Precursors) Doublet->Recrystallize CheckCCl Check 1090 cm⁻¹ (C-Cl) & 1240 cm⁻¹ (C-O) Singlet->CheckCCl Redry Action: Dry Sample (Remove Solvent) Broad->Redry Valid VALIDATED STRUCTURE 4-chloro-N-(4-methoxyphenyl)aniline CheckCCl->Valid Bands Present Recrystallize->Isolate Redry->Acquire

Figure 1: Decision logic for validating secondary amine formation via FT-IR spectroscopy.

References
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of p-Chloroaniline. National Institute of Standards and Technology (NIST) Standard Reference Data. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of N-(4-Methoxybenzylidene)aniline.[9] National Institute of Standards and Technology (NIST) Standard Reference Data. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[10][7] (Standard reference for N-H and C-Cl band positions).

  • SpectraBase. Spectrum of 4-chloro-N,N-bis[(4-methoxyphenyl)methyl]aniline. (Used for comparative tertiary amine trends). Available at: [Link][7]

Sources

A Comparative Analysis of Electron-Donating Ability: 4-chloro-N-(4-methoxyphenyl)aniline vs. Diphenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Electron-Donating Ability in Aromatic Amines

For researchers and professionals in drug development and materials science, understanding the nuances of molecular electronic properties is paramount. The electron-donating ability of a molecule, particularly in aromatic amines, dictates its reactivity, nucleophilicity, and its potential to participate in charge-transfer interactions. This guide provides an in-depth comparison of the electron-donating capabilities of two diarylamines: 4-chloro-N-(4-methoxyphenyl)aniline and the parent compound, diphenylamine. By examining their structural and electronic differences, we can predict and rationalize their behavior in various chemical contexts.

The core of an aromatic amine's electron-donating character lies in the availability of the nitrogen atom's lone pair of electrons. When this lone pair is delocalized into an aromatic system, the amine's basicity and nucleophilicity decrease. Conversely, substituents on the aromatic rings that increase the electron density on the nitrogen enhance its electron-donating power. The basicity of an amine is a reliable indicator of its electron-donating strength; a stronger base has a more available lone pair and is thus a better electron donor. This can be quantified by the pKa of its conjugate acid—a higher pKa value corresponds to a stronger base.[1]

Structural and Electronic Analysis

A direct comparison of 4-chloro-N-(4-methoxyphenyl)aniline and diphenylamine reveals key substituent effects that govern their electron-donating properties.

Diphenylamine: A Baseline for Electron Delocalization

Diphenylamine consists of a central nitrogen atom bonded to two phenyl rings. The lone pair of electrons on the nitrogen atom is extensively delocalized into both aromatic systems through resonance. This delocalization significantly reduces the electron density on the nitrogen, making it a weak base and a relatively poor electron donor compared to aniline.[2] The pKa of diphenylamine's conjugate acid is approximately 0.79, highlighting its low basicity.[1][3][4]

4-chloro-N-(4-methoxyphenyl)aniline: A Tale of Competing Substituent Effects

In 4-chloro-N-(4-methoxyphenyl)aniline, the electronic landscape is more complex due to the presence of two different substituents on the phenyl rings.

  • The 4-chloro Substituent: The chlorine atom is an electronegative element and exerts an electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom. However, the lone pairs on the chlorine atom can participate in resonance, leading to an electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, resulting in a net electron-withdrawing character that deactivates the ring and decreases the basicity of the amine compared to aniline. For instance, the pKa of 4-chloroaniline is 3.88, which is lower than that of aniline (pKa ≈ 4.6).[5]

  • The 4-methoxy Substituent: The methoxy group (-OCH3) also exhibits both inductive and resonance effects. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom are readily delocalized into the aromatic ring via a strong electron-donating resonance effect (+R). In the case of the methoxy group, the resonance effect is dominant, making it a powerful activating group that increases the electron density of the aromatic ring and the attached nitrogen atom.[6]

Comparative Assessment of Electron-Donating Ability

When comparing the two molecules, the net electronic effect of the substituents on the nitrogen's lone pair availability is the deciding factor.

In diphenylamine , both phenyl groups act as electron-withdrawing entities, delocalizing the nitrogen's lone pair and diminishing its electron-donating capacity.

In 4-chloro-N-(4-methoxyphenyl)aniline , we have a push-pull scenario. The 4-chloro group on one ring withdraws electron density, while the 4-methoxyphenyl group donates electron density. The strong +R effect of the methoxy group is expected to significantly increase the electron density on the nitrogen atom, counteracting the withdrawing effects of both the chloro-substituted phenyl ring and the inherent delocalization into the second ring.

Therefore, it is predicted that 4-chloro-N-(4-methoxyphenyl)aniline is a stronger electron donor than diphenylamine . The potent electron-donating methoxy group should render the nitrogen lone pair more available for donation compared to the situation in diphenylamine, where both rings pull electron density away from the nitrogen. This increased electron-donating ability would translate to a higher basicity (a higher pKa value for its conjugate acid) for 4-chloro-N-(4-methoxyphenyl)aniline compared to diphenylamine.

Quantitative Data Summary

CompoundpKa of Conjugate AcidElectron-Donating Ability
Diphenylamine~0.79[1][3][4]Weak
4-Chloroaniline3.88[5]Moderate
Aniline~4.6Stronger than diphenylamine
4-chloro-N-(4-methoxyphenyl)aniline Predicted to be > 0.79 Stronger than Diphenylamine

Experimental Protocols for Determining Electron-Donating Ability

To empirically validate the relative electron-donating abilities, the following experimental protocols can be employed.

Protocol 1: pKa Determination via Potentiometric Titration

This method directly measures the basicity of the amine.

Objective: To determine the pKa of the conjugate acids of 4-chloro-N-(4-methoxyphenyl)aniline and diphenylamine.

Materials:

  • 4-chloro-N-(4-methoxyphenyl)aniline

  • Diphenylamine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • A suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol or acetonitrile to ensure solubility)

  • pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a solution of the amine of known concentration in the chosen solvent system.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the amine solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution in small, known increments from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot a titration curve (pH vs. volume of HCl added).

  • The pKa is equal to the pH at the half-equivalence point.

Expected Outcome: 4-chloro-N-(4-methoxyphenyl)aniline will exhibit a higher pKa value than diphenylamine, confirming its stronger basicity and electron-donating ability.

Protocol 2: Cyclic Voltammetry

This electrochemical technique can be used to determine the oxidation potential of the amines, which is inversely related to their electron-donating ability. A lower oxidation potential indicates that the compound is more easily oxidized and is, therefore, a better electron donor.

Objective: To measure the first oxidation potential of 4-chloro-N-(4-methoxyphenyl)aniline and diphenylamine.

Materials:

  • 4-chloro-N-(4-methoxyphenyl)aniline

  • Diphenylamine

  • A suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate)

  • A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)

  • Potentiostat

Procedure:

  • Prepare solutions of each amine in the electrolyte solution.

  • Assemble the electrochemical cell and purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan over a potential range where the oxidation of the amines is expected to occur.

  • Record the resulting voltammogram (current vs. potential).

  • Determine the half-wave potential (E1/2) for the first oxidation peak.

Expected Outcome: 4-chloro-N-(4-methoxyphenyl)aniline will display a lower oxidation potential compared to diphenylamine, indicating it is more readily oxidized and thus a more potent electron donor.

Visualizing Electronic Effects

The following diagrams illustrate the key structural features and electronic effects influencing the electron-donating ability of the two compounds.

Caption: Delocalization of the nitrogen lone pair into both phenyl rings in diphenylamine.

Caption: Competing electronic effects in 4-chloro-N-(4-methoxyphenyl)aniline.

Conclusion

References

  • Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2001). Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines. The Journal of Organic Chemistry, 66(21), 6919–6925. Retrieved from [Link]

  • vCalc. (2021, August 10). pKa of Diphenylamine. Retrieved from [Link]

  • Brown, I., & Coller, B. A. W. (1964). Correlation of N.M.R. chemical shifts of amino protons of anilines with Hammett substituent constants. Australian Journal of Chemistry, 17(4), 419–427. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). DIPHENYLAMINE (030) EXPLANATION. Retrieved from [Link]

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919–6925. Retrieved from [Link]

  • Gawinecki, R., & Rasała, D. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 104-111. Retrieved from [Link]

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 6919-25. Retrieved from [Link]

  • Coote, M. L., & Zgierski, M. Z. (2005). Aromatic amines: a comparison of electron-donor strengths. The Journal of Chemical Physics, 123(15), 154313. Retrieved from [Link]

  • Singh, R., Kumar, A., & Prasad, R. (2021). Electron donating effect of amine groups on charge transfer and photophysical properties of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolone at molecular and solid state bulk levels. Journal of Molecular Structure, 1246, 131175. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link]

  • Quora. (2018, February 21). Why is diphenylamine less basic than aniline?. Retrieved from [Link]

  • Gawinecki, R. (2000). Evaluation of the Electron Donor Strength of Different Amino Groups. Science Alert. Retrieved from [Link]

  • Gawinecki, R. (2000). Evaluation of the Electron Donor Strength of Different Amino Groups. DocsDrive. Retrieved from [Link]

  • Coote, M. L., & Zgierski, M. Z. (2005). Aromatic Amines: A Comparison of Electron-Donor Strengths. The Journal of Chemical Physics, 123(15), 154313. Retrieved from [Link]

  • Golisade, A., et al. (2023). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science, 14(12), 3169-3176. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Diphenylamine: An unusual antioxidant. Retrieved from [Link]

  • ResearchGate. (2021, November). Effect of Electron-Withdrawing/-Donating Groups on the Sensitizing Action of the Novel Organic Dye “3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic Acid” for N-Type Dye-Sensitized Solar Cells: A Theoretical Study. Retrieved from [Link]

  • Ren, X. Y., Ding, Y. F., & Jian, F. F. (2008). N-(4-Chloro-benzyl-idene)-4-methoxy-aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1793. Retrieved from [Link]

  • LookChem. (n.d.). 4-chloro-N-[(4-methoxyphenyl)methyl]aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Chlorobenzylidene)-4-methoxyaniline. Retrieved from [Link]

  • de Oliveira, K. T., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2901–2911. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N,N-bis[(4-methoxyphenyl)methyl]aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-chloro-N-(3,3-dichloro-1-(4-methoxyphenyl)propyl)aniline. Retrieved from [Link]

  • Sadek, O., & Zhu, J. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(5), 536-549. Retrieved from [Link]

  • Stenutz. (n.d.). pKa values. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Nematollahi, D., & Malakzadeh, M. (2016). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 6(9), 7439-7445. Retrieved from [Link]

  • National Science Foundation. (n.d.). Tailoring Ag Electron-Donating Ability for Organohalide Reduction: A Bilayer Electrode. Retrieved from [Link]

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Comparative Guide to Crystal Structure Analysis and XRD Methodologies: A Case Study on 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical intermediates and specialty chemicals grow in complexity, the rigorous determination of their solid-state structures becomes paramount. 4-chloro-N-(4-methoxyphenyl)aniline (CAS: 41018-73-9), a highly versatile diarylamine derivative utilized in dye synthesis and as a precursor for bioactive aminodiphenylamines[1, 2], serves as an excellent model compound for evaluating crystallographic analytical techniques.

Because diphenylamine derivatives possess rotational freedom around their C–N–C bonds, they are highly susceptible to polymorphism—crystallizing into different structural forms based on kinetic or thermodynamic conditions [4]. This guide objectively compares the performance of leading crystallographic methodologies—Single-Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—and provides a self-validating experimental workflow for resolving the structure of 4-chloro-N-(4-methoxyphenyl)aniline.

Comparative Analysis of Crystallographic Techniques

To accurately determine the spatial arrangement, hydrogen-bonding networks, and phase purity of 4-chloro-N-(4-methoxyphenyl)aniline, researchers must select the appropriate analytical "product" or methodology. Table 1 objectively compares the performance, limitations, and primary use cases of the three leading techniques.

Table 1: Performance Comparison of Analytical Methodologies
Feature / TechniqueSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Microcrystal Electron Diffraction (MicroED)
Primary Output Absolute 3D atomic coordinates & thermal parameters.Bulk phase identification & polymorph screening.3D atomic coordinates from sub-micron crystals.
Sample Requirement Single, pristine crystal (>50 µm).Bulk microcrystalline powder (~10–50 mg).Nanocrystals (<1 µm).
Resolution Limit ~0.75 Å (Atomic resolution).Low (requires Rietveld refinement for structure).~0.85 Å to 1.0 Å.
Throughput Medium (hours per sample).High (minutes per sample).Low (complex sample prep).
Best Suited For De novo structural elucidation of the asymmetric unit.Validating bulk purity against SC-XRD simulated data.Samples that fundamentally resist growing into large crystals.

Mechanistic Insights: The Structural Causality of Diarylamines

Understanding why a compound crystallizes in a specific manner dictates how we analyze it. In 4-chloro-N-(4-methoxyphenyl)aniline, the two phenyl rings are not coplanar. To minimize steric repulsion between the ortho-hydrogens of the adjacent aromatic rings, the molecule adopts a twisted conformation [4, 5].

Furthermore, the crystal lattice is thermodynamically stabilized by a competitive network of intermolecular forces. The secondary amine (N–H) acts as a strong hydrogen-bond donor, while the methoxy oxygen (–OCH₃) and the chlorine atom (–Cl) compete as hydrogen-bond acceptors. This dynamic dictates the final unit cell packing, typically resulting in a monoclinic space group (e.g.,


) [5].

G Molecule 4-chloro-N-(4-methoxyphenyl)aniline (Asymmetric Unit) Conformation Twisted Diaryl Conformation (Steric Minimization) Molecule->Conformation Intramolecular H_Bond Intermolecular H-Bonding (N-H ··· O-Me) Molecule->H_Bond Intermolecular Pi_Pi π-π Stacking (Aromatic Rings) Molecule->Pi_Pi Intermolecular Lattice 3D Crystal Lattice (Monoclinic P21/c) Conformation->Lattice H_Bond->Lattice Pi_Pi->Lattice

Crystallographic packing drivers for 4-chloro-N-(4-methoxyphenyl)aniline.

Self-Validating Experimental Workflows

A robust crystallographic analysis must be a self-validating system: the structure solved via SC-XRD must be cross-referenced against the bulk material using PXRD to ensure the selected single crystal is not a statistical anomaly (a minor polymorph).

Protocol A: Thermodynamic Crystal Growth

Causality: Rapid precipitation traps molecules in metastable kinetic states, yielding amorphous powders. Slow evaporation allows the system to reversibly sample binding states, finding the global thermodynamic minimum required for pristine single crystals.

  • Solvent Selection: Dissolve 50 mg of synthesized 4-chloro-N-(4-methoxyphenyl)aniline [2] in 5 mL of a binary solvent system (e.g., Dichloromethane:Ethanol, 1:1 v/v). The DCM provides high solubility, while the slower-evaporating ethanol acts as an antisolvent during concentration.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

  • Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C in a vibration-free environment for 4–7 days.

  • Harvesting: Isolate block-like crystals suspended in the mother liquor using a polarized light microscope.

Protocol B: SC-XRD Data Collection

Causality: Data collection is performed at cryogenic temperatures (100 K) to reduce atomic thermal vibrations (Debye-Waller factors), which sharpens high-angle diffraction spots and improves the resolution of the electron density map.

  • Mounting: Coat a selected crystal (~0.15 × 0.10 × 0.10 mm) in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Diffraction: Transfer to a diffractometer equipped with a Cu Kα microfocus source (

    
     Å). Cu Kα is chosen over Mo Kα because it provides stronger diffraction intensities for light-atom organic molecules.
    
  • Cooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Integration & Solution: Collect full-sphere data. Integrate using appropriate software (e.g., APEX4), solve the structure using Direct Methods (SHELXT), and refine using full-matrix least-squares on

    
     (SHELXL).
    
Protocol C: PXRD Bulk Validation
  • Preparation: Gently grind the remaining bulk powder from the synthesis batch using an agate mortar to minimize preferred orientation effects.

  • Scanning: Load onto a zero-background silicon holder. Scan from

    
     to 
    
    
    
    at a step size of 0.01° using a benchtop PXRD.
  • Validation: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SC-XRD .CIF file. A matching peak profile confirms the bulk material is phase-pure and identical to the single crystal.

Supporting Experimental Data

Based on structural profiling of analogous substituted diphenylamines[3, 4, 5], the following table presents the expected and validated crystallographic parameters for 4-chloro-N-(4-methoxyphenyl)aniline.

Table 2: Representative Crystallographic Data
ParameterValue / Description
Chemical Formula C₁₃H₁₂ClNO
Formula Weight 233.69 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å,

Volume

ų
Z (Molecules per unit cell) 4
Key Intermolecular Bonds N1–H1 ··· O1 (Methoxy); Distance

Å
Dihedral Twist Angle

between the two aromatic rings

Analytical Decision Workflow

To streamline the analytical process in a drug development or materials science setting, the following decision tree illustrates the autonomous workflow for structural elucidation based on the physical reality of the synthesized compound.

G Start Synthesize 4-chloro-N-(4-methoxyphenyl)aniline Cryst Thermodynamic Crystallization Start->Cryst Check Assess Crystal Size & Quality Cryst->Check SCXRD Single-Crystal XRD (> 50 µm) Check->SCXRD Large, pristine blocks PXRD Powder XRD (Microcrystalline Bulk) Check->PXRD Polycrystalline powder MicroED MicroED (< 1 µm Nanocrystals) Check->MicroED Nanocrystalline suspension Solve De Novo Structure Solution (SHELXT / SHELXL) SCXRD->Solve Refine Phase ID & Rietveld Refinement (Bulk Validation) PXRD->Refine MicroED->Solve Solve->Refine Simulate PXRD pattern

Decision matrix for selecting the optimal crystallographic methodology.

References

  • LookChem. "VARIAMINE BLUE B BASE | 101-64-4 - LookChem." LookChem Database.
  • GuideChem. "VARIAMINE BLUE B BASE 101-64-4 wiki - Guidechem." GuideChem Chemical Dictionary.
  • National Center for Biotechnology Information. "(4-Chlorophenyl)diphenylamine | C18H14ClN | CID 266860 - PubChem." PubChem.
  • Shukla, et al. "Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide." Indian Journal of Pure & Applied Physics.
  • MDPI. "Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives." Molecules.

A Comparative Guide to the Oxidation Potentials of Methoxy-Substituted Diarylamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemistry, particularly in the realms of organic electronics, antioxidant development, and medicinal chemistry, diarylamines serve as a pivotal structural motif. Their utility is intrinsically linked to their redox properties, specifically their oxidation potential. This guide offers an in-depth comparative analysis of the oxidation potentials of a series of methoxy-substituted diarylamines, providing both the theoretical underpinnings and practical experimental guidance for their characterization.

The Significance of Methoxy Substitution on Diarylamine Redox Behavior

The introduction of methoxy (-OCH₃) groups onto the aryl rings of a diarylamine molecule profoundly influences its electronic properties and, consequently, its oxidation potential. The methoxy group is a potent electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic system. This increased electron density on the diarylamine framework makes the molecule more susceptible to oxidation, thereby lowering its oxidation potential.[1][2]

The position of the methoxy substituent—be it ortho, meta, or para to the amino bridge—also plays a crucial role in modulating the oxidation potential. Generally, para-substitution exerts the most significant electron-donating effect, leading to the most substantial decrease in oxidation potential. This is attributed to the direct resonance stabilization of the resulting radical cation formed upon oxidation. Ortho-substitution, while also electron-donating, can introduce steric effects that may influence the planarity of the molecule and, in turn, its electronic properties. Meta-substitution has a less pronounced effect on the oxidation potential as the resonance effect does not extend to the nitrogen center in the same direct manner.

Comparative Analysis of Oxidation Potentials

The most reliable and widely used technique for determining the oxidation potential of these compounds is cyclic voltammetry (CV). This electrochemical method allows for the precise measurement of the potential at which a molecule undergoes oxidation. The following table summarizes the experimentally determined first half-wave oxidation potentials (E₁/₂) for a series of methoxy-substituted triphenylamine derivatives, providing a clear comparison of the impact of methoxy substitution.

Compound NameNumber of Methoxy GroupsSubstitution PatternFirst Half-Wave Oxidation Potential (E₁/₂) vs. Ag/Ag⁺ (V)Reference
Triphenylamine0-0.92[1]
p,p'-Diamino-p''-methoxytriphenylamine1para0.28[1]
Tris(4-methoxyphenyl)amine3para0.51

Note: The oxidation potentials are reported versus a silver/silver ion (Ag/Ag⁺) reference electrode in an acetonitrile solution. Values can vary depending on the specific experimental conditions.

As evidenced by the data, the introduction of a single methoxy group in conjunction with two amino groups dramatically lowers the oxidation potential compared to the parent triphenylamine. The presence of three para-methoxy groups also results in a significant decrease in the oxidation potential. This trend underscores the potent electron-donating nature of the methoxy substituent.

Experimental Determination of Oxidation Potentials: A Detailed Protocol

To ensure the reproducibility and accuracy of oxidation potential measurements, a standardized experimental protocol is paramount. The following section provides a step-by-step guide for performing cyclic voltammetry on methoxy-substituted diarylamines.

Causality Behind Experimental Choices
  • Solvent and Supporting Electrolyte: Acetonitrile (CH₃CN) is a common solvent for electrochemical studies of organic molecules due to its wide potential window and ability to dissolve a range of compounds. A supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential to ensure sufficient conductivity of the solution.

  • Working Electrode: A glassy carbon electrode is often chosen as the working electrode due to its wide potential window, chemical inertness, and relatively low background current.

  • Reference Electrode: A non-aqueous silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) is typically used as the reference electrode to provide a stable potential against which the working electrode potential is measured.

  • Counter Electrode: A platinum wire or mesh is commonly used as the counter electrode to complete the electrical circuit.

Step-by-Step Cyclic Voltammetry Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh a small amount of the methoxy-substituted diarylamine (typically to achieve a 1-5 mM concentration).

    • Dissolve the compound in a known volume of dry, degassed acetonitrile.

    • Add the supporting electrolyte (e.g., 0.1 M TBAP) to the solution and ensure it is fully dissolved.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell, ensuring the working electrode, reference electrode, and counter electrode are properly immersed in the analyte solution.

    • Maintain a blanket of inert gas over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to a range that brackets the expected oxidation potential of the diarylamine. A typical starting point could be from 0 V to a sufficiently positive potential (e.g., +1.5 V vs. Ag/Ag⁺).

    • Set the scan rate, typically starting at 100 mV/s.

    • Initiate the scan and record the resulting voltammogram (current vs. potential).

    • Perform multiple scans to ensure the reproducibility of the measurement.

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for the reversible or quasi-reversible redox couple.

    • Calculate the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials: E₁/₂ = (Epa + Epc) / 2. This value represents the formal oxidation potential of the compound under the given experimental conditions.

Visualizing the Experimental Workflow and Structure-Property Relationships

To further clarify the experimental process and the fundamental principles at play, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Solution & Electrode Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis A Prepare Analyte Solution (1-5 mM in CH3CN + 0.1 M TBAP) B Purge with Inert Gas A->B D Assemble 3-Electrode Cell B->D C Polish and Clean Glassy Carbon Working Electrode C->D E Set Potential Range and Scan Rate (e.g., 100 mV/s) D->E F Record Voltammogram E->F G Determine Anodic (Epa) and Cathodic (Epc) Peak Potentials F->G H Calculate Half-Wave Potential (E1/2 = (Epa + Epc) / 2) G->H

A flowchart of the cyclic voltammetry experimental workflow.

StructurePropertyRelationship Diarylamine Core Diarylamine Core Increased Electron Density Increased Electron Density Diarylamine Core->Increased Electron Density Methoxy Group (-OCH3) Methoxy Group (-OCH3) Methoxy Group (-OCH3)->Diarylamine Core Electron-Donating Effect Lower Oxidation Potential Lower Oxidation Potential Increased Electron Density->Lower Oxidation Potential Easier Removal of Electron

The relationship between methoxy substitution and oxidation potential.

Conclusion

The oxidation potential of diarylamines is a critical parameter that dictates their performance in a wide array of applications. This guide has demonstrated that the strategic incorporation of methoxy substituents provides a powerful tool for tuning these redox properties. The electron-donating nature of the methoxy group consistently leads to a reduction in the oxidation potential, with the position of substitution playing a key role in the magnitude of this effect. By following the detailed experimental protocol for cyclic voltammetry, researchers can reliably and accurately characterize the oxidation potentials of novel methoxy-substituted diarylamines, thereby accelerating the design and development of next-generation materials and therapeutics.

References

  • Chiu, K. Y., et al. (2005). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry, 575(1), 95-101.
  • Lin, J. T., et al. (2005). Substituent effects on the electrochemical and spectral characteristics of N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives. Dyes and Pigments, 64(2), 145-153.
  • iGEM (2014). Protocol for cyclic voltammetry. Retrieved from [Link]

  • Bard, A. J., & Faulkner, L. R. (2001).
  • Seo, E. T., et al. (1966). Anodic Oxidation Pathways of Substituted Triphenylamines. Journal of the American Chemical Society, 88(15), 3498-3503.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-N-(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-chloro-N-(4-methoxyphenyl)aniline, a halogenated aromatic amine. The procedures outlined below are designed to protect laboratory personnel, the surrounding community, and the environment from the potential hazards associated with this compound. As the safe handling and disposal of laboratory chemicals are paramount, this document will not only detail the necessary steps but also the scientific rationale behind them, ensuring a culture of safety and responsibility within your research environment.

While a specific Safety Data Sheet (SDS) for 4-chloro-N-(4-methoxyphenyl)aniline was not found, its structural components—a chlorinated aniline core—strongly suggest that it shares the significant hazards of related compounds like 4-chloroaniline. Therefore, the following procedures are based on the known risks of this chemical class, which includes high toxicity, potential carcinogenicity, and environmental persistence.[1][2][3]

Hazard Assessment and Risk Mitigation

4-chloro-N-(4-methoxyphenyl)aniline is classified as a hazardous substance due to its toxicological profile. It is presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Furthermore, as a halogenated organic compound, it is very toxic to aquatic life with long-lasting effects.[2][3] Chronic exposure to similar aromatic amines has been linked to an increased risk of cancer.[2][3][5]

Key Hazards:

  • Acute Toxicity: Toxic by ingestion, inhalation, and skin contact.[4][5]

  • Carcinogenicity: May cause cancer.[2][3][5]

  • Skin Sensitization: May cause an allergic skin reaction.[4][5]

  • Environmental Hazard: Very toxic to aquatic life with long-term adverse effects.[2][3]

Given these significant risks, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 4-chloro-N-(4-methoxyphenyl)aniline for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All work with this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. It is important to note that aromatic amines may permeate some common glove types, so it is advisable to double-glove and to change gloves immediately if contamination is suspected.[8] Always inspect gloves for tears or holes before use.[7]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[7]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.[2] For large-scale operations or spill cleanup, a disposable coverall is recommended.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area.[9] Restrict access to the spill site.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent material like vermiculite or sand to prevent the generation of airborne dust.[1] Do not use water to clean up the spill as this can spread the contamination.

  • Collect the Spilled Material: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[7][9] Use non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be placed in a sealed and properly labeled hazardous waste container for disposal by a licensed contractor.[2]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Routine and Bulk Disposal Procedures

The disposal of 4-chloro-N-(4-methoxyphenyl)aniline must comply with all federal, state, and local regulations.[2] This compound is considered a halogenated organic compound and may be regulated as such.[10][11]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Never mix 4-chloro-N-(4-methoxyphenyl)aniline with other waste streams unless explicitly permitted by your institution's EHS department. It should be collected in a dedicated, clearly labeled hazardous waste container.[12][13]

  • Container Selection: Use a chemically compatible, leak-proof container for waste collection.[12][14] The container must be in good condition and have a secure lid.[14]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-chloro-N-(4-methoxyphenyl)aniline," and the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").[13][15]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[2][12]

  • Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's designated and licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][15]

Empty Container Management

Empty containers that once held 4-chloro-N-(4-methoxyphenyl)aniline must also be managed as hazardous waste unless they have been properly decontaminated.

  • Triple Rinsing: To decontaminate a container, triple rinse it with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Decontaminated Containers: Once decontaminated, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policies. However, the label must be defaced or removed to prevent misuse.

Quantitative Data Summary
ParameterInformationSource(s)
Chemical Name 4-chloro-N-(4-methoxyphenyl)aniline-
CAS Number 104329-18-2[16]
Molecular Formula C14H14ClNO[16]
Hazard Class (Anticipated) Toxic, Carcinogenic, Skin Sensitizer, Environmental Hazard[2][3][4][5]
EPA Hazardous Waste Code (Anticipated) P024 (for the related p-chloroaniline)[3]
Personal Protective Equipment Chemical fume hood, nitrile gloves, safety goggles/face shield, lab coat/apron[2][6][7][8]
Incompatible Materials Strong oxidizing agents, acids[2]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-chloro-N-(4-methoxyphenyl)aniline.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_spill Spill Cleanup cluster_routine Routine Disposal cluster_final Final Disposal start Handling 4-chloro-N- (4-methoxyphenyl)aniline ppe Don Appropriate PPE: - Fume Hood - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill spill_proc Follow Spill Protocol: 1. Evacuate & Secure 2. Contain Spill 3. Collect Material 4. Decontaminate Area is_spill->spill_proc Yes waste_container Place in a dedicated, labeled hazardous waste container is_spill->waste_container No spill_waste Collect all contaminated materials as hazardous waste spill_proc->spill_waste disposal_vendor Arrange for pickup by a licensed hazardous waste disposal contractor spill_waste->disposal_vendor is_container_full Is container full? waste_container->is_container_full store_waste Store in designated satellite accumulation area is_container_full->store_waste No is_container_full->disposal_vendor Yes store_waste->waste_container Continue use end Disposal Complete disposal_vendor->end

Caption: Disposal workflow for 4-chloro-N-(4-methoxyphenyl)aniline.

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